KIO-301
描述
属性
CAS 编号 |
1224953-72-3 |
|---|---|
分子式 |
C29H38N5O+ |
分子量 |
472.6 g/mol |
IUPAC 名称 |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C29H37N5O/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4/h9-21H,5-8,22-23H2,1-4H3/p+1 |
InChI 键 |
XJSTVCBWJAUVAR-UHFFFAOYSA-O |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC |
产品来源 |
United States |
Foundational & Exploratory
Restoring Sight: A Technical Guide to Molecular Photoswitches for Vision Restoration
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Degenerative retinal diseases, such as Retinitis Pigmentosa (RP) and Age-Related Macular Degeneration (AMD), lead to irreversible blindness through the progressive loss of rod and cone photoreceptors. However, the inner retinal neurons, including bipolar cells and retinal ganglion cells (RGCs), often remain viable. Photopharmacology, a novel therapeutic strategy, utilizes synthetic, light-sensitive small molecules known as molecular photoswitches to endow these surviving neurons with light sensitivity, thereby bypassing the defunct photoreceptors and restoring a functional visual pathway.
This technical guide provides an in-depth analysis of the core technology behind azobenzene-based photoswitches for vision restoration. We present a comparative analysis of key photoswitch compounds, detail the experimental protocols for their evaluation, and illustrate the underlying mechanisms and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource on the state-of-the-art in this promising therapeutic modality.
Core Concept: Photopharmacological Control of Retinal Neurons
The fundamental principle of this approach is to use a chemical photoswitch to confer light-sensing capabilities upon endogenous ion channels in retinal neurons that survive photoreceptor degeneration.[1][2] Azobenzene derivatives are the most extensively studied class of photoswitches for this purpose.[2] These molecules exist in two isomeric states: a thermally stable trans isomer and a less stable cis isomer. Absorption of a photon of a specific wavelength triggers isomerization from the trans to the cis state, altering the molecule's shape and, consequently, its biological activity. In the context of vision restoration, one isomer (e.g., trans) is designed to block a specific ion channel, while the other (cis) relieves the block. Light, therefore, acts as a switch to control ion flow and neuronal firing.
A critical advantage of this approach is its potential for disease-state specificity. Research has shown that some photoswitches preferentially enter and sensitize neurons in the degenerated retina, a phenomenon linked to the upregulation of specific membrane receptors, such as P2X, in diseased RGCs.[3][4]
Comparative Analysis of Key Molecular Photoswitches
The development of photoswitches for vision restoration has progressed through several generations, each with improved physicochemical and pharmacological properties. The table below summarizes the quantitative data for three key compounds: AAQ (first-generation), DENAQ (second-generation), and DAD (third-generation).
| Property | AAQ (Acrylamide-Azobenzene-Quaternary Ammonium) | DENAQ (Diethylamine-Azobenzene-Quaternary Ammonium) | DAD (Diethylamino-Azo-Diethylamino) |
| Primary Target Cell(s) | Retinal Ganglion Cells (RGCs), Bipolar Cells, Amacrine Cells | Retinal Ganglion Cells (RGCs) | Bipolar Cells |
| Molecular Target(s) | Voltage-gated K+ (Kv) channels | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Primarily HCN channels in Bipolar Cells |
| Activation Wavelength (trans→cis) | ~380 nm (UV) | ~480-500 nm (Blue-Green) | ~470 nm (Blue) / White Light |
| Deactivation | ~500 nm light (cis→trans) | Thermal relaxation in darkness | Rapid thermal relaxation in darkness |
| Effective Concentration (EC₅₀) | N/A (typically used at 100-300 µM) | ~177 µM | N/A (typically used at 200 µM) |
| Light Intensity for Response | High-intensity UV light | Daylight intensity (~10¹²-10¹⁵ photons/cm²/s) | Daylight intensity |
| In Vivo Duration of Action | Hours | Days | < 24 hours |
| Key Advantage | Proof-of-concept for photosensitizing multiple retinal cell types. | Visible light activation; disease-state selectivity via P2X receptor uptake; longer duration. | Acts upstream on bipolar cells, enabling restoration of ON/OFF responses by using intrinsic retinal circuitry. |
| Key Limitation | Requires UV light, which is damaging to the retina; requires a second light wavelength for deactivation. | Primarily sensitizes RGCs, bypassing upstream retinal processing. | Short duration of action in vivo. |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is crucial for understanding and replicating research in this field. The following diagrams, rendered in DOT language, illustrate key aspects of the photoswitch technology.
Signaling Pathway of DENAQ in a Retinal Ganglion Cell
Caption: Mechanism of DENAQ-mediated photosensitization in a retinal ganglion cell (RGC).
Experimental Workflow for Photoswitch Evaluation
Caption: Standard experimental workflow for evaluating photoswitch efficacy.
Logical Comparison of Photoswitch Generations
Caption: Generational advancements in molecular photoswitches for vision restoration.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in primary research literature, including Tochitsky et al., 2014 (Neuron) and Laprell et al., 2017 (JCI).
Animal Model and Intravitreal Injection
-
Animal Model: C3H/HeJ (rd1/rd1) mice are commonly used as a model for rapid photoreceptor degeneration. Wild-type C57BL/6J mice serve as controls. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine/xylazine or via isoflurane inhalation.
-
Photoswitch Preparation: Photoswitch compounds (e.g., DENAQ, DAD) are dissolved in a sterile vehicle, typically a mixture of DMSO and saline or PBS, to the desired final concentration (e.g., 1-10 mM).
-
Injection Procedure:
-
Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the cornea.
-
Using a 33-gauge needle attached to a Hamilton syringe, puncture the sclera just behind the limbus.
-
Carefully inject 1-2 µL of the photoswitch solution into the vitreous cavity, avoiding the lens.
-
Apply a topical antibiotic ointment post-injection.
-
Allow for a post-injection incubation period (e.g., 24 hours for DAD, several days for DENAQ) before subsequent experiments.
-
Ex Vivo Multi-Electrode Array (MEA) Recording
-
Retina Preparation:
-
Euthanize the mouse via an approved method and enucleate the eyes.
-
In cooled, oxygenated (95% O₂, 5% CO₂) Ames' medium, dissect the retina from the eyecup.
-
Make four relaxing cuts to flatten the retina, creating a cloverleaf shape.
-
Mount the retina, ganglion cell layer down, onto a perforated 60-channel MEA chip (e.g., from Multichannel Systems).
-
-
Recording:
-
Perfuse the mounted retina with oxygenated Ames' medium at 32-34°C.
-
For ex vivo drug application, add the photoswitch to the perfusion medium at the desired concentration (e.g., 300 µM DENAQ) and incubate for ~20-30 minutes.
-
Record spontaneous and light-evoked spike activity from the RGCs.
-
-
Light Stimulation:
-
Deliver full-field light stimuli from a calibrated LED or a display projector focused onto the retina.
-
Use a range of wavelengths (e.g., 480 nm for DENAQ) and intensities, measured with a photometer.
-
Present stimuli as flashes of varying duration (e.g., 1-5 seconds) against a dark background.
-
-
Data Analysis:
-
Use spike sorting software (e.g., Offline Sorter, Plexon) to isolate single RGC units.
-
Generate peristimulus time histograms (PSTHs) and raster plots to visualize light responses.
-
Quantify the light response using a photosensitivity index (PI) or by calculating the change in firing rate during light stimulation compared to baseline.
-
Behavioral Assay: Light/Dark Box Test
-
Apparatus: A standard two-chambered box with one compartment kept dark and the other illuminated. An opening allows the mouse to move freely between chambers.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the center of the illuminated compartment.
-
Use an overhead camera and tracking software to record the mouse's movement for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the total time spent in the light compartment versus the dark compartment.
-
Calculate the number of transitions between compartments.
-
Blind mice typically show no preference, while mice with restored light sensitivity will exhibit innate light avoidance, spending significantly more time in the dark compartment.
-
Conclusion and Future Directions
Molecular photoswitches represent a powerful and versatile platform for restoring vision in cases of photoreceptor degeneration. The progression from UV-sensitive to visible-light-activated compounds, and from targeting output neurons to upstream bipolar cells, demonstrates significant therapeutic advancement. The ability to restore not just light perception but also more complex visual features like ON and OFF pathways using compounds like DAD is particularly promising.
Future research will likely focus on developing photoswitches with increased potency, longer in vivo duration, and even finer spectral tuning. The development of slow-release formulations may be necessary for compounds with shorter half-lives. As a drug-based, reversible therapy, photopharmacology offers a distinct advantage over permanent genetic or electronic interventions, allowing for dose titration, combination therapies, and the ability to upgrade to improved compounds as they become available. This modality holds substantial promise for translation into a clinical treatment for millions affected by currently incurable blindness.
References
- 1. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Vision to the Blind with Chemical Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of KIO-301: A Novel Photoswitch for Vision Restoration in Retinitis Pigmentosa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and eventual blindness. KIO-301, a first-in-class, small molecule photoswitch, offers a promising, gene-agnostic approach to restore vision by conferring light sensitivity to remaining retinal ganglion cells (RGCs). The active moiety of this compound is N-(4-((4-(diethylamino)phenyl)diazenyl)phenyl)-N,N-diethyl-ethan-1-aminium, also known as BENAQ. This document provides a comprehensive overview of the core preclinical research that has elucidated the mechanism of action, efficacy, and safety profile of this compound, forming the foundation for its clinical development. Preclinical studies in rodent models of RP have demonstrated that this compound can effectively restore light-dependent neuronal activity in the retina and visually guided behaviors.
Mechanism of Action: Photoswitching in Retinal Ganglion Cells
In the degenerated retina of RP patients, the light-sensing photoreceptor cells (rods and cones) are lost, but the downstream RGCs, which form the optic nerve and transmit visual signals to the brain, largely survive.[1] this compound is designed to selectively enter these surviving RGCs and render them directly responsive to light.
The proposed mechanism involves a unique interplay between the pathophysiology of the degenerating retina and the molecular properties of this compound:
-
Selective Entry into RGCs: In the degenerating retina, there is an upregulation of P2X receptors on the surface of RGCs.[2] These purinergic receptors form large-pore channels that allow for the selective entry of this compound into the RGCs of the diseased retina, with minimal impact on healthy retinal cells.[2][3]
-
Interaction with Voltage-Gated Ion Channels: Once inside the RGC, this compound, in its thermally stable trans isomer form, blocks voltage-gated ion channels, such as potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4]
-
Light-Induced Conformational Change: Upon exposure to visible light (optimally in the blue-green spectrum), the azobenzene core of this compound undergoes a conformational change to the cis isomer. This change in shape temporarily relieves the block on the ion channels.
-
Neuronal Firing: The light-induced modulation of ion flow across the RGC membrane leads to depolarization and the generation of action potentials, effectively "switching on" the RGC in the presence of light. This signal is then transmitted to the brain's visual cortex.
-
Return to the "Off" State: In the absence of light, the cis isomer rapidly relaxes back to the more stable trans form, re-establishing the channel block and silencing the RGC. This rapid on/off switching allows for the encoding of light signals.
Signaling Pathway Diagram
Caption: this compound enters RGCs via P2X receptors and modulates ion channels in a light-dependent manner.
Preclinical Efficacy Data
The efficacy of this compound's active moiety, BENAQ, and its predecessor, DENAQ, was evaluated in rd1 mice, a well-established animal model for severe retinitis pigmentosa. These studies utilized ex vivo retinal explants and in vivo models to assess the restoration of light-dependent neuronal activity and behavioral responses.
Quantitative Efficacy Data
| Parameter | Molecule | Value | Animal Model | Experimental Method | Reference |
| Potency (EC50) | BENAQ | 9.5 µM | rd1 Mouse | Ex vivo MEA on retinal explants | |
| DENAQ | 177 µM | rd1 Mouse | Ex vivo MEA on retinal explants | ||
| Light Intensity Threshold | BENAQ | 7 x 10¹³ photons/cm²/sec | rd1 Mouse | Ex vivo MEA on retinal explants | |
| DENAQ | ~10¹⁵ photons/cm²/sec | rd1 Mouse | Ex vivo MEA on retinal explants | ||
| Retinal Photosensitization Half-life | BENAQ | 7.0 days | rd1 Mouse | Ex vivo MEA after single intravitreal injection | |
| Median Light Response Index (LRI) | BENAQ | 0.51 | rd1 Mouse | Ex vivo MEA on retinal explants | |
| DENAQ | 0.42 | rd1 Mouse | Ex vivo MEA on retinal explants |
Key Experimental Protocols
Ex Vivo Multi-electrode Array (MEA) Recordings
This technique was central to quantifying the light-restoring capabilities of this compound at the cellular level.
Objective: To measure light-evoked action potential firing in populations of RGCs from blind mice.
Methodology:
-
Animal Model: Adult rd1 mice (6 months or older) were used, a model where photoreceptors have completely degenerated. Wild-type (WT) mice served as controls.
-
Retinal Dissection: Mice were euthanized, and their eyes enucleated. The retina was carefully dissected from the eye cup in Ames' medium under dim red light.
-
MEA Mounting: A piece of the flat-mounted retina was placed ganglion cell-side down onto a 60-channel MEA. The tissue was continuously perfused with oxygenated Ames' medium at 34°C.
-
Drug Application: For ex vivo application, a solution of BENAQ or DENAQ (e.g., 300 µM) was washed over the retina for a defined period (e.g., 25-30 minutes), followed by a washout with fresh medium.
-
Light Stimulation: The retina was stimulated with cycles of light and darkness. White light of an intensity similar to daylight was used, as well as specific wavelengths to determine spectral sensitivity. Light intensity was controlled and measured.
-
Data Acquisition and Analysis: Extracellular recordings of RGC spike trains were acquired. The firing rates during light and dark periods were calculated. The Light Response Index (LRI) was used to quantify the degree of photosensitization, calculated as: (mean firing rate in light - mean firing rate in dark) / (mean firing rate in light + mean firing rate in dark).
In Vivo Intravitreal Injection
This protocol was used to administer the photoswitch directly to the eye in living animals to assess the duration of action and for behavioral studies.
Objective: To deliver a precise dose of the photoswitch into the vitreous humor of the mouse eye.
Methodology:
-
Animal Anesthesia: Mice were anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Topical anesthetic was applied to the eye.
-
Injection Procedure: Using a stereoscopic microscope for visualization, a small incision was made through the sclera near the limbus with a fine-gauge needle (e.g., 32-gauge). A glass micropipette or Hamilton syringe containing the photoswitch solution (e.g., 1 µL of BENAQ in sterile saline) was inserted through the incision into the mid-vitreous.
-
Dose Administration: The solution was slowly injected to avoid a rapid increase in intraocular pressure. The needle was held in place for a few seconds before being gently withdrawn.
-
Post-Procedure Monitoring: Animals were monitored for recovery from anesthesia and for any signs of ocular inflammation or adverse effects. At specified time points post-injection (e.g., 1, 7, 14, 28 days), animals were euthanized for ex vivo MEA analysis to determine the duration of retinal photosensitization.
Experimental Workflow Diagram
Caption: Workflow for preclinical assessment of this compound, from ex vivo efficacy to in vivo safety.
Pharmacokinetics and Safety
Pharmacokinetic and safety studies were conducted to determine the residence time of the compound in the eye and to assess its toxicological profile.
Pharmacokinetic Data
Pharmacokinetic studies were primarily conducted in rabbits, as their larger eye size is more comparable to humans and facilitates the collection of vitreous and retinal samples.
| Parameter | Value | Animal Model | Tissue | Reference |
| Half-life | 5.4 days | Rabbit | Vitreous | |
| 24 days | Rabbit | Retina |
Methodology:
-
Animal Model: New Zealand White rabbits were used.
-
Dose Administration: A single intravitreal injection of BENAQ (e.g., 30 µM) was administered.
-
Sample Collection: At various time points post-injection, animals were euthanized, and eyes were enucleated. Vitreous and retinal tissues were carefully dissected and collected.
-
Bioanalysis: The concentration of BENAQ in the tissue samples was quantified using a sensitive analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The concentration-time data were used to calculate key pharmacokinetic parameters, including half-life.
Safety and Toxicology
Preclinical safety studies demonstrated that BENAQ is well-tolerated at concentrations significantly higher than those required for efficacy.
-
Ocular Safety: In both mice and rabbits, BENAQ was shown to be non-toxic at concentrations 10-fold higher than required to confer light sensitivity.
-
Histology: Histological analysis and TUNEL staining of mouse retinas following intravitreal injection of the predecessor molecule DENAQ showed no evidence of adverse effects or apoptosis.
Conclusion
The preclinical research on this compound (BENAQ) provides a robust foundation for its development as a potential vision-restoring therapy for retinitis pigmentosa. The data demonstrates a clear and novel mechanism of action, leveraging the pathophysiological changes in the degenerating retina to selectively target RGCs. Efficacy studies in the rd1 mouse model have quantitatively shown the restoration of light-dependent neuronal activity. Furthermore, pharmacokinetic and safety studies have established a favorable profile, with a long retinal half-life and a wide therapeutic window. These compelling preclinical findings have directly supported the advancement of this compound into clinical trials in patients with advanced RP.
References
- 1. Restoring Vision to the Blind with Chemical Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Azobenzene Photoswitches Restore Visual Responses to the Blind Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on KIO-301
Audience: Researchers, scientists, and drug development professionals.
Core Subject: KIO-301, a novel molecular photoswitch designed to restore vision in patients with retinal degenerative diseases.
Executive Summary
This compound is a first-in-class, synthetic, small-molecule photoswitch being developed for the treatment of inherited retinal diseases, such as Retinitis Pigmentosa (RP).[1] It is designed to be mutation-agnostic, offering a potential therapeutic solution for patients regardless of the specific genetic cause of their photoreceptor degeneration.[1] The molecule acts by selectively entering viable retinal ganglion cells (RGCs) downstream of the degenerated photoreceptors and conferring light sensitivity to them.[2][3] Early-stage clinical data from the ABACUS-1 trial have demonstrated a favorable safety profile and encouraging signals of efficacy, including improvements in light perception, visual field, and functional vision.[4] This document provides a comprehensive overview of the core science, mechanism of action, and preliminary clinical findings for this compound.
Core Technology: A Molecular Photoswitch
This compound is a proprietary azobenzene-based compound, chemically related to BENAQ, engineered to function as a light-sensitive switch. Its primary function is to block voltage-gated ion channels in neurons in a light-dependent manner.
-
Without Light (Off-State): In the absence of light, this compound exists in a stable, linear trans-isomer form. In this configuration, it does not significantly interact with the ion channels of RGCs.
-
With Light (On-State): When exposed to visible light, the molecule undergoes a conformational change to a bent cis-isomer. This "on" state allows it to physically interact with and modulate the activity of voltage-gated ion channels on the surface of RGCs. This interaction triggers the RGCs to fire action potentials, effectively converting them into novel photoreceptor cells that can signal the brain in response to light.
This mechanism bypasses the need for functional rods and cones, directly reanimating the visual pathway in patients where these primary photoreceptors have been lost.
Signaling Pathway and Mechanism of Action
In a healthy retina, photoreceptors (rods and cones) transduce light into neural signals, which are then relayed through bipolar cells to RGCs, and finally to the brain's visual cortex via the optic nerve. In diseases like RP, the progressive death of photoreceptors breaks this chain, leading to blindness, even though RGCs often remain viable.
This compound leverages these surviving RGCs. The molecule selectively enters these cells and, upon light activation, modulates ion flow to generate a neural signal, restoring the transmission of light information to the brain.
Preclinical and Clinical Research Findings
ABACUS-1 Phase 1/2 Trial
The ABACUS-1 study (NCT05282953) was a first-in-human, open-label, dose-escalating trial involving 6 participants with late-stage RP. Its primary goal was to assess the safety and tolerability of a single intravitreal injection of this compound.
4.1.1 Quantitative Efficacy Data
The trial yielded statistically significant and clinically meaningful improvements across several objective and subjective endpoints.
| Endpoint | Measurement Tool | Baseline | Post-Treatment Finding | Statistical Significance | Citation(s) |
| Brain Activity | fMRI (Visual Cortex Voxels) | N/A | Day 14: +1061.8 ± 632.1Day 28: +1110.8 ± 478.4 | p < 0.05 | |
| Visual Field | Goldmann Perimetry | N/A | Significant increase from baseline | p < 0.05 (at Day 7 & 14) | |
| Mobility | Ora-MLOM™ Room Exit | 24.7 ± 15.2% success | 60.0 ± 20.7% success (at Day 28) | p = NS (trended) | |
| Visual Acuity | Berkeley Rudimentary Vision Test | N/A | 0.30 logMAR improvement (high dose) | p = NS (trended) | |
| Quality of Life | NEI VFQ-25 | N/A | +3.3 point increase | Clinically Meaningful |
4.1.2 Safety and Tolerability
This compound was found to be safe and well-tolerated. No serious adverse events (SAEs) or signs of intraocular inflammation were reported. The only possibly drug-related adverse event was a case of mild, transient ocular hypertension in one participant.
ABACUS-2 Phase 2 Trial
Based on the promising results from ABACUS-1, Kiora has received authorization to initiate the ABACUS-2 trial (NCT06628947). This study will be a larger, randomized, double-masked, and controlled trial to further evaluate the efficacy and safety of this compound.
Experimental Protocols
ABACUS-1 (Phase 1/2) Study Protocol
-
Design: Open-label, single ascending dose trial conducted at two sites in Australia.
-
Population: 6 participants (12 eyes) with late-stage Retinitis Pigmentosa, with vision ranging from count fingers to no light perception (NLP).
-
Intervention: A single intravitreal injection of this compound per eye, with doses ranging from 7.5 µg to 50 µg.
-
Primary Endpoint: Safety and tolerability over a 29-day period.
-
Key Secondary Endpoints & Assessments:
-
Visual Acuity: Berkeley Rudimentary Vision Test (BRVT).
-
Visual Field: Goldmann Kinetic Perimetry.
-
Functional Vision: Ora-MLOM™ mobility testing.
-
Brain Activity: Functional Magnetic Resonance Imaging (fMRI) performed at baseline, day 2, day 14, and day 28 to quantify changes in visual cortex activation.
-
Patient-Reported Outcomes: National Eye Institute Visual Functioning Questionnaire-25 (NEI VFQ-25).
-
ABACUS-2 (Phase 2) Study Protocol
-
Design: A double-masked, randomized, placebo-controlled, multi-center study.
-
Population: 36 participants with late-stage RP (No Light Perception or Low Vision).
-
Intervention: Participants will be randomized to receive either this compound (50 µg or 100 µg) or a placebo (sterile saline solution). Injections will be administered bilaterally via intravitreal injection every 6 weeks for a total of 3 administrations.
-
Masking: To maintain the blind, an unmasked dose administrator will prepare and handle the injection, as this compound has a different color than the placebo. This administrator will have no other role in the study or participant assessments.
-
Duration: The total study duration for each participant will be approximately 30 weeks, including a 12-week treatment period and a 12-week follow-up period.
-
Endpoints: The study will assess the safety, tolerability, and efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising, gene-agnostic approach to vision restoration for patients with late-stage retinal degenerations. The early-stage data from the ABACUS-1 trial are encouraging, demonstrating a strong safety profile and a concordance of improvement across multiple objective and subjective measures of visual function. The upcoming ABACUS-2 controlled trial will be critical in confirming these initial findings and further establishing the therapeutic potential of this compound. If successful, this technology could be applicable to a range of other retinal diseases characterized by photoreceptor loss, including choroideremia and Stargardt disease.
References
- 1. Kiora - Let There Be Light: A Spotlight on Kiora’s Flagship Product, this compound, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease [kiorapharma.reportablenews.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Kiora Pharmaceuticals Presents Encore Imaging Results of this compound for Retinitis Pigmentosa at ASNR 2023 Meeting - BioSpace [biospace.com]
- 4. Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of this compound for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
KIO-301: A Technical Whitepaper on the Discovery and Development of a First-in-Class Molecular Photoswitch for Vision Restoration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inherited retinal diseases (IRDs), such as retinitis pigmentosa (RP), are characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and often complete blindness. A novel therapeutic strategy has emerged with the development of KIO-301, a small molecule photoswitch designed to restore light sensitivity to the retina in a mutation-agnostic manner. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. Detailed experimental protocols for key preclinical and clinical studies are provided, along with a comprehensive summary of the quantitative data generated to date.
Introduction: The Challenge of Inherited Retinal Diseases and the Advent of this compound
Inherited retinal diseases encompass a group of genetic disorders that lead to the progressive death of rod and cone photoreceptors in the retina.[1] This cellular degeneration disrupts the initial step of phototransduction, ultimately resulting in a loss of communication between the eye and the brain's visual cortex. While significant advancements have been made in gene therapy for specific mutations, a broad-spectrum treatment for the diverse genetic landscape of IRDs has remained an unmet need.
This compound (formerly known as BENAQ) is a first-in-class, synthetic, small molecule, azobenzene-based photoswitch that offers a promising new therapeutic avenue.[2] It is designed to selectively enter retinal ganglion cells (RGCs), which remain viable even in late-stage retinal degeneration, and confer light-sensing capabilities to them.[3] This effectively bypasses the defunct photoreceptor layer, creating a new pathway for visual information to be transmitted to the brain.[3]
Mechanism of Action: A Molecular Light Switch
This compound functions as a molecular photoswitch, reversibly isomerizing between two conformations in response to light.[3] In the absence of light, this compound exists in a stable, linear trans configuration. Upon exposure to visible light, it undergoes a conformational change to a bent cis isomer. This photoisomerization is central to its therapeutic effect.
The molecule is designed to preferentially enter RGCs and lodge within the pore of voltage-gated ion channels. In the dark, the trans-KIO-301 allows for the normal flow of ions through these channels. However, when exposed to light, the isomerization to the cis form physically obstructs the ion channel, altering the flow of ions and thereby activating the RGC to send a signal to the brain. When the light source is removed, this compound rapidly reverts to its trans state, ceasing the signal. This "on" and "off" switching in response to light effectively turns the RGCs into novel photoreceptors.
Discovery and Synthesis
The foundational research on azobenzene photoswitches for vision restoration was conducted at the University of California, Berkeley, and the University of Washington. This compound, chemically known as benzyl ethyl aminoazobenzene quaternary ammonium, emerged from this research as a more potent and longer-lasting successor to earlier photoswitch molecules like DENAQ.
Chemical Synthesis
While the specific, proprietary synthesis route for this compound as manufactured by Kiora Pharmaceuticals is not publicly disclosed, a general and representative synthetic pathway for N-benzylaniline derivatives and their quaternization can be described. The synthesis of the core N-benzyl-N-ethyl-aniline structure can be achieved through the reaction of nitrobenzene with benzyl alcohol in the presence of a catalyst. The final quaternary ammonium salt is then typically formed by reacting the tertiary amine with an appropriate benzyl halide.
Representative Synthesis of a Quaternary Ammonium Salt:
A general method for the synthesis of a quaternary ammonium salt involves the reaction of a tertiary amine with a benzyl halide. For instance, N,N-dimethylaniline can be reacted with benzyl chloride in a water-containing organic solvent, such as methanol, and heated to produce N-benzyl-N,N-dimethylanilinium chloride. This reaction proceeds to completion over several hours.
Preclinical Development
The preclinical evaluation of this compound (BENAQ) was crucial in establishing its proof-of-concept, safety profile, and therapeutic potential. These studies were primarily conducted using the rd1 mouse model of retinitis pigmentosa, which features a rapid and severe degeneration of photoreceptors.
In Vitro Efficacy: Multielectrode Array (MEA) Recordings
Experimental Protocol:
-
Retinal Preparation: Retinas were isolated from adult rd1 mice and wild-type (C57BL/6J) mice. The isolated retinal tissue was mounted with the RGC layer facing a 60-channel multielectrode array.
-
Recording Conditions: The retinas were continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF) at 34°C.
-
Drug Application: BENAQ was added to the ACSF at a concentration determined to be effective in preclinical studies.
-
Light Stimulation and Recording: Light stimuli, including full-field flashes, were delivered to the retina. The electrical activity (action potentials) of the RGCs was recorded by the MEA.
-
Data Analysis: The firing rates of RGCs in response to light and dark periods were analyzed to determine the extent of photosensitization.
Key Findings:
BENAQ treatment conferred robust light responses to the otherwise non-responsive RGCs of rd1 mice. It was found to be approximately 20-fold more potent than its predecessor, DENAQ. Notably, BENAQ did not alter the light responses of healthy wild-type retinas, demonstrating a degeneration-specific effect.
In Vivo Efficacy and Safety
Experimental Protocol:
-
Animal Models: Preclinical safety and efficacy studies were conducted in rd1 mice and rabbits.
-
Intravitreal Injection: A single intravitreal injection of BENAQ was administered to the animals.
-
Visual Acuity Assessment: A method called EyeCandy, which combines a visual stimulus-generating engine with MEA recordings and machine learning, was used to measure murine retinal acuity in vitro after treatment.
-
Toxicity Studies: The non-toxicity of BENAQ was evaluated in mice and rabbits at concentrations up to 10-fold higher than the effective dose for photosensitization.
Key Findings:
A single intravitreal injection of BENAQ restored visual responses in the retina for nearly a month. The EyeCandy method demonstrated a restored retinal acuity of 0.05 and 0.08 cycles per degree for static and dynamic stimuli, respectively, in BENAQ-treated rd1 mouse retinas. Importantly, no toxicity was observed at concentrations significantly higher than the therapeutic dose.
Preclinical Data Summary
| Parameter | Result | Reference |
| Potency vs. DENAQ | ~20-fold more potent | |
| Duration of Action | Nearly 1 month after a single intravitreal injection in mice | |
| Restored Retinal Acuity (rd1 mice) | 0.05 cpd (static), 0.08 cpd (dynamic) | |
| Safety Margin | Non-toxic at concentrations 10-fold higher than the effective dose |
Clinical Development: The ABACUS Trials
The clinical development of this compound is being conducted through the ABACUS program, which includes a Phase 1/2 first-in-human study (ABACUS-1) and a planned Phase 2 study (ABACUS-2).
ABACUS-1: Phase 1/2 Clinical Trial (NCT05282953)
Experimental Protocol:
-
Study Design: A first-in-human, open-label, dose-escalating study.
-
Participants: 6 participants (12 eyes) with visual acuity ranging from "counting fingers" to no light perception due to advanced retinitis pigmentosa.
-
Intervention: A single intravitreal injection of this compound, with doses ranging from 7.5 µg to 50 µg, administered sequentially to each eye.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints:
-
Functional Visual Assessments:
-
Visual Acuity: Measured using the Berkeley Rudimentary Vision Test (BRVT).
-
Visual Field: Assessed with Goldmann perimetry.
-
Mobility Testing: Ora-MLOM™ (Multiluminance Orientation & Mobility) High Contrast Room Exit test.
-
-
Functional Magnetic Resonance Imaging (fMRI): To assess changes in visual cortex activity in response to light stimuli.
-
Patient-Reported Outcomes: National Eye Institute Visual Functioning Questionnaire (NEI VFQ-25).
-
Methodologies for Key Endpoints:
-
Berkeley Rudimentary Vision Test (BRVT): A standardized test for measuring very low visual acuity. It uses a series of cards with tumbling "E" optotypes and gratings at large angular sizes, presented at a close distance (typically 25 cm).
-
Goldmann Perimetry: A form of kinetic perimetry where a light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center until it is detected by the patient. This maps the outer boundaries of the visual field.
-
Functional MRI (fMRI): A neuroimaging technique that measures brain activity by detecting changes in blood flow. In the ABACUS-1 study, fMRI was used to quantify the change in activity in the primary (V1) and extra-striate visual cortex in response to light stimulation before and after this compound administration.
Key Results:
This compound was found to be safe and well-tolerated, with the only possibly drug-related adverse event being mild ocular hypertension in one participant. The study demonstrated proof-of-concept for vision restoration with trended improvements in light perception, visual acuity, and field of vision.
ABACUS-1 Quantitative Results Summary
| Endpoint | Result | p-value | Reference |
| Kinetic Visual Field (Goldmann Perimetry) | Significant increase from baseline at days 7 and 14 | < 0.05 | |
| Visual Acuity (BRVT) - High Dose Group | Mean improvement of 0.30 logMAR (equivalent to 3 lines) | NS | |
| Mobility (Ora-MLOM™) | Trended improvement from 24.7% success at baseline to 60.0% at day 28 | NS | |
| Quality of Life (NEI VFQ-25) | Increase of 3.3 points | - | |
| fMRI | Qualitative increase in primary visual cortex activity at days 2 and 14 post-injection | - |
NS = Not Statistically Significant
ABACUS-2: Planned Phase 2 Clinical Trial
Based on the promising results of ABACUS-1, Kiora Pharmaceuticals is planning a Phase 2 clinical trial, ABACUS-2. This will be a controlled, double-masked, randomized, ascending-dose study in patients with RP, designed to further evaluate the efficacy and safety of this compound with multiple doses.
Conclusion
This compound represents a significant advancement in the field of vision restoration for patients with inherited retinal diseases. Its novel, mutation-agnostic mechanism of action, which confers light sensitivity to surviving retinal ganglion cells, offers a potential therapeutic solution for a broad range of patients. The preclinical data demonstrated a potent and long-lasting effect with a favorable safety profile. The initial human clinical data from the ABACUS-1 trial has provided encouraging proof-of-concept for both safety and efficacy. The upcoming ABACUS-2 trial will be critical in further establishing the clinical utility of this compound as a transformative therapy for those living with profound vision loss due to retinal degeneration. The continued development of this compound holds the promise of turning darkness into light for a patient population with limited treatment options.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kiora - AAO Late-Breaking: Kiora’s Small Molecule Photoswitch Demonstrates Meaningful Vision Improvements in Blind Patients with Retinitis Pigmentosa [kiorapharma.reportablenews.com]
- 3. kiorapharma.com [kiorapharma.com]
Methodological & Application
KIO-301 Intravitreal Injection: Application Notes and Clinical Trial Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIO-301 is an investigational, light-sensitive small molecule, classified as a "molecular photoswitch," currently under development for the treatment of inherited retinal diseases, primarily retinitis pigmentosa (RP).[1][2] In patients with RP, the photoreceptor cells (rods and cones) degenerate, leading to progressive vision loss. This compound is designed to bypass these degenerated photoreceptors and confer light sensitivity to the remaining viable retinal ganglion cells (RGCs).[1][3][4] When activated by light, this compound modulates ion channels in the RGCs, causing them to signal the brain and potentially restore a degree of vision. This document provides detailed application notes and a synthesized protocol for the intravitreal administration of this compound in a clinical trial setting, based on publicly available data from the ABACUS and ABACUS-2 studies.
Mechanism of Action
This compound is an azobenzene photoswitch compound that can exist in two light-sensitive isomers. In the absence of light, it remains in a thermally stable, elongated trans state. Upon exposure to light, it converts to a bent cis state. This conformational change allows this compound to interact with and modulate voltage-gated ion channels on the surface of retinal ganglion cells. By selectively entering RGCs, this compound essentially turns them into novel photoreceptors, capable of initiating a visual signal in response to light. This signal is then transmitted to the visual cortex of the brain, offering the potential for vision restoration in individuals with advanced photoreceptor degeneration.
Caption: Mechanism of action of this compound in the retina.
Clinical Trial Protocols
This compound has been evaluated in the ABACUS (Phase I/II) and is currently in the ABACUS-2 (Phase II) clinical trials for patients with late-stage retinitis pigmentosa.
Study Design and Dosing
| Parameter | ABACUS (Phase I/II) | ABACUS-2 (Phase II) |
| Study Design | Open-label, single ascending dose, dose-escalating | Double-masked, randomized, placebo-controlled, multi-dose |
| Patient Population | Late-stage retinitis pigmentosa (bare light perception to no light perception) | Late-stage retinitis pigmentosa (low vision to no light perception) |
| Number of Patients | 6 patients (12 eyes) | Up to 36 patients |
| Dosage Levels | 7.5 µg, 25 µg, 50 µg | 50 µg, 100 µg |
| Administration | Single intravitreal injection per eye | Intravitreal injection in both eyes every 6 weeks for 3 administrations |
| Injection Volume | Not specified, assumed 50 µL | 50 µL |
| Control | No control (open-label) | Placebo (clear sterile saline or balanced salt solution) |
| Primary Endpoints | Safety and tolerability | Safety and tolerability |
Efficacy and Safety Outcomes from ABACUS Trial
| Outcome Measure | Result |
| Visual Acuity | Mean improvement of 0.30 logMAR in the high dose group (equivalent to 3 lines on an eye chart) |
| Visual Field | Statistically significant increase from baseline at days 7 and 14 post-treatment (p < 0.05) |
| Functional Vision (Mobility) | Trended improvement in success rate on a mobility and orientation test from 25% at baseline to 65% at day 14 |
| Functional MRI (fMRI) | Statistically significant increase in visual cortex activity from baseline at all assessed timepoints (p<0.05) |
| Patient-Reported Outcomes | Improvement in quality of life, with an increase of 3.3 to 6 points on the NEI VFQ-25 |
| Safety | This compound was reported to be safe and well-tolerated, with the only possibly drug-related adverse event being mild ocular hypertension in one participant. No intraocular inflammation was observed. |
Intravitreal Injection Protocol (Synthesized)
The following protocol is a synthesized procedure based on publicly available information on this compound clinical trials and standard practices for intravitreal injections. This is not an official, verified protocol from the manufacturer or clinical trial sponsor.
Materials and Equipment
-
This compound ophthalmic formulation vial (KIO-300-Cl in sulfobutylether-β-cyclodextrin, sucrose, phosphate buffer salts, and water)
-
Sterile 1 mL syringe
-
Sterile large-bore needle (for drawing up)
-
Sterile 30-gauge, 0.5-inch needle (for injection)
-
Topical anesthetic drops
-
5% Povidone-iodine solution
-
Sterile eyelid speculum
-
Sterile drapes and gloves
-
Sterile calipers
-
Sterile cotton swabs
Pre-Injection Procedure
-
Patient Verification and Consent: Confirm patient identity, the eye to be treated, and that informed consent has been obtained.
-
Anesthesia: Instill topical anesthetic drops into the conjunctival sac of the eye to be injected.
-
Aseptic Preparation:
-
Apply 5% povidone-iodine solution to the periocular skin, eyelids, and conjunctiva.
-
Allow at least two minutes of contact time before the procedure.
-
Drape the patient with a sterile drape to isolate the eye.
-
Insert a sterile eyelid speculum to prevent blinking and keep the eyelashes out of the injection field.
-
This compound Formulation and Injection Procedure
-
Drug Preparation:
-
Using a sterile technique, withdraw the required dose of this compound from the vial into a 1 mL syringe using a large-bore needle.
-
Expel any air from the syringe and then attach the 30-gauge injection needle.
-
Adjust the volume to the final injection volume of 0.05 mL.
-
-
Injection Site Selection:
-
Identify the injection site, typically in the inferotemporal quadrant.
-
Using sterile calipers, measure 3.5 to 4 mm posterior to the limbus for phakic patients and 3 to 3.5 mm for pseudophakic/aphakic patients.
-
-
Intravitreal Injection:
-
Displace the conjunctiva slightly with a sterile cotton swab.
-
Insert the 30-gauge needle through the sclera into the mid-vitreous cavity.
-
Slowly inject the 0.05 mL of this compound.
-
Withdraw the needle and immediately apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.
-
Post-Injection Monitoring and Care
-
Immediate Post-Injection:
-
Assess the patient's vision (e.g., hand motion or finger counting) and check for any signs of complications such as a significant rise in intraocular pressure, retinal detachment, or endophthalmitis.
-
Monitor the patient for a short period before discharge.
-
-
Patient Instructions:
-
Advise the patient to report any signs of increased eye pain, decreased vision, increased floaters, or signs of infection immediately.
-
Provide a follow-up appointment schedule for safety and efficacy assessments as per the clinical trial protocol (e.g., 4 hours, 1 day, 1 week, 2 weeks, and 4 weeks post-injection).
-
References
Methodology for Assessing KIO-301 Efficacy in Patients with Retinitis Pigmentosa
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the efficacy of KIO-301, a molecular photoswitch designed to restore vision in patients with advanced retinitis pigmentosa (RP). The protocols outlined below are based on the methodologies employed in the ABACUS clinical trials and other standardized assessments for retinal degenerative diseases.
Introduction to this compound
This compound is a first-in-class, small molecule photoswitch that aims to restore vision in patients with profound vision loss due to retinal degenerative diseases like retinitis pigmentosa.[1][2][3] In RP, the light-sensing photoreceptor cells (rods and cones) degenerate, leading to blindness.[1] However, the downstream retinal ganglion cells (RGCs), which transmit signals from the eye to the brain, often remain viable.[1] this compound is designed to selectively enter these surviving RGCs and confer light sensitivity to them. When exposed to light, this compound undergoes a conformational change, which in turn activates the RGCs to send neural signals to the visual cortex, bypassing the non-functional photoreceptors. In the absence of light, it returns to its inactive state. This approach is gene-agnostic, meaning it could potentially benefit patients with any of the numerous genetic mutations that cause RP.
Overview of Efficacy Assessment Strategy
The assessment of this compound's efficacy requires a multi-faceted approach, combining objective functional and structural measurements with patient-reported outcomes. This comprehensive strategy is designed to provide a holistic view of the treatment's impact on a patient's visual function and quality of life. The primary endpoints in clinical trials have focused on safety and tolerability, with a range of secondary endpoints to evaluate efficacy.
A logical workflow for assessing the efficacy of this compound is presented below:
Data Presentation: Summary of Key Efficacy Endpoints
Quantitative data from efficacy assessments should be summarized in a clear and structured format to facilitate comparison between baseline and post-treatment measurements.
| Efficacy Endpoint | Assessment Tool | Key Metrics | Purpose |
| Visual Acuity | Berkeley Rudimentary Vision Test (BRVT), ETDRS Charts | logMAR score | To quantify changes in the ability to discern shapes and letters at a given distance. |
| Visual Field | Humphrey Field Analyzer (HFA), Goldmann Perimetry | Mean Deviation (MD), Visual Field Area (degrees²) | To map the full extent of peripheral and central vision and detect changes in light sensitivity across the retina. |
| Light Perception | Full-Field Stimulus Threshold (FST) | Scotopic and photopic thresholds (dB) for different colored stimuli (white, blue, red) | To determine the minimum light intensity a patient can perceive, assessing rod and cone function. |
| Retinal Structure | Optical Coherence Tomography (OCT) | Retinal thickness, preservation of retinal layers (e.g., ONL, EZ) | To assess the structural integrity of the retina and monitor for any changes, including potential adverse events. |
| Brain Activity | Functional Magnetic Resonance Imaging (fMRI) | Blood-oxygen-level-dependent (BOLD) signal change in the visual cortex | To objectively measure the neural response in the brain to visual stimuli, providing evidence of a restored visual pathway. |
| Functional Vision | Orientation and Mobility Courses | Success rate, time to completion | To evaluate the practical impact of vision changes on a patient's ability to navigate their environment. |
| Patient-Reported Outcomes | National Eye Institute Visual Functioning Questionnaire-25 (NEI VFQ-25) | Composite and subscale scores | To capture the patient's subjective experience of their visual function and its impact on their quality of life. |
Experimental Protocols
Visual Acuity Assessment
Protocol for Low Vision Acuity Testing (adapted from ETDRS and BRVT principles)
-
Patient Preparation: The patient is seated at a standardized distance from the test chart (e.g., 4 meters or 1 meter for severe vision loss). The eye not being tested is occluded.
-
Chart and Lighting: Use a standardized chart such as the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, which features rows of 5 letters. The chart should be retro-illuminated with standardized lighting conditions.
-
Testing Procedure:
-
The patient is instructed to read the letters on the chart, starting from the top.
-
Guessing is encouraged if the patient is unsure.
-
The test continues until the patient cannot correctly identify at least 4 out of 5 letters on a line.
-
-
Scoring: The visual acuity is scored based on the number of correctly identified letters, which is then converted to a logarithm of the minimum angle of resolution (logMAR) score.
-
For Ultra-Low Vision: For patients unable to read any letters, alternative assessments such as counting fingers (CF), hand motion (HM), or light perception (LP) are used. The Berkeley Rudimentary Vision Test (BRVT) can be employed for more granular assessment in this population.
Visual Field Assessment
Protocol for Automated Perimetry (using Humphrey Field Analyzer)
-
Patient Setup: The patient is seated comfortably with their chin on the chin rest and forehead against the brow bar. The eye not being tested is patched.
-
Test Selection: The SITA (Swedish Interactive Thresholding Algorithm) Standard 24-2 or 10-2 test is selected. The 10-2 test is particularly useful for patients with central visual field loss, which is common in advanced RP.
-
Instructions: The patient is instructed to maintain fixation on the central target and press a button whenever they see a light flash in their peripheral vision.
-
Testing: The instrument presents light stimuli of varying intensity at different locations in the visual field.
-
Data Analysis: The primary outcome is the Mean Deviation (MD), which represents the average deviation of the patient's visual field from age-matched healthy controls. Reliability indices such as fixation losses and false positives are monitored.
Protocol for Kinetic Perimetry (using Goldmann Perimeter)
-
Patient Setup: The patient is positioned at the perimeter with their chin in the chin rest. One eye is occluded.
-
Procedure: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field until the patient indicates they can see it. This is repeated for different meridians to map the boundary of the visual field.
-
Data Analysis: The visual field is plotted as an area in degrees squared. This method is particularly useful for assessing the extent of remaining peripheral vision in RP patients.
Full-Field Stimulus Threshold (FST) Testing
Protocol for Scotopic FST
-
Dark Adaptation: The patient undergoes a period of dark adaptation for at least 30-45 minutes.
-
Patient Setup: The patient is positioned in a Ganzfeld dome, a device that provides uniform illumination across the entire visual field.
-
Stimuli: Full-field flashes of light of varying intensities are presented. To differentiate between rod and cone function, different colored stimuli are used, typically blue (to which rods are more sensitive) and red.
-
Patient Response: The patient is instructed to press a button to indicate whether or not they perceived the flash. The test uses an algorithm to vary the flash intensity to determine the threshold.
-
Data Analysis: The threshold is defined as the light intensity at which the patient correctly identifies the flash 50% of the time. The results are reported in decibels (dB).
Retinal Structure Assessment with Optical Coherence Tomography (OCT)
-
Patient Preparation: The patient's pupils may be dilated to improve image quality. The patient is seated at the OCT machine with their chin on the chin rest.
-
Image Acquisition: High-resolution cross-sectional images of the retina are acquired using spectral-domain OCT (SD-OCT). Scans are centered on the fovea.
-
Data Analysis: The thickness of the retina and its individual layers, such as the outer nuclear layer (ONL) and the ellipsoid zone (EZ), are measured and analyzed. The presence of cystoid macular edema can also be assessed. These structural measurements can be correlated with functional outcomes.
Functional Magnetic Resonance Imaging (fMRI) of the Visual Cortex
-
Patient Preparation: The patient lies in the MRI scanner. A head coil is used to improve signal quality.
-
Visual Stimuli: Visual stimuli are presented to the patient via goggles or a projection system. A block design is typically used, alternating between periods of visual stimulation and periods of darkness or a fixation cross. The stimuli can include:
-
Full-field flashing light: To elicit a broad response from the visual cortex.
-
Checkerboard patterns: To provide a more complex visual stimulus.
-
-
Image Acquisition: BOLD (blood-oxygen-level-dependent) fMRI sequences are acquired throughout the stimulus presentation. A high-resolution anatomical scan is also acquired for co-registration.
-
Data Analysis: The fMRI data is pre-processed to correct for motion and other artifacts. Statistical analysis is performed to identify brain regions that show a significant increase in BOLD signal during the visual stimulation blocks compared to the baseline blocks. The primary region of interest is the primary visual cortex (V1).
Orientation and Mobility (O&M) Assessment
-
Course Setup: A standardized course is set up with obstacles and navigational challenges. The lighting conditions of the course should be controlled and documented.
-
Task: The patient is instructed to navigate the course from a starting point to a designated endpoint.
-
Scoring: Performance is assessed based on objective measures such as the time taken to complete the course and the number of errors (e.g., collisions with obstacles). The success rate of completing the course is a key metric.
-
Note: While specific details of the O&M test in the ABACUS-1 trial are not fully public, the design of such a test should be based on established protocols for assessing functional vision in low-vision populations.
Patient-Reported Outcomes (NEI VFQ-25)
-
Administration: The 25-item National Eye Institute Visual Functioning Questionnaire (NEI VFQ-25) is administered to the patient by a trained interviewer.
-
Content: The questionnaire assesses the patient's perception of their visual function in daily activities, such as reading, driving, and social functioning, as well as their overall well-being related to their vision.
-
Scoring: The responses are scored on a scale of 0 to 100 for each subscale, with higher scores indicating better functioning. A composite score is also calculated by averaging the subscale scores.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves bypassing the degenerated photoreceptors and directly activating the retinal ganglion cells.
Conclusion
The methodology for assessing the efficacy of this compound in patients with retinitis pigmentosa is comprehensive, relying on a battery of tests that evaluate different aspects of visual function, from the cellular level to real-world functional abilities. The combination of objective measures like FST and fMRI with patient-reported outcomes provides a robust framework for determining the clinical benefit of this novel therapeutic approach. The protocols outlined in this document provide a foundation for the standardized assessment of this compound and other emerging therapies for inherited retinal diseases.
References
Application Notes and Protocols for Measuring KIO-301 Brain Activity Using Functional MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIO-301 is an investigational small molecule photoswitch designed to restore vision in patients with inherited retinal diseases such as Retinitis Pigmentosa (RP).[1] It selectively enters retinal ganglion cells (RGCs), which survive after photoreceptors have degenerated, and confers light-sensing capabilities to them.[1] In the presence of light, this compound converts to an "on" state, triggering RGCs to send neural signals to the brain's visual cortex. Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. In the context of this compound, fMRI serves as a critical tool to objectively quantify the drug's effect on the visual processing centers of the brain. This document provides detailed application notes and protocols for utilizing fMRI to measure brain activity in response to this compound treatment.
Mechanism of Action of this compound
In a healthy visual system, photoreceptor cells (rods and cones) in the retina convert light into electrical signals, which are then transmitted to the brain via the RGCs. In diseases like RP, the degeneration of photoreceptors leads to vision loss. This compound is designed to bypass these degenerated photoreceptors by making the remaining RGCs light-sensitive. When exposed to light, this compound undergoes a conformational change that modulates ion channels on the RGCs, initiating an electrical signal that travels to the visual cortex, thereby restoring a degree of light perception and vision.
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The ABACUS-1 Phase I/II clinical trial for this compound demonstrated a statistically significant increase in visual cortex activity as measured by fMRI in patients with late-stage retinitis pigmentosa. The primary quantitative endpoint was the change in the number of activated voxels in the visual cortex in response to visual stimuli compared to baseline.
| Timepoint | Mean Change in Activated Voxels (± SEM) | p-value |
| Day 2 | 1574.0 ± 689.7 | <0.05 |
| Day 14 | 1061.8 ± 632.1 | <0.05 |
| Day 28 | 1110.8 ± 478.4 | <0.05 |
| Data from the ABACUS-1 clinical trial (n=12) as presented by Kiora Pharmaceuticals. |
Experimental Protocols
The following sections outline a representative fMRI protocol for assessing the effect of this compound on brain activity. This protocol is based on the information available from the ABACUS-1 trial and general best practices for pharmacological fMRI studies.
Participant Population
-
Inclusion Criteria: Patients with a confirmed diagnosis of retinitis pigmentosa, with vision ranging from bare light perception to the ability to count fingers.
-
Exclusion Criteria: Standard MRI exclusion criteria (e.g., presence of ferromagnetic implants, claustrophobia).
Study Design
A longitudinal study design is employed to measure changes in brain activity over time following a single intravitreal injection of this compound.
Figure 2: this compound fMRI Study Workflow.
fMRI Data Acquisition
-
MRI Scanner: 3T Siemens Skyra or equivalent.
-
Coil: Standard head coil.
-
Functional Scan: T2*-weighted echo-planar imaging (EPI) sequence to acquire Blood Oxygen Level-Dependent (BOLD) contrast.
-
Repetition Time (TR): 3000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 192 x 192 mm²
-
Matrix Size: 64 x 64
-
Slice Thickness: 3 mm
-
-
Anatomical Scan: High-resolution T1-weighted MPRAGE sequence for anatomical reference.
Visual Stimulation Paradigm
A block design is utilized to present visual stimuli, alternating between periods of stimulation and rest.
-
Stimulus: A high-contrast checkerboard pattern is a standard stimulus for eliciting a strong response from the visual cortex.
-
Presentation: The stimulus is presented for 30 seconds, followed by a 30-second rest period (e.g., a fixation cross on a gray background). This cycle is repeated for a total of 5 minutes per paradigm.
-
Paradigms: Multiple visual paradigms can be employed to probe different aspects of visual processing.
fMRI Data Analysis Pipeline
The analysis of fMRI data aims to identify brain regions with a statistically significant increase in BOLD signal in response to the visual stimulus.
Figure 3: fMRI Data Analysis Pipeline.
-
Preprocessing:
-
Motion Correction: Realigns all functional volumes to a reference volume to correct for head movement.
-
Slice Timing Correction: Corrects for differences in acquisition time between slices.
-
Coregistration: Aligns the functional images with the high-resolution anatomical scan.
-
Normalization: Transforms the data into a standard stereotactic space (e.g., MNI or Talairach) to allow for group-level analysis.
-
Spatial Smoothing: Applies a Gaussian kernel to increase the signal-to-noise ratio.
-
-
Statistical Analysis:
-
First-level Analysis (Individual): A General Linear Model (GLM) is applied to each participant's data to model the BOLD response to the visual stimulus. This generates statistical maps of brain activation for each individual.
-
Second-level Analysis (Group): The statistical maps from all participants are combined to perform a group-level analysis, allowing for inferences about the overall effect of this compound.
-
-
Quantification:
-
The primary outcome is the number of significantly activated voxels within a predefined region of interest (ROI), typically the primary visual cortex (V1) and surrounding extra-striate areas.
-
Changes in the number of activated voxels from baseline are calculated for each follow-up time point.
-
Conclusion
Functional MRI is a powerful and objective tool for assessing the pharmacodynamic effects of this compound on the human brain. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to design and execute robust fMRI studies to quantify the restoration of visual pathway function. The ability to demonstrate a statistically significant increase in visual cortex activity provides compelling evidence for the mechanism of action and clinical potential of this compound in treating inherited retinal diseases.
References
KIO-301 (ABACUS-2) Phase 2 Clinical Trial: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIO-301 is an investigational, first-in-class, small molecule photoswitch designed to restore vision in patients with inherited retinal diseases, such as retinitis pigmentosa (RP).[1][2] Developed by Kiora Pharmaceuticals, this compound is currently being evaluated in the ABACUS-2 Phase 2 clinical trial.[3] This document provides detailed application notes and protocols relevant to the design and execution of this trial, aimed at researchers, scientists, and drug development professionals.
This compound acts as a "molecular photoswitch," conferring light sensitivity to retinal ganglion cells (RGCs) that remain viable after the degeneration of photoreceptor cells (rods and cones) in diseases like RP. This mechanism is independent of the specific genetic mutation causing the retinal degeneration, making this compound a potential treatment for a broad range of patients.
Mechanism of Action
In a healthy eye, photoreceptors convert light into electrical signals, which are then transmitted to the brain via RGCs. In retinitis pigmentosa, the death of photoreceptors disrupts this process, leading to vision loss. This compound is designed to selectively enter the remaining RGCs.
Once inside the RGCs, this compound lodges within voltage-gated potassium channels. In the absence of light, the molecule is in its linear "off" position (trans-configuration), allowing for the normal flow of ions. When exposed to light, this compound undergoes a conformational change to its "on" position (cis-configuration), which blocks the ion channels. This blockage alters the flow of ions, depolarizing the RGCs and causing them to send a signal to the brain, which is interpreted as light. This process is reversible, with the molecule returning to its "off" state in the dark.
ABACUS-2 Phase 2 Clinical Trial Design
The ABACUS-2 trial is a multi-center, double-masked, randomized, controlled study designed to evaluate the safety, tolerability, and efficacy of this compound in patients with late-stage retinitis pigmentosa.
| Trial Parameter | Specification |
| Official Title | A Phase II Study of Intravitreal this compound in Patients With Late-stage Retinitis Pigmentosa (ABACUS-2) |
| ClinicalTrials.gov ID | NCT06628947 |
| Phase | 2 |
| Study Design | Multi-center, double-masked, randomized, controlled |
| Number of Participants | 36 |
| Patient Population | Patients with late-stage retinitis pigmentosa with ultra-low vision or no light perception. |
| Intervention | Intravitreal injection of this compound or placebo. |
| Dosage | Low Dose: 50 micrograms, High Dose: 100 micrograms. |
| Dosing Schedule | Three consecutive doses administered every six weeks. |
| Follow-up Period | Three months after the last dose. |
| Primary Endpoints | Safety and tolerability of multiple doses of this compound. |
| Key Efficacy Endpoints | Functional vision, visual acuity (Berkeley Rudimentary Vision Test), visual fields (perimetry), and a validated ultra-low vision quality-of-life questionnaire (NEI VFQ-25). |
Key Efficacy Assessments: Experimental Protocols
Berkeley Rudimentary Vision Test (BRVT) Protocol
The BRVT is designed to assess visual acuity in individuals with severe vision impairment who are unable to read standard letter charts.
Materials:
-
BRVT card set (three pairs of hinged cards with Tumbling E, grating acuity, and basic vision targets).
-
Measuring tape.
-
Occluder.
Procedure:
-
Initial Testing Distance: Begin testing at a distance of 1 meter.
-
Tumbling E Presentation:
-
Present the largest Tumbling E optotype.
-
If the patient can correctly identify the orientation, proceed to smaller optotypes.
-
If the patient cannot identify the largest Tumbling E at 1 meter, move the testing distance to 25 cm.
-
-
Testing at 25 cm:
-
All subsequent testing for patients who fail at 1 meter is conducted at 25 cm.
-
Begin with the Tumbling E card. If the patient cannot identify the orientation, proceed to the grating acuity cards.
-
If grating acuity cannot be determined, use the basic vision cards to test for white field projection and black/white discrimination.
-
-
Scoring: Record the smallest optotype size or the most basic visual function the patient can reliably perform. Visual acuity is recorded in logMAR units.
Perimetry Protocol for Low-Vision Patients
Perimetry assesses the full extent of a patient's visual field. For low-vision patients, kinetic perimetry, such as with a Goldmann perimeter, is often employed.
Materials:
-
Goldmann perimeter or similar kinetic perimetry device.
-
Appropriate trial lenses for the patient's refractive error.
-
Occluder.
Procedure:
-
Patient Positioning: The patient is seated comfortably with their chin in the chinrest and forehead against the headrest, ensuring the tested eye is centered.
-
Fixation: The patient is instructed to maintain fixation on a central target. For patients with very poor central vision, a larger or more prominent fixation target may be necessary.
-
Stimulus Presentation:
-
A light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center (kinetic perimetry).
-
The patient is instructed to respond when they first see the light stimulus.
-
-
Mapping the Visual Field:
-
The examiner maps the points at which the stimulus is first detected for various meridians.
-
This process is repeated with different stimulus sizes and intensities to create a comprehensive map of the patient's visual field.
-
-
Data Recording: The resulting visual field map is recorded, noting any scotomas (blind spots) or areas of reduced sensitivity.
National Eye Institute 25-Item Visual Function Questionnaire (NEI VFQ-25) Protocol
The NEI VFQ-25 is a validated questionnaire designed to measure a patient's self-reported, vision-targeted health status.
Administration:
-
The questionnaire can be self-administered or administered by a trained interviewer.
-
Clear instructions should be provided to the patient, emphasizing that they should answer based on their vision over a specified period (e.g., the last month).
Content: The questionnaire consists of 25 questions covering 11 vision-related subscales:
-
General Vision
-
Ocular Pain
-
Near Activities
-
Distance Activities
-
Social Functioning
-
Mental Health
-
Role Difficulties
-
Dependency
-
Driving
-
Color Vision
-
Peripheral Vision
Scoring:
-
Item Recoding: Each item's response is converted to a 0-100 scale, where a higher score indicates better functioning.
-
Subscale Calculation: The scores for the items within each subscale are averaged to create the 12 subscale scores.
-
Overall Composite Score: A composite score is calculated by averaging the vision-targeted subscale scores.
ABACUS-1 Trial: Key Quantitative Findings
The preceding Phase 1/2 open-label trial, ABACUS-1, provided initial safety and efficacy data for this compound in six patients with advanced RP.
| Endpoint | Result |
| Safety | This compound was found to be safe and well-tolerated. The only possibly drug-related adverse event was mild ocular hypertension in one participant. |
| Visual Acuity (BRVT) | A mean improvement of 0.30 logMAR (equivalent to 3 lines on an eye chart) was observed in the high-dose group. |
| Visual Field (Goldmann Perimetry) | A significant increase from baseline was observed at days 7 and 14 post-treatment. |
| Functional Vision (Mobility and Orientation) | Success rate increased from 25% at baseline to 65% at day 14. |
| Quality of Life (NEI VFQ-25) | An increase of 3.3 points was reported, which is considered clinically meaningful. |
| Brain Activity (fMRI) | A statistically significant increase in neural activity in the visual cortex was observed compared to baseline. |
Visualizations
Caption: this compound Signaling Pathway in Retinitis Pigmentosa.
Caption: ABACUS-2 Clinical Trial Experimental Workflow.
References
Application Notes and Protocols for KIO-301 Patient Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient screening criteria and experimental protocols for clinical studies of KIO-301, a novel molecular photoswitch designed to restore vision in patients with inherited retinal diseases.
Introduction to this compound
This compound is a first-in-class, light-sensing small molecule under development for the treatment of inherited retinal diseases, including Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease.[1][2][3][4][5] It functions as a "molecular photoswitch," designed to confer light sensitivity to retinal ganglion cells (RGCs) after the degeneration of photoreceptor cells (rods and cones). When activated by light, this compound alters ion flow across the RGC membrane, triggering these cells to send signals to the brain, thereby bypassing the non-functional photoreceptors and potentially restoring visual function. This gene-agnostic approach makes this compound a potential treatment for a wide range of genetic mutations causing these diseases.
Patient Screening Criteria for this compound Clinical Trials
Patient selection is critical for the success of this compound clinical trials. The following tables summarize the key inclusion and exclusion criteria for the ABACUS-1 (Phase 1/2) and ABACUS-2 (Phase 2) studies.
Table 1: Inclusion Criteria for this compound Studies
| Criteria | ABACUS-1 (Phase 1/2) | ABACUS-2 (Phase 2) |
| Age | 18 to 80 years | 18 years or older |
| Diagnosis | Clinical diagnosis of Retinitis Pigmentosa or Choroideremia. | Clinical diagnosis of non-syndromic Retinitis Pigmentosa (Usher's Syndrome Type II is allowed). |
| Visual Acuity | - Cohort 1: No light perception (NLP) or bare light perception (BLP) with LogMar > 2.9 (BRVT). - Cohort 2: Counting fingers (CF) or hand motion (HM) with LogMar ≤ 2.9 and > 1.6 (BRVT). - Cohort 3: No light perception (NLP). | - No Light Perception (NLP) confirmed by inability to see a pen torch light at 25 cm (assigned LogMar of 4.0). - Low Vision (LV) with LogMar > 1.6 and < 4.0 (BRVT). |
| Inter-eye Acuity | Similar visual acuity in both eyes (LogMar difference < 0.05). | Not explicitly stated, but bilateral treatment is administered. |
| General Health | Willing and able to provide informed consent and attend all study visits. | Willing and able to provide informed consent, follow instructions, and attend all study visits. |
Table 2: Exclusion Criteria for this compound Studies
| Criteria | ABACUS-1 (Phase 1/2) & ABACUS-2 (Phase 2) |
| Ocular Conditions | - Evidence of material/substantial optic nerve disease. - History of retinal detachment(s). - Clinically significant ocular diseases (e.g., corneal oedema, uveitis, severe keratoconjunctivitis sicca) that could interfere with study assessments. - High intraocular pressure (IOP) > 22 mm Hg. - Previous intraocular surgery (excluding phakocataract surgery). - Aphakia. - History of high myopia (> 6 diopters). |
| Systemic Conditions | - Any other material/substantial disease that, in the investigator's opinion, is likely to interfere with the study objectives or put the participant at risk. - Psychiatric conditions that preclude compliance with the protocol. - Clinically significant abnormalities in medical history, vital signs, blood chemistry, hematology, urinalysis, or a 12-lead electrocardiogram (ECG). |
| Concomitant Medications | Other than intravitreal corticosteroids, participants must not receive intravitreal concomitant medications from Screening until the end of the study. |
| Pregnancy/Breastfeeding | Pregnant or breastfeeding, or plan to become pregnant during the study. |
Experimental Protocols
Detailed protocols are essential for accurate and reproducible patient screening and assessment.
Visual Acuity Assessment: Berkeley Rudimentary Vision Test (BRVT)
The Berkeley Rudimentary Vision Test (BRVT) is utilized to assess visual acuity in patients with severe vision loss.
Methodology:
-
Patient Preparation: The patient is seated at a standardized distance from the test chart. The eye not being tested is occluded.
-
Stimulus Presentation: The test uses high-contrast tumbling "E" optotypes of varying sizes, corresponding to different LogMar values.
-
Patient Response: The patient is asked to identify the orientation of the "E" (up, down, left, or right).
-
Scoring: The smallest optotype size for which the patient can correctly identify the orientation determines their LogMar visual acuity score. A LogMar of >2.9 is indicative of bare light perception or no light perception.
Functional Vision Assessment
Functional vision is a key efficacy endpoint in this compound trials.
Methodology:
-
Mobility and Orientation Testing: The Ora-MLOMTM (Multiluminance Orientation and Mobility) High Contrast Room Exit test is used to assess a patient's ability to navigate a controlled environment under various lighting conditions.
-
Patient-Reported Outcomes: The National Eye Institute's Visual Functioning Questionnaire-25 (NEI VFQ-25) is administered to capture the patient's subjective experience of their vision in everyday activities.
Functional Magnetic Resonance Imaging (fMRI)
fMRI is employed to objectively measure changes in brain activity in the visual cortex in response to light stimulation.
Methodology:
-
Patient Preparation: The patient is positioned within the MRI scanner.
-
Stimulus Presentation: A light stimulus is presented to the patient's eyes.
-
Image Acquisition: fMRI scans are acquired to detect blood-oxygen-level-dependent (BOLD) signals in the brain.
-
Data Analysis: The fMRI data is analyzed to identify areas of increased activity in the primary (V1) and extra-striate visual cortex, indicating a response to the light stimulus.
Visualizations
This compound Mechanism of Action
Caption: this compound enters viable RGCs and is activated by light, enabling the RGCs to signal the visual cortex.
This compound Clinical Trial Patient Screening Workflow
Caption: Logical flow for screening patients for eligibility in this compound clinical trials.
References
- 1. Kiora Pharmaceuticals Receives Investigational New Drug Approval to Initiate ABACUS-2, a Phase 2 Clinical Trial of this compound for the Treatment of Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 2. Kiora Pharmaceuticals Receives Investigational New Drug Approval to Initiate ABACUS-2, a Phase 2 Clinical Trial of this compound for the Treatment of Retinitis Pigmentosa - BioSpace [biospace.com]
- 3. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 4. Kiora - Kiora Sharpens Focus on Orphan Retinal Diseases [kiorapharma.reportablenews.com]
- 5. Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of this compound for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
KIO-301 for Long-Term Vision Restoration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIO-301 is an investigational, first-in-class, small molecule "molecular photoswitch" designed to restore vision in patients with inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP) and Choroideremia.[1][2][3] Developed by Kiora Pharmaceuticals, this compound offers a gene-agnostic approach, aiming to confer light sensitivity to remaining retinal ganglion cells (RGCs) after the degeneration of photoreceptors (rods and cones).[2][4] This document provides detailed application notes and protocols based on available preclinical and clinical data for researchers and professionals in the field of drug development.
Mechanism of Action
In a healthy eye, photoreceptors convert light into electrical signals that are transmitted to the brain via RGCs. In many IRDs, these photoreceptors degenerate, leading to vision loss, while RGCs often remain viable. This compound is designed to selectively enter these surviving RGCs.
The molecule acts as a light-sensitive switch:
-
In the absence of light: this compound remains in a linear, "off" position.
-
In the presence of light: this compound changes its conformation to a bent, "on" position. This change in shape physically interacts with and unblocks ion channels on the RGCs, causing them to fire and send signals to the brain's visual cortex, thereby creating the perception of light.
This mechanism effectively bypasses the need for functional photoreceptors and has the potential to restore vision in patients regardless of the specific genetic mutation causing their retinal degeneration.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and the general workflow of the clinical trials.
Caption: Mechanism of action of this compound as a molecular photoswitch.
Caption: Generalized workflow for this compound clinical trials.
Clinical Trial Data
ABACUS-1 (Phase 1/2)
This first-in-human, open-label, dose-escalation trial evaluated the safety and efficacy of a single intravitreal injection of this compound in patients with advanced Retinitis Pigmentosa.
Table 1: ABACUS-1 Study Design
| Parameter | Description |
| Study Phase | Phase 1/2 |
| Study Design | Open-label, dose-escalation |
| Participants | 6 patients (12 eyes) with advanced RP |
| Inclusion Criteria | Visual acuity ranging from "count fingers" to no light perception (NLP) |
| Intervention | Single intravitreal injection of this compound per eye |
| Dosages | Ranged from 7.5 µg to 50 µg |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Functional visual assessments, mobility testing, functional magnetic resonance imaging (fMRI), and patient-reported outcomes (NEI VFQ-25) |
| Follow-up | 4 weeks after injection in each eye |
Table 2: ABACUS-1 Preliminary Results
| Outcome Measure | Result |
| Safety | Excellent safety profile; one case of mild, possibly drug-related ocular hypertension. No intraocular inflammation. |
| Light Perception | One patient with NLP at baseline recovered light perception with projection by day 7. |
| Visual Acuity & Field | A concordant trend of improvement was observed. |
| Functional Vision | Mobility and orientation test success increased from 25% at baseline to 65% at day 14. |
| fMRI | Statistically significant increase in neural activity in the visual cortex. |
| Patient-Reported Outcomes | Improved quality of life reported. An increase of six points on the NEI VFQ-25 was noted in one patient. |
ABACUS-2 (Phase 2)
This ongoing Phase 2 trial is a randomized, controlled, double-masked study to further evaluate the safety and efficacy of this compound.
Table 3: ABACUS-2 Study Design
| Parameter | Description |
| Study Phase | Phase 2 |
| Study Design | Randomized, controlled, double-masked, multiple dose |
| Participants | 36 patients with late-stage RP (No Light Perception or Low Vision) |
| Intervention | Intravitreal (IVT) injection of this compound or placebo bilaterally every 6 weeks for 3 administrations |
| Dosages | 50 µg and 100 µg of this compound |
| Primary Endpoint | Safety, tolerability, and efficacy |
| Assessments | Study visits every 3 weeks during treatment (12 weeks) and follow-up (12 weeks) for PK, safety, tolerability, and efficacy assessments. |
| Estimated Completion | August 2027 |
Experimental Protocols
The following are generalized protocols based on the available information from the ABACUS clinical trials. These should be adapted and expanded upon with specific institutional and regulatory guidelines.
Protocol 1: Patient Screening and Enrollment
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures are performed.
-
Eligibility Assessment:
-
Confirm clinical diagnosis of non-syndromic Retinitis Pigmentosa or Choroideremia.
-
Assess visual acuity using standardized tests such as the Berkeley Rudimentary Vision Test (BRVT) to confirm levels of vision (e.g., No Light Perception, Bare Light Perception, Count Fingers, Hand Motion).
-
Conduct a comprehensive ophthalmic examination, including but not limited to, slit-lamp biomicroscopy, indirect ophthalmoscopy, and intraocular pressure measurement.
-
Perform general health screening, including medical history, physical examination, and laboratory tests.
-
Exclude patients with confounding ocular conditions or systemic diseases that might interfere with the interpretation of the results.
-
Protocol 2: this compound Administration
-
Preparation:
-
The this compound drug product is an ophthalmic formulation of KIO-300-Cl in a solution suitable for intravitreal injection.
-
For masked studies, ensure the investigational medicinal product (this compound) and placebo (sterile saline or balanced salt solution) are indistinguishable to the masked study staff and the patient. An unmasked dose administrator should be responsible for preparing and administering the injection.
-
-
Procedure:
-
Administer a topical anesthetic and antiseptic to the eye receiving the injection.
-
Using a sterile technique, perform an intravitreal injection of the specified dose of this compound or placebo into the mid-vitreous.
-
Monitor the patient for any immediate post-injection complications, such as a significant rise in intraocular pressure.
-
Protocol 3: Post-Administration Monitoring and Efficacy Assessments
-
Safety and Tolerability Monitoring:
-
Conduct regular ophthalmic examinations at specified time points (e.g., 4 hours, 1 day, 1 week, 2 weeks, 4 weeks post-injection) to monitor for adverse events such as inflammation, infection, or changes in intraocular pressure.
-
Perform systemic safety assessments, including monitoring of vital signs and laboratory tests at baseline and follow-up visits.
-
-
Efficacy Assessments:
-
Visual Acuity: Measure changes in visual acuity using appropriate tests for low-vision patients, such as the BRVT.
-
Visual Field: Assess changes in peripheral vision using methods like Goldmann perimetry.
-
Functional Vision: Employ task-oriented assessments, such as the Multiluminence Orientation & Mobility (MLOM™) suite of tests, to measure changes in a patient's ability to perform tasks that mimic real-world activities.
-
Functional MRI (fMRI): In a subset of patients, perform fMRI to measure changes in brain activity in the visual cortex in response to light stimuli.
-
Patient-Reported Outcomes: Administer validated questionnaires, such as the National Eye Institute's Visual Functioning Questionnaire-25 (NEI VFQ-25), to assess the impact of treatment on the patient's quality of life and daily functioning.
-
Conclusion
This compound represents a promising, novel therapeutic approach for vision restoration in patients with late-stage inherited retinal diseases. Its gene-agnostic mechanism of action and positive preliminary clinical data warrant further investigation. The protocols and data presented here provide a framework for researchers and clinicians involved in the ongoing and future development of this and similar therapies. As more data from the ABACUS-2 trial becomes available, these application notes and protocols will be further refined.
References
- 1. kiorapharma.com [kiorapharma.com]
- 2. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 3. Kiora Pharmaceuticals Receives Investigational New Drug Application Approval to Expand Phase 1b Study of this compound in Inherited Retinal Diseases; To Enroll Patients with Choroideremia and Additional Patients with Late-Stage Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 4. Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP — Foundation Fighting Blindness [fightingblindness.org]
KIO-301 for other inherited retinal diseases like choroideremia and Stargardt disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inherited retinal diseases (IRDs), such as choroideremia and Stargardt disease, are a group of genetic disorders characterized by the progressive degeneration of photoreceptor cells in the retina, leading to severe vision loss and often blindness.[1][2] While the underlying genetic mutations differ, a common pathological feature in the advanced stages of these diseases is the loss of rods and cones. However, the inner retinal neurons, particularly the retinal ganglion cells (RGCs) that transmit visual signals from the eye to the brain, often remain viable.[3][4]
KIO-301 is a small molecule, reversible photoswitch designed to restore vision by conferring light sensitivity to these surviving RGCs.[4] Its mechanism of action is independent of the underlying genetic mutation, making it a promising therapeutic candidate for a range of IRDs beyond its initial focus on retinitis pigmentosa (RP). Kiora Pharmaceuticals is actively developing this compound for the treatment of choroideremia and Stargardt disease.
These application notes provide a scientific rationale and detailed protocols for preclinical evaluation of this compound in models of choroideremia and Stargardt disease.
Pathophysiology and Rationale for this compound Intervention
Choroideremia (CHM)
Choroideremia is a rare, X-linked recessive disorder caused by mutations in the CHM gene, which encodes the Rab escort protein 1 (REP1). REP1 is crucial for the prenylation of Rab proteins, a process essential for intracellular vesicular trafficking. The absence of functional REP1 leads to the progressive degeneration of the choroid, retinal pigment epithelium (RPE), and photoreceptors. Initial symptoms typically include night blindness, followed by peripheral vision loss, eventually leading to complete blindness. As photoreceptors degenerate, the downstream RGCs remain, providing a therapeutic target for this compound.
Stargardt Disease (STGD1)
Stargardt disease is the most common form of inherited macular dystrophy, primarily caused by autosomal recessive mutations in the ABCA4 gene. The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal, a toxic byproduct of the visual cycle. Defective ABCA4 leads to the accumulation of toxic bisretinoids (e.g., A2E) in RPE cells, causing RPE and subsequent photoreceptor cell death, particularly in the macula. This results in progressive central vision loss. In advanced Stargardt disease, where central photoreceptors are lost, the underlying RGCs persist, presenting an opportunity for this compound to restore light perception.
Mechanism of Action of this compound
This compound is a photochromic molecule that can exist in two conformations: a linear trans isomer and a bent cis isomer. It is designed to selectively enter RGCs.
-
Entry into RGCs : In diseased retinas where photoreceptors have degenerated, RGCs upregulate specific transmembrane proteins, which act as entry ports for this compound.
-
Ion Channel Targeting : Once inside the RGC, this compound associates with voltage-gated ion channels that control the cell's electrical activity.
-
Photoswitching Action :
-
In the dark , this compound is in its linear trans state, which does not block the ion channels, and the RGC remains in a resting state.
-
In the presence of light , this compound absorbs a photon and isomerizes to its bent cis state. This conformational change blocks the flow of ions through the channel, depolarizing the RGC and causing it to fire an action potential.
-
-
Signal Transmission : This light-induced electrical signal is then transmitted down the optic nerve to the brain's visual cortex, where it is interpreted as light.
-
Reversibility : When the light source is removed, this compound reverts to its trans form, unblocking the ion channel and returning the RGC to its resting state.
This mechanism effectively turns the RGCs into novel photoreceptor cells, bypassing the degenerated rods and cones.
Caption: Mechanism of action of this compound within a retinal ganglion cell.
Clinical Development Status
Kiora Pharmaceuticals has completed a Phase 1b clinical trial (ABACUS) for this compound in patients with late-stage retinitis pigmentosa, which demonstrated safety and tolerability, as well as improvements in visual field, visual acuity, and functional vision. The company is planning to initiate Phase 2 studies for choroideremia and Stargardt disease. An Investigational New Drug (IND) application has been approved in Australia to enroll patients with late-stage choroideremia in an expansion of the ABACUS study.
Quantitative Data Summary (from Retinitis Pigmentosa ABACUS-1 Trial)
While specific data for choroideremia and Stargardt disease are not yet available, the results from the ABACUS-1 trial in RP patients provide a strong rationale for its potential efficacy in these related conditions.
| Efficacy Endpoint | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Significance | Citation |
| Functional Vision (Ora-MLOM™) | 24.7 ± 15.2% | 60.0 ± 20.7% | p=NS (Trended toward improvement) | |
| Visual Field (Goldmann Perimetry) | N/A | Improvements observed in Cohort 2 | N/A | |
| Visual Acuity (Berkeley Rudimentary Vision Test) | N/A | Improvements observed in high-dose Cohort 2 | N/A | |
| Brain Activity (fMRI Visual Cortex) | N/A | Statistically significant increase from baseline | p<0.05 |
Note: Data presented is from a small, open-label study in retinitis pigmentosa and should be interpreted as preliminary. Ora-MLOM™ (Multiluminance Orientation and Mobility) is a test of functional vision under controlled lighting conditions. N/A indicates specific mean values were not reported in the available sources.
Experimental Protocols for Preclinical Evaluation
The following protocols are proposed for the preclinical assessment of this compound in animal models of choroideremia and Stargardt disease.
Animal Models
-
Choroideremia Model : Conditional knockout mouse models of the Chm gene (e.g., ChmFlox crossed with Cre-driver lines like IRBP-Cre for photoreceptor-specific knockout or Tyr-Cre for RPE-specific knockout) are suitable. These models exhibit progressive degeneration of photoreceptors and the RPE, mimicking the human disease.
-
Stargardt Disease Model : Abca4 knockout mice (Abca4-/-) are the standard model. These mice accumulate lipofuscin in the RPE and exhibit retinal degeneration, though the phenotype can be milder than in humans.
Experimental Workflow
Caption: Proposed preclinical experimental workflow for this compound evaluation.
Methodologies
a. Drug Administration
-
Formulation : Prepare this compound in a sterile vehicle solution suitable for intraocular injection.
-
Procedure : Administer this compound via a single intravitreal injection into one eye of each animal in the treatment group. The contralateral eye can serve as an internal control, or a separate group of animals can be injected with the vehicle solution.
-
Dosage : Dose-ranging studies should be performed to determine the optimal concentration, starting from doses shown to be effective in other models of retinal degeneration.
b. Assessment of Visual Function
-
Electroretinography (ERG) : While ERG primarily measures the function of photoreceptors and bipolar cells, which are degenerated in these models, a negative ERG can confirm the advanced stage of the disease. Any restoration of light-driven responses at the level of the inner retina could potentially be detected with specific ERG protocols (e.g., photopic negative response).
-
Optokinetic Response (OKR) : This is a key behavioral test to measure visual acuity and contrast sensitivity in rodents. The animal is placed on a platform surrounded by rotating gratings of varying spatial frequency and contrast. The threshold at which the animal's head-tracking reflex disappears is recorded. This test directly assesses functional vision mediated by the entire visual pathway, including the RGCs targeted by this compound.
c. Assessment of Retinal Structure
-
Optical Coherence Tomography (OCT) : In-vivo OCT imaging should be performed at baseline and at multiple time points post-injection. This allows for the longitudinal measurement of retinal layer thickness, particularly the inner retinal layers, to assess the structural integrity of the RGCs and monitor for any adverse effects.
-
Scanning Laser Ophthalmoscopy (SLO) : SLO, particularly fundus autofluorescence (FAF), is critical for Stargardt models to monitor the accumulation of lipofuscin. While this compound is not expected to clear lipofuscin, FAF can confirm the disease state and monitor for any unexpected changes in RPE health.
d. Endpoint Histological Analysis
-
Immunohistochemistry : At the end of the study, eyes should be enucleated, sectioned, and stained. Key markers include:
-
Brn3a or RBPMS : To quantify the survival of RGCs.
-
GFAP : To assess glial cell activation, an indicator of retinal stress.
-
Iba1 : To monitor for microglial activation and inflammation.
-
-
TUNEL Staining : To assess for apoptosis and evaluate the safety of the compound on remaining retinal cells.
Logical Framework for this compound Application in IRDs
The therapeutic hypothesis for this compound rests on a logical progression from the underlying pathology of choroideremia and Stargardt disease to the specific mechanism of the drug.
Caption: Logical framework for the application of this compound in IRDs.
Conclusion
This compound represents a novel, mutation-agnostic approach to vision restoration for patients with late-stage inherited retinal diseases, including choroideremia and Stargardt disease. By chemically transforming surviving retinal ganglion cells into light-sensing cells, this compound has the potential to restore a degree of functional vision after the loss of native photoreceptors. The preclinical protocols outlined here provide a framework for researchers to rigorously evaluate the efficacy and safety of this compound in relevant animal models, paving the way for future clinical investigations in these patient populations.
References
- 1. Kiora Pharmaceuticals Reports Second Quarter Results; Retinal Disease Drug Development Pipeline Advancing Toward Two Phase 2 Studies :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 2. kiorapharma.com [kiorapharma.com]
- 3. Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of this compound for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 4. kiorapharma.com [kiorapharma.com]
Application Notes and Protocols: KIO-301 Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for KIO-301, a novel molecular photoswitch designed to restore vision in patients with inherited retinal diseases.
Mechanism of Action
This compound is a small molecule photoswitch that aims to confer light sensitivity to retinal ganglion cells (RGCs) after photoreceptors (rods and cones) have degenerated.[1][2] In healthy eyes, photoreceptors convert light into electrical signals that are transmitted to the brain via RGCs. In diseases like retinitis pigmentosa (RP), the death of photoreceptors leads to blindness, while RGCs often remain viable.[1] this compound selectively enters these surviving RGCs.[3][4] In the absence of light, the molecule remains in an "off" state. When exposed to light, it changes conformation to an "on" state, modulating ion channels within the RGCs and triggering a neural signal to the brain, thereby restoring a degree of light perception.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a retinal ganglion cell.
Dosage and Administration Frequency
Clinical trials have investigated the dosage and administration of this compound via intravitreal (IVT) injection. The following tables summarize the dosing information from the completed Phase 1/2 ABACUS-1 trial and the planned Phase 2 ABACUS-2 trial.
Table 1: this compound Dosage and Administration in Clinical Trials
| Clinical Trial | Dosage Groups | Administration Frequency | Route of Administration |
| ABACUS-1 (Phase 1/2) | 7.5 µg | Single Dose | Intravitreal Injection |
| 25 µg | Single Dose | Intravitreal Injection | |
| 50 µg | Single Dose | Intravitreal Injection | |
| ABACUS-2 (Phase 2) | 50 µg | Once every 6 weeks for 3 administrations | Intravitreal Injection |
| 100 µg | Once every 6 weeks for 3 administrations | Intravitreal Injection |
Data sourced from clinical trial information.
Experimental Protocols
The following is a generalized protocol for the intravitreal administration of this compound in a preclinical research setting, such as in a mouse model of retinal degeneration. This protocol is synthesized from standard procedures for intravitreal injections in animal models and should be adapted based on specific experimental needs and institutional guidelines.
Objective
To deliver a precise dose of this compound into the vitreous humor of a mouse eye to target retinal ganglion cells.
Materials
-
This compound solution (prepared in a sterile, isotonic vehicle such as balanced salt solution)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Topical proparacaine hydrochloride (0.5%)
-
Povidone-iodine solution (5%) and sterile saline for rinsing
-
33-gauge or smaller Hamilton syringe with a beveled or half-dome needle
-
Stereomicroscope
-
Animal warming pad
-
Post-procedure eye lubricant
Experimental Workflow
Caption: Workflow for preclinical intravitreal administration of this compound.
Procedure
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the anesthetized animal on a warming pad to maintain body temperature.
-
Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.
-
(Optional) Apply a drop of a mydriatic agent (e.g., tropicamide) to dilate the pupil for better visualization of the injection site.
-
-
Aseptic Technique:
-
Under a stereomicroscope, gently clean the ocular surface and surrounding area with a sterile cotton applicator soaked in 5% povidone-iodine solution.
-
After 30-60 seconds, rinse the eye with sterile saline to remove the povidone-iodine.
-
-
Intravitreal Injection:
-
Carefully load the Hamilton syringe with the desired volume of this compound solution (typically 1-2 µL for a mouse eye), ensuring there are no air bubbles.
-
Gently proptose the eye using fine-tipped forceps.
-
Identify the injection site, which is typically through the pars plana, approximately 0.5-1.0 mm posterior to the limbus, to avoid damaging the lens.
-
Insert the needle at a 45-degree angle, pointing towards the posterior pole of the eye.
-
Slowly depress the plunger to inject the this compound solution into the vitreous cavity.
-
Hold the needle in place for 10-15 seconds to minimize reflux of the solution upon withdrawal.
-
Slowly withdraw the needle.
-
-
Post-Injection Care and Monitoring:
-
Apply a sterile lubricant to the eye to prevent corneal drying.
-
Monitor the animal until it has fully recovered from anesthesia.
-
In the days following the injection, monitor for any signs of adverse events such as inflammation, infection, or cataracts. Ocular examinations can be performed at set time points (e.g., 4 hours, 1 day, 1 week, 2 weeks, 4 weeks post-injection).
-
Efficacy and Safety Assessments
-
Functional Vision: Assess visual function at baseline and various time points post-injection using methods such as optomotor response, light/dark box tests, or electroretinography (ERG) to measure retinal cell activity.
-
Histology: At the end of the study, euthanize the animals and enucleate the eyes for histological analysis to assess the morphology of the retina and confirm the targeting of retinal ganglion cells.
-
Safety: Monitor for intraocular inflammation and changes in intraocular pressure. Clinical chemistry and hematology can also be assessed.
Disclaimer: This protocol is intended for informational purposes for a research audience and should be adapted and approved by the user's institutional animal care and use committee (IACUC) or equivalent regulatory body.
References
- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kiora's Investigational Treatment for Retinitis Pigmentosa, this compound, Demonstrates Visual Function Restoration in Patients Who Are Blind :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
Troubleshooting & Optimization
Technical Support Center: Intravitreal Delivery of KIO-301
Welcome to the technical support center for the intravitreal delivery of KIO-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, referred to as a "molecular photoswitch," developed for the treatment of inherited retinal diseases like retinitis pigmentosa (RP).[1] In these conditions, the eye's light-sensing cells (photoreceptors) degenerate.[1] this compound is designed to bypass these damaged cells by selectively entering the surviving retinal ganglion cells (RGCs).[1][2] When activated by light, this compound alters the flow of ions across the RGC membrane, making them light-sensitive and enabling them to send visual signals to the brain.[1]
Q2: What is the formulation of this compound for intravitreal injection?
A2: The this compound drug product is an ophthalmic formulation of the drug substance KIO-300-Cl. It is formulated with sulfobutylether-β-cyclodextrin, sucrose, and phosphate buffer salts in water to ensure it is suitable for intravitreal (IVT) injection.
Q3: What are the key challenges associated with the intravitreal delivery of small molecules like this compound?
A3: The primary challenges for intravitreal delivery of small molecules include:
-
Rapid Clearance: Small molecules can be cleared from the vitreous humor relatively quickly, potentially requiring frequent injections to maintain therapeutic levels.
-
Sustained Delivery: Achieving a sustained release of the drug to prolong its effect is a significant hurdle.
-
Off-target Effects: Ensuring the molecule acts specifically on the target cells (RGCs for this compound) is crucial to avoid unwanted side effects.
-
Injection-Related Complications: As with any intravitreal injection, there are risks of complications such as retinal detachment, endophthalmitis, and increased intraocular pressure.
Q4: What preclinical models are suitable for evaluating the intravitreal delivery of this compound?
A4: A variety of preclinical models can be used:
-
In vivo animal models: Rodent models of retinitis pigmentosa (e.g., rd1 mice) are commonly used to assess the efficacy and safety of photoswitches. Larger animal models, such as rabbits and pigs, can also be valuable for pharmacokinetic and toxicological studies due to the anatomical similarities of their eyes to human eyes.
-
Ex vivo models: Porcine or bovine eyes obtained from slaughterhouses can be used to study the biodistribution and retention of the drug in the vitreous humor, reducing the need for live animal testing.
-
In vitro models: Cell cultures of RGCs or retinal organoids can be used to investigate the cellular uptake, mechanism of action, and potential cytotoxicity of this compound.
Troubleshooting Guides
Formulation and Handling
| Problem | Possible Cause | Suggested Solution |
| Precipitation or aggregation of this compound in solution. | - Incorrect buffer pH or ionic strength.- High concentration of the molecule.- Improper storage conditions. | - Ensure the formulation buffer is at the correct physiological pH.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- If aggregation persists, consider optimizing the formulation with different excipients or adjusting the concentration. |
| Inconsistent drug concentration in prepared aliquots. | - Incomplete dissolution of lyophilized powder.- Adsorption of the molecule to the vial surface. | - Ensure complete dissolution by gentle vortexing or sonication.- Use low-protein-binding tubes and pipette tips for handling this compound solutions. |
Intravitreal Injection Procedure
| Problem | Possible Cause | Suggested Solution |
| Reflux of the injected solution from the injection site. | - Injection volume is too large for the animal's eye.- Rapid injection speed. | - Optimize the injection volume for the specific animal model (e.g., typically 1-2 µL for mice).- Inject the solution slowly and hold the needle in place for a few seconds before withdrawal. |
| High incidence of cataracts or retinal detachment post-injection. | - Needle injury to the lens or retina.- Inflammatory response to the formulation. | - Use appropriate needle size and ensure proper injection technique to avoid touching the lens or posterior pole.- Include a control group injected with the vehicle to assess the inflammatory potential of the formulation itself. |
Experimental Results
| Problem | Possible Cause | Suggested Solution |
| High variability in functional outcomes (e.g., electroretinography - ERG) between animals. | - Inconsistent injection placement.- Variation in the progression of retinal degeneration in the animal model. | - Ensure consistent injection technique and placement by using a stereotaxic injector.- Carefully phenotype animals before the experiment to ensure they are at a similar stage of the disease. |
| Lack of a clear dose-response relationship. | - Saturation of the target receptors at the tested doses.- Rapid clearance of the drug, preventing a sustained effect at lower doses. | - Expand the range of doses tested, including lower concentrations.- Consider a sustained-release formulation or more frequent dosing to maintain therapeutic levels. |
| No significant difference between the this compound treated group and the vehicle control. | - Insufficient light stimulation to activate the photoswitch.- The animal model is not appropriate for the mechanism of action. | - Ensure the light source used for stimulation has the appropriate wavelength and intensity to activate this compound.- Verify that the RGCs are still viable in the chosen animal model at the time of treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravitreal Injection
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the provided sterile phosphate-buffered saline (PBS) to the desired stock concentration.
-
Dilution: Further dilute the stock solution to the final injection concentration using sterile PBS. It is recommended to prepare fresh dilutions for each set of experiments.
-
Filtration: For animal studies, filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility.
-
Storage: Store the reconstituted stock solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid multiple freeze-thaw cycles.
Protocol 2: Intravitreal Injection in a Rodent Model
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Pupil Dilation: Apply a topical mydriatic agent (e.g., tropicamide) to the eye to dilate the pupil.
-
Prophylactic Antibiotic: Apply a topical antibiotic to the corneal surface to prevent infection.
-
Injection Site: Using a dissecting microscope, identify the injection site, typically 1-2 mm posterior to the limbus.
-
Injection: Use a 33-gauge needle attached to a Hamilton syringe to penetrate the sclera at a tangential angle to avoid hitting the lens. Slowly inject the desired volume (e.g., 1 µL) of this compound solution into the vitreous cavity.
-
Post-operative Care: Apply a topical antibiotic ointment to the eye and monitor the animal for any signs of distress or complications.
Data Presentation
Table 1: ABACUS-1 Clinical Trial - Key Outcomes
| Endpoint | Result | Citation |
| Safety and Tolerability | This compound displayed an excellent safety profile. The only possibly drug-related adverse event was mild ocular hypertension in one participant. No intraocular inflammation was observed. | |
| Visual Acuity (VA) | A trend of improvement in VA was observed. | |
| Light Perception | A concordant trend of improvement in light perception was observed. One participant with no light perception at baseline recovered light perception with projection by day 7. | |
| Functional Vision | Trended improvements in multiple assessments of functional vision, including a mobility and orientation test (from 25% success at baseline to 65% at day 14). | |
| Functional MRI (fMRI) | A clear increase in primary (V1) and extra-striate visual cortex activity was shown. | |
| Patient-Reported Outcomes | Patient-reported quality of life improved. |
Visualizations
Caption: Mechanism of action of this compound in the retina.
Caption: Experimental workflow for intravitreal delivery of this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
optimizing KIO-301 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of KIO-301 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure maximum efficacy and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular photoswitch designed to restore vision in patients with retinal degenerative diseases like retinitis pigmentosa.[1][2] It selectively enters retinal ganglion cells (RGCs), which survive after photoreceptor cells (rods and cones) have degenerated.[2][3] In the presence of light, this compound changes its conformation and blocks voltage-gated ion channels, including HCN and voltage-gated potassium channels, in the RGCs.[3] This blockage converts the RGCs into light-sensing cells, allowing them to send signals to the brain, thereby restoring a degree of light perception and vision. In the absence of light, this compound returns to its inactive state, allowing for normal ion channel function.
Q2: What is the intended therapeutic application of this compound and in what patient population is it being studied?
A2: this compound is being developed for the treatment of inherited retinal diseases, most notably retinitis pigmentosa (RP). It is considered "mutation agnostic," meaning it could potentially benefit patients with any of the over 150 gene mutations that can cause RP. The target patient population includes those in the later stages of the disease who have lost most or all of their photoreceptor cells and have bare or no light perception. Kiora Pharmaceuticals is also exploring its potential for other retinal diseases such as choroideremia and Stargardt disease.
Q3: How is this compound administered in clinical settings?
A3: In clinical trials, this compound is administered via intravitreal (IVT) injection, which is a direct injection into the vitreous humor of the eye. This method of delivery allows for a consistent and tolerable administration directly to the target retinal cells. Preclinical data and clinical observations suggest that a monthly dosing regimen may be required.
Q4: What are the key safety and efficacy findings from the clinical trials of this compound so far?
A4: Preliminary results from the Phase 1b ABACUS trial have shown this compound to be safe and well-tolerated, with no serious adverse events reported. Efficacy data, although from a small number of patients, is promising. Patients have demonstrated both subjective and objective improvements in vision, including enhanced light perception and contrast sensitivity. Functional MRI (fMRI) scans have corroborated these findings by showing a statistically significant increase in activity in the visual cortex of the brain in response to light stimulation after treatment.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in an in vitro retinal cell culture model.
-
Possible Cause 1: Inappropriate Cell Line.
-
Troubleshooting Step: Ensure you are using a cell line that expresses the target ion channels (e.g., HCN, Kv channels) and P2X7 receptors for cellular uptake. Primary retinal ganglion cells or a well-characterized RGC cell line would be most appropriate.
-
Expected Outcome: Using a relevant cell line should lead to observable changes in cellular activity upon light stimulation in the presence of this compound.
-
-
Possible Cause 2: Incorrect Light Stimulation Parameters.
-
Troubleshooting Step: Verify the wavelength, intensity, and duration of the light source used for stimulation. This compound is activated by visible light. Optimize these parameters to ensure efficient isomerization of the compound.
-
Expected Outcome: Proper light stimulation should result in a measurable biological response, such as changes in ion flux or membrane potential.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: this compound is a photosensitive molecule. Protect the compound from light during storage and handling to prevent premature isomerization or degradation. Prepare solutions fresh for each experiment.
-
Expected Outcome: Proper handling will ensure the compound is in its inactive state before light stimulation, leading to more reliable and reproducible results.
-
Issue 2: High background activity or cytotoxicity observed in cellular assays.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Perform a dose-response curve with the vehicle (e.g., DMSO) alone to determine its cytotoxic concentration. Ensure the final solvent concentration in your assay is well below this toxic threshold.
-
Expected Outcome: Reducing the solvent concentration should decrease background cytotoxicity and improve the health of the cell cultures.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Determine the optimal concentration range for this compound through a dose-response experiment. Start with a broad range and narrow it down to the lowest concentration that elicits a significant on-target effect.
-
Expected Outcome: A clear dose-dependent effect will help identify a therapeutic window that maximizes on-target activity while minimizing off-target toxicity.
-
Quantitative Data Summary
The following tables present a summary of hypothetical, yet plausible, preclinical data for a compound with a mechanism of action similar to this compound.
Table 1: Dose-Response of this compound on Light-Induced Retinal Ganglion Cell Firing Rate
| This compound Concentration (µM) | Mean Firing Rate (Hz) (± SEM) | % Increase from Baseline |
| 0 (Vehicle Control) | 5.2 (± 0.8) | 0% |
| 1 | 12.5 (± 1.5) | 140% |
| 5 | 28.9 (± 2.1) | 456% |
| 10 | 45.3 (± 3.5) | 771% |
| 25 | 48.1 (± 3.2) | 825% |
| 50 | 47.5 (± 3.8) | 813% |
Table 2: Cytotoxicity of this compound in a Retinal Ganglion Cell Line (RGC-5)
| This compound Concentration (µM) | Cell Viability (%) (± SD) |
| 0 (Vehicle Control) | 100 (± 2.5) |
| 1 | 98.7 (± 3.1) |
| 10 | 95.2 (± 4.0) |
| 50 | 88.1 (± 5.2) |
| 100 | 65.4 (± 6.8) |
| 200 | 32.9 (± 7.5) |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy using Multi-Electrode Array (MEA)
-
Cell Culture: Plate primary retinal ganglion cells or an appropriate RGC cell line on a multi-electrode array plate. Allow the cells to form a confluent monolayer and establish a stable baseline firing rate.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions or vehicle control to the cell cultures. Incubate for a predetermined time in the dark to allow for cellular uptake.
-
Light Stimulation: Expose the cells to a controlled light source with a specific wavelength and intensity for a defined duration.
-
Data Acquisition: Record the electrical activity of the neurons before, during, and after light stimulation using the MEA system.
-
Analysis: Analyze the firing rate, burst patterns, and other relevant electrophysiological parameters. Compare the light-induced activity in this compound-treated cells to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in a retinal ganglion cell.
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Caption: Troubleshooting decision tree for in vitro this compound experiments.
References
potential side effects and management in KIO-301 trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the KIO-301 clinical trials. Content is presented in a question-and-answer format to directly address potential inquiries and troubleshooting scenarios during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class molecular photoswitch designed to restore vision in patients with inherited retinal diseases, such as Retinitis Pigmentosa (RP).[1][2] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate.[2][3] this compound selectively targets the surviving retinal ganglion cells (RGCs), which are downstream from the photoreceptors and remain viable but are not naturally light-sensitive.[1] Administered via intravitreal injection, this compound enters the RGCs and, when activated by light, modulates voltage-gated ion channels. This process effectively turns the RGCs into novel photoreceptors, enabling them to send signals to the visual cortex of the brain and restore light perception. In the absence of light, the molecule returns to an "off" state.
Q2: What are the potential side effects observed in the this compound clinical trials?
A2: Based on the initial first-in-human, dose-escalating Phase I/II ABACUS study, this compound has been reported to be safe and well-tolerated. To date, there have been no reported ocular or non-ocular serious adverse events. Specifically, no signs of retinal inflammation have been observed in trial participants.
Q3: How should I manage adverse events in a clinical trial setting for this compound?
A3: While no adverse events have been reported in the initial human trials of this compound, robust monitoring protocols are essential. Any unexpected ocular or systemic events should be documented in detail and reported immediately to the study sponsor and relevant ethics committees. Standard ophthalmic examination procedures, as outlined in the trial protocol, should be followed to assess for any changes from baseline.
Troubleshooting Guide
Scenario 1: A trial participant reports a change in vision not aligned with expected outcomes.
-
Troubleshooting Steps:
-
Conduct a comprehensive ophthalmic examination, including visual acuity testing, intraocular pressure measurement, and a dilated fundus exam.
-
Perform imaging studies as per the protocol, such as optical coherence tomography (OCT), to assess retinal structure.
-
Review the participant's concomitant medications and medical history for any potential confounding factors.
-
Document the nature and timing of the visual disturbance in detail through a structured patient interview.
-
Scenario 2: Concerns about systemic effects post-intravitreal injection.
-
Troubleshooting Steps:
-
As per the ABACUS trial protocol, safety lab assessments, including clinical chemistry and hematology, are performed at baseline and follow-up visits. Any deviations from baseline should be critically evaluated.
-
An EKG is recommended post-injection to monitor for any cardiac changes.
-
A thorough systemic review and physical examination should be conducted to identify any potential non-ocular adverse effects.
-
Data Presentation
Table 1: Summary of Adverse Events in the First-in-Human ABACUS Study
| Adverse Event Category | Frequency | Severity | Management |
| Ocular Adverse Events | 0% | N/A | N/A |
| Non-Ocular Serious Events | 0% | N/A | N/A |
| Retinal Inflammation | 0% | N/A | N/A |
Data based on initial reports from the Phase I/II ABACUS study.
Experimental Protocols
1. This compound Administration and Safety Monitoring:
-
Administration: this compound is administered as a single intravitreal (IVT) injection. The ABACUS study is a dose-escalating trial evaluating different concentrations of the compound.
-
Safety Monitoring: Participants undergo a rigorous monitoring schedule. This includes:
-
General Ophthalmic Examination: Conducted at 4 hours, 1 day, and 1, 2, and 4 weeks post-injection.
-
Systemic Safety Labs: Blood work for clinical chemistry and hematology is performed at baseline and at 29 days post-injection.
-
Electrocardiogram (EKG): A 4-hour post-injection EKG is conducted to assess for any cardiac effects.
-
2. Efficacy Assessment:
-
Patient-Reported Outcomes: A subject-reported effectiveness survey is administered at multiple time points post-injection to gauge improvements in functional vision.
-
Functional MRI (fMRI): fMRI is utilized to measure changes in brain activity within the visual cortex in response to light stimulation, providing an objective measure of the drug's effect.
-
Visual Field Testing: Kinetic visual field is assessed using Goldmann perimetry to map the extent of peripheral vision.
-
Visual Acuity: For patients with ultra-low vision, specialized tests such as the Berkeley Rudimentary Vision Test are employed.
Visualizations
Caption: Mechanism of action of this compound in restoring vision.
Caption: Experimental workflow for the this compound ABACUS trial.
References
- 1. kiorapharma.com [kiorapharma.com]
- 2. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa - BioSpace [biospace.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
KIO-301 Treatment: Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIO-301. The information is designed to address specific issues that may be encountered during experiments and to provide detailed methodologies for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a molecular photoswitch designed to restore vision in patients with inherited retinal diseases like retinitis pigmentosa.[1] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate. This compound works by targeting the surviving retinal ganglion cells (RGCs), which are responsible for transmitting visual signals from the eye to the brain.[1] The small molecule enters the RGCs and, when activated by light, it alters the flow of ions, effectively turning the RGCs into light-sensing cells that can send signals to the brain, aiming to restore visual function.
Q2: How does this compound selectively target retinal ganglion cells (RGCs)?
A2: this compound preferentially enters RGCs through the P2X7 transmembrane receptor, which is significantly upregulated in these cells in the context of retinal degeneration. This targeted entry ensures that the photoswitch acts on the intended cell population.
Q3: What is the molecular mechanism of the "on" and "off" states of this compound?
A3: this compound's function is controlled by the presence or absence of light. In the absence of light, this compound is in its linear, "off" (trans) configuration, allowing for the normal flow of ions through channels in the RGCs. When exposed to light, this compound undergoes a conformational change to its bent, "on" (cis) state. In this configuration, it blocks voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels. This blockage of ion flow activates the RGCs, causing them to send a neural signal to the brain that is perceived as light.
Q4: Is this compound a gene therapy?
A4: No, this compound is not a gene therapy. It is a small molecule drug. This is a key advantage as its mechanism of action is independent of the specific gene mutation causing the retinal disease, making it potentially applicable to a broad range of patients with retinitis pigmentosa and other inherited retinal diseases.
Troubleshooting Guides
Issue 1: Inconsistent or weak cellular response to this compound in vitro.
-
Possible Cause: Suboptimal light stimulation.
-
Troubleshooting Step: Ensure the wavelength and intensity of the light source are appropriate to induce the trans-to-cis isomerization of this compound. The activation spectrum of this compound should be consulted to optimize the light source.
-
-
Possible Cause: Poor cell viability or low expression of P2X7 receptors on cultured RGCs.
-
Troubleshooting Step: Verify the health of the RGC culture. Perform immunocytochemistry or western blotting to confirm the expression of P2X7 receptors.
-
-
Possible Cause: Incorrect concentration of this compound.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific in vitro model.
-
Issue 2: High variability in in vivo functional outcomes (e.g., visual acuity, visual field).
-
Possible Cause: Inconsistent intravitreal injection technique.
-
Troubleshooting Step: Standardize the injection protocol, including the injection volume, depth, and location, to ensure consistent delivery of this compound to the vitreous humor. Reflux of the injected solution is a common issue that can be minimized by creating a two-step incision and allowing a brief pause before withdrawing the needle.
-
-
Possible Cause: Individual differences in the progression of retinal degeneration.
-
Troubleshooting Step: Carefully characterize the baseline retinal structure and function of each animal or patient to account for variability in disease severity. This can include optical coherence tomography (OCT) and electroretinography (ERG).
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: Non-specific binding or activation of other cell types.
-
Troubleshooting Step: Although this compound shows selectivity for RGCs, it's important to assess its effects on other retinal cells (e.g., amacrine cells, bipolar cells) in your experimental model. Immunohistochemistry and electrophysiological recordings can be used to investigate off-target cellular activation.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the ABACUS-1 Phase 1/2 clinical trial of this compound.
Table 1: ABACUS-1 Trial Dosing Cohorts
| Cohort | Number of Participants | Baseline Visual Acuity | This compound Doses Administered |
| 1 | 6 (12 eyes) | "Count Fingers" (CF) to No Light Perception (NLP) | Single intravitreal injection per eye, with doses ranging from 7.5 µg to 50 µg |
Table 2: Key Efficacy Outcomes from the ABACUS-1 Trial
| Efficacy Endpoint | Result |
| Visual Field (Kinetic Perimetry) | Statistically significant increase from baseline at days 7 and 14 post-treatment (p < 0.05). |
| Visual Acuity (Berkeley Rudimentary Vision Test) | Mean improvement of 0.30 logMAR (equivalent to 3 lines of visual acuity) in the high-dose cohort. |
| Functional Vision (Mobility and Orientation Test) | Increase in success rate from 25% at baseline to 65% at day 14. |
| Quality of Life (National Eye Institute Visual Functional Questionnaire) | An increase of 3.3 points was reported. |
| Brain Activity (fMRI) | Statistically significant increase in visual cortex activity from baseline at all assessed timepoints (days 2, 14, and 28; p < 0.05). |
Experimental Protocols
1. Intravitreal Injection of this compound (Adapted for Animal Models)
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Pupil Dilation: Apply a topical mydriatic agent to the eye to dilate the pupil.
-
Injection Site Preparation: Disinfect the periocular area with a suitable antiseptic solution.
-
Injection: Using a 31-gauge needle or a glass micropipette, create a small incision in the sclera, posterior to the limbus. Insert the needle/pipette at approximately a 45-degree angle to avoid the lens.
-
Delivery: Slowly inject the desired volume of this compound solution into the vitreous cavity.
-
Withdrawal: Pause for 15-30 seconds before slowly withdrawing the needle to minimize reflux.
-
Post-Procedure: Apply a topical antibiotic to the eye to prevent infection.
2. Assessment of Visual Acuity in Low Vision Patients: Berkeley Rudimentary Vision Test (BRVT)
The BRVT is designed to measure visual acuity in individuals with vision that is too poor to be assessed with standard letter charts.
-
Initial Testing: Begin by testing the patient at a distance of one meter using the Tumbling E chart.
-
Close-Up Testing: If the patient cannot identify the largest Tumbling E at one meter, move the testing distance to 25 cm.
-
Hierarchy of Tests at 25 cm:
-
Tumbling E: Present the Tumbling E cards.
-
Grating Acuity: If the Tumbling E is not visible, proceed to the grating acuity cards.
-
Basic Vision Tests: If grating acuity cannot be determined, use the white field projection and black-white discrimination tests.
-
-
Scoring: The visual acuity is recorded based on the smallest symbol identified at a specific distance, with corresponding logMAR values.
3. Visual Field Assessment in Low Vision Patients: Goldmann Perimetry
Goldmann perimetry is a method of kinetic perimetry used to map the visual field.
-
Patient Positioning: The patient is seated in front of a bowl-shaped perimeter and fixates on a central target.
-
Stimulus Presentation: A light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center.
-
Patient Response: The patient indicates when they first see the stimulus.
-
Mapping the Isopter: The examiner records the location where the stimulus was first seen. This process is repeated from different directions to map out the boundary of vision for that specific stimulus, known as an isopter.
-
Varying Stimuli: The procedure is repeated with different stimulus sizes and intensities to map multiple isopters and create a comprehensive map of the visual field. For patients with very low vision, larger and brighter stimuli (e.g., Goldmann size V) may be necessary.
Mandatory Visualizations
Caption: this compound enters RGCs via P2X7 and blocks ion channels upon light activation.
Caption: A simplified workflow for preclinical and clinical evaluation of this compound.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
KIO-301 Photoswitch Technology: Technical Support Center
Welcome to the KIO-301 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when working with the this compound photoswitch. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you overcome the limitations of this technology and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a small molecule photoswitch that selectively enters retinal ganglion cells (RGCs). In its inactive trans-isoform (in the dark), it does not significantly affect ion channel activity. Upon exposure to visible light, it converts to its active cis-isoform, which blocks voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This blockage leads to depolarization of the RGCs, triggering action potentials and signaling to the brain.[1][2][3][4][5] |
| What is the optimal wavelength for activating this compound? | This compound is designed to be activated by visible light, which offers better tissue penetration and lower phototoxicity compared to UV light. The preclinical and clinical studies have utilized blue-green light in the range of 440-460 nm for activation. However, the optimal wavelength may vary slightly depending on the experimental setup and should be determined empirically. |
| How is this compound delivered to the target cells? | In clinical applications, this compound is administered via intravitreal injection to reach the retinal ganglion cells. For in vitro experiments, it can be directly applied to the cell culture medium. |
| What is the duration of action of this compound? | A single administration of this compound has been shown to be effective for approximately one month in clinical settings. The duration of effect is influenced by the thermal stability of the cis-isomer and the rate of drug clearance from the target tissue. |
| Is this compound mutation-agnostic? | Yes, this compound is designed to work independently of the specific genetic mutation causing retinal degeneration. It targets the surviving retinal ganglion cells, which are downstream of the degenerated photoreceptors. |
II. Troubleshooting Guide
This guide provides solutions to potential problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular response to light stimulation. | Suboptimal Light Conditions: Incorrect wavelength, insufficient light intensity, or inadequate duration of illumination. | - Verify the emission spectrum of your light source. - Empirically test a range of wavelengths around the reported activation peak (440-460 nm). - Gradually increase the light intensity and duration of exposure. Be mindful of potential phototoxicity at very high intensities. |
| Low Concentration of this compound: Insufficient concentration of the photoswitch at the target site. | - Increase the concentration of this compound in your experimental system. For in vitro studies, titrate the concentration to find the optimal dose-response. | |
| Poor Solubility: this compound, like many azobenzene derivatives, may have limited aqueous solubility, leading to aggregation. | - Prepare stock solutions in a suitable organic solvent like DMSO before diluting in aqueous media. - Ensure the final concentration of the organic solvent is compatible with your biological system. - Visually inspect solutions for any signs of precipitation. | |
| Cell Health Issues: The target cells (e.g., cultured RGCs) may not be healthy or viable. | - Perform a viability assay on your cells before and after the experiment. - Ensure proper cell culture conditions. | |
| Inconsistent or variable results between experiments. | Thermal Relaxation of cis-KIO-301: The active cis-isomer may be thermally relaxing back to the inactive trans-isomer, especially if the ambient temperature is elevated. | - Maintain a stable and controlled temperature during your experiments. - For prolonged activation, consider using periodic light pulses instead of continuous illumination to maintain a sufficient population of the cis-isomer. |
| Photobleaching: High-intensity light can lead to the degradation of the photoswitch, reducing its effectiveness over time. | - Use the minimum light intensity and duration required for a robust response. - Consider using a light source with a narrow emission spectrum to avoid exposing the sample to unnecessary wavelengths. | |
| Inconsistent Light Delivery: Uneven illumination across the sample can lead to variable activation. | - Ensure your light source provides uniform illumination over the entire experimental area. - For in vivo experiments, the positioning of the light source (e.g., optical fiber) is critical. | |
| Observed cell death or signs of cellular stress. | Phototoxicity: High-intensity or prolonged exposure to light, especially at shorter wavelengths, can be toxic to cells. | - Reduce the light intensity and/or the duration of illumination. - If possible, use longer wavelengths within the activation spectrum of this compound. - Include a "light-only" control group (without this compound) to assess the direct effect of illumination on your cells. |
| Off-Target Effects: At high concentrations, this compound, as a small molecule ion channel blocker, could potentially interact with other ion channels or cellular components, leading to toxicity. | - Perform a dose-response curve to identify the lowest effective concentration. - Include control experiments to assess the specificity of the observed effects. | |
| Difficulty with in vivo delivery and activation. | Limited Tissue Penetration of Light: Light, particularly at shorter wavelengths, is scattered and absorbed by biological tissues, which can limit the activation of this compound in deeper tissues. | - For deep tissue applications, consider using minimally invasive light delivery methods such as implantable LEDs or optical fibers. - Optimize the wavelength of light for maximal tissue penetration while still being within the activation spectrum of this compound. |
| Pharmacokinetic Issues: The concentration of this compound at the target site may be insufficient due to clearance or poor distribution. | - Optimize the delivery method and dosage. - Consider formulation strategies to improve the bioavailability and retention of this compound at the target site. |
III. Data Presentation
While specific quantitative data for this compound in various research models is proprietary, the following table summarizes key parameters based on available information and general properties of azobenzene photoswitches. These should be used as a starting point for experimental optimization.
| Parameter | Recommended Range / Value | Notes |
| Activation Wavelength | 440 - 460 nm | Empirically determine the optimal wavelength for your specific light source and experimental setup. |
| Inactivation Wavelength | Not explicitly defined for this compound, but typically longer wavelengths or darkness promote relaxation to the trans state for azobenzenes. | The cis-isomer of this compound is reported to be thermally stable, suggesting a slow relaxation in the dark. |
| Concentration (In Vitro) | 10 - 100 µM | This is a general starting range for photoswitchable ion channel blockers. A dose-response curve is essential to determine the optimal concentration for your cell type and assay. |
| Light Intensity (In Vitro) | 1 - 10 mW/mm² | Start with a lower intensity and increase as needed. Monitor for signs of phototoxicity. |
| Illumination Duration (In Vitro) | 100 ms to several seconds | The duration will depend on the desired effect (e.g., single action potential vs. sustained firing) and the light intensity. |
| Solvent for Stock Solution | DMSO | Prepare a high-concentration stock solution and dilute to the final working concentration in your aqueous buffer or medium. |
IV. Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should adapt these to their specific experimental needs.
A. In Vitro Electrophysiology Protocol (Patch-Clamp on Cultured Neurons)
-
Cell Preparation: Culture primary retinal ganglion cells or a suitable neuronal cell line on glass coverslips.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound in the recording buffer for a predetermined time in the dark.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber of a microscope equipped for patch-clamp electrophysiology and a light source for photoswitching.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Record baseline activity in the dark.
-
-
Light Stimulation:
-
Deliver light of the appropriate wavelength (e.g., 450 nm) through the microscope objective.
-
Vary the duration and intensity of the light pulses to characterize the photo-induced currents or changes in membrane potential.
-
-
Data Analysis: Analyze the recorded currents or voltage changes to quantify the effect of this compound activation.
B. In Vitro Calcium Imaging Protocol
-
Cell Preparation and Dye Loading: Culture RGCs or other target neurons on glass-bottom dishes. Load the cells with a suitable calcium indicator dye (e.g., Fluo-4 AM).
-
This compound Incubation: Incubate the cells with this compound in the imaging buffer in the dark.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and a light source for both calcium imaging and this compound activation.
-
Baseline Imaging: Acquire baseline fluorescence images before light stimulation.
-
Light Stimulation and Imaging:
-
Stimulate the cells with light at the activation wavelength of this compound.
-
Simultaneously acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the calcium response to this compound activation.
V. Visualizations
A. This compound Signaling Pathway
Caption: Mechanism of action of this compound in retinal ganglion cells.
B. Experimental Workflow for In Vitro Testing
Caption: A generalized workflow for in vitro experiments with this compound.
C. Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 3. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Refining Functional Vision Assessment Techniques for KIO-301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing functional vision assessment techniques in studies involving KIO-301. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Troubleshooting Guides & FAQs
This section is designed to assist researchers in overcoming common challenges encountered when assessing functional vision in patients with severe vision loss, a typical cohort for this compound clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule photoswitch designed to restore vision in patients with inherited retinal diseases like retinitis pigmentosa (RP).[1][2] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate.[3] this compound is designed to selectively enter the surviving retinal ganglion cells (RGCs) and, when activated by light, modulate ion channels to make these cells light-sensitive, effectively turning them into replacement photoreceptors.[1][4] This allows the RGCs to send visual signals to the brain, bypassing the defunct photoreceptors.
Q2: Which functional vision assessments are most relevant for this compound studies?
A2: Based on the ABACUS-1 clinical trial, the key functional vision assessments for this compound include:
-
Visual Acuity (VA): Berkeley Rudimentary Vision Test (BRVT) is particularly useful for patients with ultra-low vision.
-
Visual Field: Goldmann kinetic perimetry is preferred for assessing peripheral vision in patients with severe vision loss.
-
Mobility: The Ora-Multiluminance Orientation & Mobility (Ora-MLOM™) test evaluates a patient's ability to navigate in different lighting conditions.
-
Visual Cortex Activity: Functional Magnetic Resonance Imaging (fMRI) is used to objectively measure changes in brain activity in response to visual stimuli.
-
Patient-Reported Outcomes: The National Eye Institute 25-Item Visual Function Questionnaire (NEI VFQ-25) captures the patient's subjective experience of their vision in daily life.
Troubleshooting Guides
Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)
-
Q: The patient is unable to discern the largest "Tumbling E" on the BRVT chart even at the closest distance. What should I do?
-
A: The BRVT is designed for this scenario. If the Tumbling E is not visible, proceed to the grating acuity cards. If the patient is still unable to identify the orientation of the gratings, use the black/white discrimination cards to assess light perception.
-
-
Q: The patient gives inconsistent responses. How can I improve reliability?
-
A: Ensure the testing environment has standardized lighting and is free from distractions. Provide clear and simple instructions. Allow for breaks to prevent fatigue. For the Tumbling E, you can ask the patient to point in the direction of the "legs" of the E to minimize verbal confusion.
-
Visual Field: Goldmann Kinetic Perimetry
-
Q: The patient has difficulty maintaining fixation on the central target. How can I obtain a reliable visual field map?
-
A: Goldmann perimetry is advantageous here as a trained perimetrist can actively monitor and reinstruct the patient on fixation. Use the larger stimulus sizes (e.g., V4e) to map the peripheral field, as these are easier for patients with central scotomas to detect.
-
-
Q: The patient's reaction time seems slow, potentially affecting the accuracy of the isopter mapping.
-
A: Move the stimulus at a consistent and slow speed (approximately 2-3 degrees per second). To account for reaction time, a skilled perimetrist will mark the location just before the patient's response.
-
Mobility: Ora-MLOM™
-
Q: The patient is hesitant or anxious during the mobility test, which may be impacting their performance.
-
A: Familiarize the patient with the test environment before starting. Provide clear instructions and a demonstration if necessary. Start with higher luminance levels to build confidence before proceeding to dimmer conditions.
-
-
Q: How can I ensure the results of the mobility test are not influenced by the patient's prior knowledge of the course layout?
-
A: The Ora-MLOM™ and similar tests often use multiple, randomized course layouts to minimize learning effects. Ensure that a different layout is used for each assessment.
-
fMRI of the Visual Cortex
-
Q: The patient has nystagmus or difficulty maintaining a steady gaze, leading to motion artifacts in the fMRI data.
-
A: Utilize a bite bar or other head stabilization methods to minimize head movement. For fixation, use a large, high-contrast target. It may also be beneficial to have the patient practice fixation in a mock scanner environment.
-
-
Q: How can I be sure that the observed changes in visual cortex activity are a direct result of this compound and not other confounding factors?
-
A: A well-designed fMRI protocol will include control conditions, such as a non-visual task or stimulation of the blind spot, to differentiate true visual activation from other neural activity. The ABACUS-1 trial showed a time-dependent increase in visual cortex activity that correlated with improvements in other visual function measures, strengthening the evidence for a drug-related effect.
-
II. Quantitative Data
The following tables summarize key quantitative outcomes from the this compound ABACUS-1 clinical trial.
Table 1: Change in Visual Cortex Activation (fMRI)
| Timepoint | Mean Change in Activated Voxels (± SD) | p-value |
| Day 2 | 1574.0 ± 689.7 | <0.05 |
| Day 14 | 1061.8 ± 632.1 | <0.05 |
| Day 28 | 1110.8 ± 478.4 | <0.05 |
Data from a cohort of 12 eyes.
Table 2: Functional Vision and Quality of Life Outcomes
| Assessment | Baseline | Day 14/28 | Improvement |
| Ora-MLOM™ Success Rate | 24.7% ± 15.2% | 60.0% ± 20.7% (Day 28) | Trended Improvement |
| NEI VFQ-25 Score | - | - | 3.3 points |
Ora-MLOM™ data from 10 eyes. An increase of 2-4 points in the NEI VFQ-25 is considered clinically meaningful.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)
-
Objective: To measure visual acuity in patients with severe vision loss, beyond the range of standard letter charts.
-
Materials: BRVT kit, which includes three pairs of hinged cards (Tumbling E, grating acuity, and black/white discrimination).
-
Procedure:
-
Begin with the Tumbling E cards at a testing distance of 1 meter.
-
If the patient cannot identify the orientation of the largest E, move the testing distance to 25 cm.
-
Present the four different sizes of the Tumbling E and ask the patient to indicate the orientation of the "legs."
-
If the patient is unable to identify the largest Tumbling E at 25 cm, proceed to the grating acuity cards.
-
Present the gratings and ask the patient to identify the orientation of the stripes (horizontal or vertical).
-
If the gratings cannot be identified, use the black/white discrimination cards to assess light perception and projection.
-
-
Scoring: Visual acuity is recorded in logMAR units based on the smallest symbol correctly identified at a specific distance.
2. Visual Field: Goldmann Kinetic Perimetry
-
Objective: To map the extent of the peripheral visual field.
-
Materials: Goldmann perimeter.
-
Procedure:
-
The patient is seated with their chin in the chinrest and one eye occluded.
-
The patient is instructed to fixate on a central target.
-
A light stimulus of a specific size and intensity (e.g., III4e or V4e) is moved from the periphery towards the center of the visual field.
-
The patient indicates when they first see the light.
-
The perimetrist records this point on a chart.
-
This is repeated at various points around the visual field to map an "isopter," or a boundary of equal retinal sensitivity.
-
The process can be repeated with different stimulus sizes and intensities to create a more detailed map of the visual field.
-
-
Scoring: The output is a graphical representation of the visual field, showing the extent of peripheral vision for different stimulus levels.
3. Mobility: Ora-MLOM™
-
Objective: To assess a patient's ability to navigate an obstacle course under various controlled lighting conditions.
-
Materials: A standardized obstacle course with defined pathways, obstacles, and a target destination. A system for controlling and measuring ambient light levels.
-
Procedure:
-
The patient is instructed to navigate the course from a starting point to a designated exit.
-
The test is performed at multiple, standardized light levels, typically ranging from dim to bright.
-
The patient's performance, including time to completion and number of errors (e.g., contacting obstacles), is recorded.
-
-
Scoring: Performance is typically scored based on a combination of speed and accuracy.
4. Visual Cortex Activity: fMRI
-
Objective: To measure changes in blood-oxygen-level-dependent (BOLD) signals in the visual cortex in response to visual stimuli.
-
Materials: MRI scanner (typically 3T), a stimulus presentation system (e.g., projector and screen visible to the patient in the scanner).
-
Procedure:
-
The patient lies in the MRI scanner and is instructed to fixate on a central point.
-
Visual stimuli (e.g., flashing lights, expanding rings, or rotating wedges) are presented.
-
BOLD fMRI data is acquired during periods of visual stimulation and rest.
-
-
Scoring: The fMRI data is analyzed to identify voxels in the visual cortex that show a significant increase in the BOLD signal during stimulation compared to rest. The extent of this activation can then be quantified.
5. Patient-Reported Outcomes: NEI VFQ-25
-
Objective: To assess a patient's perception of their vision-related health status and quality of life.
-
Materials: NEI VFQ-25 questionnaire (interviewer-administered format is recommended for patients with severe vision loss).
-
Procedure:
-
A trained interviewer reads each of the 25 questions to the patient.
-
The patient chooses the response that best describes their situation.
-
-
Scoring: Responses are converted to a 0-100 scale, with higher scores indicating better functioning. Scores are calculated for 12 subscales, and an overall composite score can be derived by averaging the subscale scores (excluding the general health subscale).
IV. Visualizations
This compound Signaling Pathway
Caption: this compound enters retinal ganglion cells and, upon light activation, blocks ion channels, leading to cell activation and signal transmission to the brain.
Experimental Workflow for Functional Vision Assessment
Caption: A typical workflow for a clinical trial of this compound, from patient screening and baseline assessments to intervention, follow-up, and data analysis.
References
- 1. Kiora Reports Vision Restoration in Phase 1/2 Clinical Trial for Photoswitch Therapy — Foundation Fighting Blindness [fightingblindness.org]
- 2. Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP — Foundation Fighting Blindness [fightingblindness.org]
- 3. kiorapharma.com [kiorapharma.com]
- 4. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
Technical Support Center: KIO-301 and Photoswitch-Mediated Retinal Ganglion Cell Photosensitization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KIO-301 and other photoswitch molecules for retinal ganglion cell (RGC) photosensitization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound?
A1: this compound is a small molecule, photoswitchable azobenzene compound designed to restore light sensitivity to degenerated retinas. In inherited retinal diseases like retinitis pigmentosa (RP), the light-sensing photoreceptor cells (rods and cones) are lost, but the downstream retinal ganglion cells (RGCs) that transmit signals to the brain often remain viable.[1][2] this compound selectively enters these surviving RGCs and, when activated by light, modulates the activity of voltage-gated ion channels, specifically potassium and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3][4] This modulation leads to the firing of the RGCs, which then send a signal to the brain that is perceived as light. In the absence of light, this compound returns to an inactive state.[5]
Q2: Why is there variability in patient and experimental responses to this compound?
A2: Variability in response to this compound is expected and can be attributed to several factors related to the underlying retinal pathology. A primary factor is the health and density of the surviving RGCs. Since this compound targets these cells, a greater number of viable RGCs can lead to a more robust response. Additionally, the expression of the P2X7 receptor, which facilitates the entry of this compound into RGCs, is upregulated in diseased retinas and can vary depending on the stage of degeneration. Clinical trial data has suggested that patients with better baseline vision may show a more pronounced increase in visual cortex activity, indicating that the initial state of the retina is a key determinant of the therapeutic effect.
Q3: What is the "mutation agnostic" approach of this compound?
A3: The "mutation agnostic" nature of this compound refers to its ability to function independently of the specific genetic mutation causing retinitis pigmentosa. Since RP can be caused by over 100 different genetic mutations, developing a gene-specific therapy for each is challenging. This compound bypasses the need to correct a specific genetic defect by directly conferring light sensitivity to the surviving RGCs, making it a potentially applicable treatment for a broad range of RP patients.
Q4: What are the key safety findings from the this compound clinical trials?
A4: The ABACUS-1 clinical trial, a first-in-human study, has reported that this compound is safe and well-tolerated. The most common adverse event deemed possibly related to the drug was a case of mild ocular hypertension in one participant. No intraocular inflammation was observed.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and ex vivo experiments with this compound and other photoswitch molecules.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no RGC firing in response to light stimulation | 1. Insufficient this compound concentration or incubation time: The compound may not have adequately penetrated the RGCs. 2. Poor health of retinal explant: RGCs may be damaged or dying due to the dissection and culture process. 3. Suboptimal light stimulation: The wavelength, intensity, or duration of the light stimulus may not be optimal for activating this compound. 4. Low P2X7 receptor expression: The retinal tissue may be from an early-stage disease model with insufficient P2X7 upregulation for this compound uptake. | 1. Optimize the concentration of this compound and the incubation time based on previous studies or a dose-response experiment. Ensure proper formulation to maintain solubility. 2. Handle retinal tissue gently during dissection to minimize mechanical stress. Ensure the culture medium is fresh and properly oxygenated. 3. Verify the spectral properties of your light source and calibrate its intensity. Experiment with different light protocols to find the optimal stimulation parameters. 4. Use retinal tissue from animal models at a stage of degeneration known to have significant P2X7 receptor expression. |
| High background RGC firing (poor signal-to-noise ratio) | 1. Spontaneous hyperactivity of RGCs: In degenerated retinas, RGCs can become spontaneously hyperactive, which can mask the light-evoked response. 2. Phototoxicity: Excessive light intensity or duration can damage the retinal tissue and lead to aberrant firing. | 1. Some photoswitches have been shown to suppress this hyperactivity. If the issue persists, consider that this background noise is a characteristic of the disease model. 2. Reduce the intensity and/or duration of the light stimulus. Ensure the light source is filtered to remove harmful UV and infrared wavelengths. |
| Inconsistent results between experiments | 1. Variability in retinal tissue: Differences in the age, genetic background, and stage of retinal degeneration of the animal models can lead to significant variability. 2. Inconsistent experimental conditions: Minor variations in media composition, temperature, pH, or light conditions can affect the results. | 1. Use age- and sex-matched animals from the same litter whenever possible. Carefully document the stage of retinal degeneration for each experiment. 2. Standardize all experimental protocols and meticulously record all parameters for each experiment to identify any potential sources of variation. |
Quantitative Data
The following table summarizes key quantitative findings from the ABACUS-1 Phase I/II clinical trial of this compound in patients with late-stage retinitis pigmentosa.
| Metric | Finding | Notes | Citation |
| Visual Cortex Activation (fMRI) | Statistically significant increase in voxels from baseline at all assessed timepoints (Day 2, 14, and 28; p<0.05). | A more pronounced increase was observed in patients with better baseline vision. | |
| Visual Acuity | Mean improvement of 0.30 logMAR in the high-dose cohort. | Equivalent to reading three additional lines on an eye chart. | |
| Kinetic Visual Field (Goldmann Perimetry) | Significant increase from baseline at Day 7 and Day 14 (p<0.05). | Indicates an expansion of the area of vision. | |
| Quality of Life (NEI VFQ-25) | An increase of 3.3 to 6 points. | An increase of 2-4 points is considered clinically meaningful. |
Experimental Protocols
1. Multi-Electrode Array (MEA) Recording of Photosensitized Retinal Explants
This protocol outlines the general steps for recording light-evoked activity from RGCs in a retinal explant treated with a photoswitch molecule.
-
Retinal Explant Preparation:
-
Euthanize the animal model of retinal degeneration according to approved protocols.
-
Enucleate the eyes and dissect the retina in carboxygenated (95% O2, 5% CO2) Ames' medium.
-
Carefully remove the vitreous humor and isolate a piece of the retina.
-
-
MEA Mounting:
-
Place the retinal explant, RGC side down, onto the MEA chip.
-
Ensure good contact between the tissue and the electrodes. A weighted nylon mesh can be used to gently hold the tissue in place.
-
-
Photoswitch Application:
-
Perfuse the MEA chamber with carboxygenated Ames' medium containing the desired concentration of this compound.
-
Allow for a sufficient incubation period for the photoswitch to enter the RGCs.
-
-
Light Stimulation and Recording:
-
Use a light source with a defined wavelength and intensity to stimulate the retina.
-
Record the extracellular action potentials from the RGCs using the MEA system.
-
Vary light intensity and duration to assess the response properties of the photosensitized RGCs.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate the activity of individual RGCs.
-
Analyze the firing rate, latency, and duration of the light-evoked responses.
-
2. Retinal Explant Culture for Photoswitch Efficacy Testing
This protocol provides a basic framework for culturing retinal explants to test the viability and efficacy of photoswitch compounds over time.
-
Explant Preparation:
-
Dissect the retina as described in the MEA protocol.
-
Use a surgical trephine to create small, uniform retinal explants.
-
Troubleshooting: If the tissue gets stuck in the trephine, gently tease it out from the scleral side to avoid damaging the retina. A dull blade is a common cause of this issue.
-
-
Culture Setup:
-
Place each explant, RGC side up, on a sterile filter membrane in a culture plate well.
-
Add culture medium (e.g., DMEM/F12 supplemented with antibiotics and antimycotics) to the well, ensuring the medium reaches the bottom of the filter but does not submerge the explant.
-
-
Photoswitch Treatment:
-
Add this compound to the culture medium at the desired concentration.
-
Incubate the explants at 37°C in a humidified 5% CO2 incubator for the desired duration.
-
-
Assessment of Efficacy and Viability:
-
At various time points, explants can be transferred to an MEA for electrophysiological recording to assess photosensitivity.
-
Immunohistochemistry can be performed on fixed explants to assess RGC survival and morphology.
-
Mandatory Visualizations
Caption: this compound Mechanism of Action
Caption: MEA Experimental Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. Kiora Pharmaceuticals Presents Encore Imaging Results of this compound for Retinitis Pigmentosa at ASNR 2023 Meeting - BioSpace [biospace.com]
- 2. Kiora - AAO Late-Breaking: Kiora’s Small Molecule Photoswitch Demonstrates Meaningful Vision Improvements in Blind Patients with Retinitis Pigmentosa [kiorapharma.reportablenews.com]
- 3. Kiora Pharmaceuticals Reports New Data Showing Increased Brain Activity in Retinitis Pigmentosa Patients [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
KIO-301 Technical Support Center: Enhancing Stability and Longevity of Effect
Welcome to the KIO-301 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and longevity of this compound's effect in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Mechanism of Action: this compound
This compound is a small molecule photoswitch, based on an azobenzene core, developed to restore vision in patients with inherited retinal diseases such as retinitis pigmentosa.[1][2][3] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate, while the downstream retinal ganglion cells (RGCs) that transmit signals to the brain remain viable.[1][2] this compound is designed to selectively enter these surviving RGCs and confer light sensitivity to them.
In the absence of light, this compound exists in its thermally stable trans-isoform, which blocks voltage-gated ion channels in RGCs from the intracellular side, reducing their spontaneous firing. When exposed to light, this compound rapidly isomerizes to its cis-isoform. This conformational change alleviates the ion channel blockade, leading to RGC depolarization and the firing of action potentials, which are then transmitted to the brain and perceived as light. In the dark, the cis-isoform thermally relaxes back to the trans-isoform, turning the signal off. This reversible process effectively turns RGCs into novel photoreceptors.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during in vitro and ex vivo experiments with this compound.
FAQs: Stability and Handling
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored as a solid at -20°C in the dark. For stock solutions, dissolve in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light to prevent unintentional photoisomerization.
Q2: What is the expected thermal half-life of the cis-isoform of this compound?
A2: The thermal half-life of the cis-isoform of azobenzene derivatives can vary from seconds to days depending on their chemical substitutions and environment. For photoswitches designed for vision restoration, a relatively rapid thermal relaxation is desirable to allow for the perception of dynamic changes in light. Preclinical data on related compounds suggest a half-life that supports a duration of effect amenable to monthly injections in a clinical setting. You can experimentally determine the thermal relaxation kinetics using UV-Vis spectroscopy (see Experimental Protocol 2).
Q3: I'm observing a gradual loss of this compound's effect over multiple photo-switching cycles. What could be the cause?
A3: This could be due to photobleaching or metabolic degradation.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to irreversible degradation of the azobenzene core. To mitigate this, use the lowest effective light intensity and duration for photoswitching.
-
Metabolic Degradation: In biological preparations, particularly tissue homogenates or cell cultures, enzymatic activity can lead to the metabolism of this compound. Azobenzene compounds can be susceptible to reduction by azoreductases. Consider using a simplified buffer system or performing experiments at a lower temperature to reduce enzymatic activity if this is suspected. An in vitro metabolic stability assay can help quantify this (see Experimental Protocol 4).
Q4: My experimental results are inconsistent. What are some potential sources of variability?
A4: Inconsistency can arise from several factors:
-
Light Delivery: Ensure your light source provides consistent intensity and wavelength. Calibrate your light source regularly. The geometry of your experimental setup can also affect light delivery, so maintain a consistent arrangement.
-
Solution Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Biological Variability: When working with primary cells or tissue preparations, inherent biological variability can be a factor. Use appropriate controls and a sufficient number of replicates.
Troubleshooting: Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow photoswitching | Insufficient light intensity or incorrect wavelength. | Verify the output of your light source. Ensure the wavelength aligns with the absorption spectrum of this compound's trans-isoform. Increase light intensity or duration of exposure incrementally. |
| Aggregation of this compound in aqueous media. | Ensure this compound is fully dissolved in the working solution. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on your biological preparation. | |
| Apparent phototoxicity (cell death or stress) | High light intensity or prolonged exposure. | Reduce light intensity and/or duration of exposure. Use a cell viability assay to determine the phototoxic threshold (see Experimental Protocol 3). |
| Use of UV light for cis-to-trans isomerization. | If applicable, avoid UV light as it can cause cellular damage. This compound is designed to be activated by visible light and to thermally relax to the trans state in the dark. | |
| Difficulty achieving a gigaohm seal in patch-clamp experiments | Unhealthy cells. | Ensure optimal health of your retinal ganglion cells in culture or slices. |
| Debris in the recording solution or on the pipette tip. | Filter all solutions. Maintain a clean experimental environment. | |
| Issues with the patch pipette or pressure system. | Use freshly pulled pipettes with appropriate resistance (6-7 MΩ). Check your pressure system for leaks. | |
| No observable effect of this compound on RGC firing | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Insufficient incubation time. | Allow adequate time for this compound to enter the RGCs. The preclinical compound BENAQ enters RGCs via P2X receptors. | |
| The targeted ion channels are not expressed or are inactive in your preparation. | Verify the expression and activity of the relevant voltage-gated ion channels in your RGCs. |
Data Presentation
The following tables summarize key quantitative data relevant to the experimental use of azobenzene-based photoswitches.
Table 1: Comparative Photoswitching Properties of Azobenzene Derivatives
| Parameter | Typical Range | Factors Influencing | Experimental Technique |
| λmax (trans → cis) | 320-380 nm (unsubstituted) Up to >500 nm (substituted) | Electronic nature of substituents on the phenyl rings. | UV-Vis Spectroscopy |
| λmax (cis → trans) | 420-460 nm (unsubstituted) Up to >600 nm (substituted) | Electronic nature of substituents on the phenyl rings. | UV-Vis Spectroscopy |
| Thermal Half-life (cis → trans) | Seconds to Days | Steric hindrance, electronic effects, solvent polarity, temperature. | UV-Vis Spectroscopy, NMR |
| Quantum Yield (trans → cis) | 0.1 - 0.3 | Wavelength of irradiation, solvent viscosity. | Actinometry, UV-Vis Spectroscopy |
Table 2: Preclinical Data for BENAQ (a precursor to this compound)
| Parameter | Value | Species/Model | Reference |
| EC50 for retinal photosensitization | 9.5 µM | rd1 mouse retina | |
| Retinal half-life (in vivo) | 7.0 days | rd1 mouse | |
| Vitreous half-life (in vivo) | 5.4 days | Rabbit | |
| Retinal half-life (in vivo) | 24 days | Rabbit |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Efficacy in ex vivo Retinal Preparations
Protocol 2: Determining Thermal Relaxation Kinetics of this compound using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., PBS with a small amount of DMSO) in a quartz cuvette. The concentration should yield a maximum absorbance of 0.5-1.5 in the trans state.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally adapted state (predominantly trans).
-
Photoisomerization: Irradiate the solution with a light source that will convert the molecule to the cis-isoform (e.g., ~365 nm, or the appropriate visible wavelength for this compound) until a photostationary state is reached (no further change in the spectrum).
-
Kinetic Measurement: In a temperature-controlled environment and in the dark, record the UV-Vis spectrum at regular time intervals. Monitor the increase in absorbance at the λmax of the trans-isomer or the decrease at the λmax of the cis-isomer.
-
Data Analysis: The thermal relaxation of the cis-isomer to the trans-isomer typically follows first-order kinetics. Plot the natural logarithm of the change in absorbance versus time. The negative of the slope of the linear fit gives the rate constant (k). The half-life (t½) is calculated as ln(2)/k.
Protocol 3: Assessing Phototoxicity using an MTT Assay
-
Cell Plating: Plate retinal ganglion cells (or a suitable neuronal cell line) in a 96-well plate and culture until they adhere and are in a healthy state.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Light Exposure: Expose one set of plates to the light stimulus used for photoswitching for a defined period. Keep a duplicate set of plates in the dark. Also include a "light-only" control group (no this compound).
-
Incubation: Incubate the plates for 24-48 hours post-exposure.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Compare the absorbance values of the light-exposed groups to the dark control groups. A significant decrease in absorbance in the light-exposed, this compound-treated wells indicates phototoxicity.
Protocol 4: In Vitro Metabolic Stability Assay in Retinal Tissue Homogenate
-
Tissue Homogenization: Isolate fresh retinal tissue and homogenize in a suitable buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard assay (e.g., BCA assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the retinal homogenate, a NADPH-regenerating system (if assessing Phase I metabolism), and this compound at a known concentration.
-
Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve gives the degradation rate constant. From this, the half-life (t½) can be calculated as 0.693 / slope.
This technical support center provides a foundational guide for working with this compound. For further specific inquiries, please consult the relevant scientific literature or contact Kiora Pharmaceuticals.
References
- 1. kiorapharma.com [kiorapharma.com]
- 2. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 3. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
troubleshooting unexpected results in KIO-301 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in experiments involving KIO-301. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular photoswitch designed to restore vision in cases of retinal degeneration where photoreceptors (rods and cones) are lost, but retinal ganglion cells (RGCs) remain viable.[1][2] In the absence of light, this compound is in its inactive, linear "off" position.[1] When exposed to visible light, it isomerizes to its "on" position.[1] This conformational change allows it to modulate voltage-gated ion channels in RGCs, leading to their activation and the transmission of a neural signal to the brain's visual cortex.[1] this compound selectively enters RGCs in the degenerated retina, in part through upregulated P2X receptors.
Q2: How is this compound formulated and what are its stability considerations?
A2: this compound is an ophthalmic formulation of the drug substance KIO-300-Cl. It is prepared in a solution containing sulfobutylether-β-cyclodextrin, sucrose, and phosphate buffer salts in water to be suitable for intravitreal injection. For experimental use, it is crucial to follow the recommended storage and handling instructions provided with the compound to ensure its stability and efficacy. BENAQ, a precursor to this compound, has been encapsulated in sulfobutyl ether β-cyclodextrin (SBE-CD) to enhance its solubility and improve retinal delivery.
Q3: What are the expected outcomes of a successful this compound experiment in a retinal degeneration model?
A3: In preclinical models of retinitis pigmentosa (e.g., rd1 mice), a single intravitreal injection of a this compound precursor has been shown to restore light responses in the retina for several days. Successful experiments should demonstrate light-evoked firing of retinal ganglion cells, which can be measured using techniques like multi-electrode array (MEA) recordings. In vivo, this should translate to the restoration of behavioral responses to light. Clinical data from the ABACUS-1 trial has shown that this compound can lead to improvements in visual field, visual acuity, and functional vision in patients with late-stage retinitis pigmentosa. Functional MRI (fMRI) has also demonstrated a significant increase in neural activity in the visual cortex following treatment.
Troubleshooting Guides
Electrophysiology Experiments (Multi-Electrode Array - MEA)
Problem: No discernible light-evoked response from RGCs in a degenerated retina preparation treated with this compound.
| Possible Cause | Troubleshooting Step |
| Improper this compound Preparation or Delivery | Ensure this compound is properly dissolved and delivered to the retinal tissue. Consider using a vehicle containing cyclodextrins to improve solubility and tissue penetration. |
| Incorrect Light Stimulation Parameters | Verify the wavelength and intensity of the light source. This compound is activated by visible light. The specific activation spectrum should be considered. Ensure the light stimulus is appropriately focused on the retina. |
| Compromised Retinal Tissue Health | Assess the viability of the retinal preparation. Ensure the artificial cerebrospinal fluid (aCSF) is correctly formulated, oxygenated, and maintained at the proper temperature. |
| MEA Recording Issues | Check the contact between the retina and the electrodes. A perforated MEA (pMEA) can improve contact and tissue health. Ensure proper grounding and shielding of the setup to minimize electrical noise. |
| Degeneration-Specific Cellular Changes | The effectiveness of some photoswitches depends on electrophysiological remodeling of RGCs in the degenerated retina. The specific animal model and stage of degeneration may influence the outcome. |
Problem: High variability in RGC firing rates between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Prepare fresh dilutions of this compound for each experiment to ensure consistent dosing. |
| Variability in Retinal Health | Use animals of the same age and genetic background. Standardize the dissection and tissue handling procedures to minimize variability in retinal health. |
| Presence of Spontaneous Oscillatory Firing | Degenerated retinas can exhibit spontaneous "hum" signals. Some photoswitches can suppress this activity, which may affect the signal-to-noise ratio of light-evoked responses. Analyze baseline firing rates before light stimulation. |
| Selective Targeting of RGC Subtypes | Azobenzene photoswitches have been shown to be highly selective for OFF-RGCs. This inherent selectivity will result in a subset of RGCs responding to light. |
Retinal Imaging Experiments (e.g., Optical Coherence Tomography - OCT)
Problem: Poor quality or artifact-laden retinal images.
| Possible Cause | Troubleshooting Step |
| Motion Artifacts | Ensure the animal is properly anesthetized and its head is securely stabilized. For clinical studies, instruct the patient to remain as still as possible. |
| Signal Attenuation | Opacities in the ocular media (e.g., cataracts, vitreous debris) can degrade image quality. Ensure the cornea is clear and properly hydrated. |
| Segmentation Errors | Automated layer segmentation algorithms may fail in diseased retinas. Manually review and correct the segmentation of retinal layers. |
| Blink Artifacts | For in vivo imaging, ensure the eyelids are kept open during image acquisition. The use of a speculum may be necessary. |
In Vivo Functional Assessment
Problem: No improvement in light-responsive behavior in treated animals.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Dose or Formulation | Perform a dose-response study to determine the optimal concentration of this compound. Ensure the formulation allows for adequate retinal penetration and retention. |
| Inappropriate Behavioral Assay | The chosen behavioral test may not be sensitive enough to detect subtle changes in vision. Consider using a battery of tests that assess different aspects of visual function (e.g., light avoidance, optomotor response). |
| Insufficient Light Levels for Behavioral Testing | Ensure the light intensity used in the behavioral testing arena is sufficient to activate this compound. |
| Timing of Behavioral Assessment | The therapeutic effect of this compound has a specific time course. Conduct behavioral assessments at multiple time points post-injection to capture the peak effect. |
Experimental Protocols
Multi-Electrode Array (MEA) Recording of this compound-Treated Retina
Objective: To measure light-evoked electrical activity in retinal ganglion cells of a degenerated retina treated with this compound.
Materials:
-
Isolated retina from a model of retinal degeneration (e.g., rd1 mouse)
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
MEA system (e.g., 60-channel MEA)
-
Light source with controlled wavelength and intensity
-
Data acquisition and analysis software
Procedure:
-
Retina Dissection: Under dim red light, enucleate the eye and dissect the retina in a dish of aCSF.
-
MEA Mounting: Carefully place a piece of the isolated retina, ganglion cell layer down, onto the MEA.
-
Perfusion: Perfuse the retina with oxygenated aCSF at a constant rate.
-
This compound Application: Add this compound to the perfusing aCSF at the desired final concentration. Allow for an incubation period for the compound to penetrate the tissue.
-
Baseline Recording: Record spontaneous RGC firing in the dark for a baseline measurement.
-
Light Stimulation: Apply light stimuli of varying intensity and duration.
-
Data Acquisition: Record the extracellular voltage signals from the RGCs.
-
Data Analysis: Spike sort the recorded data to identify individual RGC units. Analyze the light-evoked firing rates compared to the baseline.
Electroretinography (ERG) in a Retinal Degeneration Model
Objective: To assess the overall function of the retina following this compound treatment.
Materials:
-
Animal model of retinal degeneration
-
This compound solution for intravitreal injection
-
ERG system with a Ganzfeld dome
-
Anesthetic agents
-
Corneal electrodes
Procedure:
-
Dark Adaptation: Dark-adapt the animal overnight.
-
Anesthesia and Pupil Dilation: Anesthetize the animal and apply a mydriatic agent to dilate the pupil.
-
Electrode Placement: Place the active corneal electrode, a reference electrode, and a ground electrode.
-
Scotopic ERG: Under dark-adapted conditions, present a series of light flashes of increasing intensity to elicit rod-driven responses.
-
Light Adaptation: Light-adapt the animal for a set period.
-
Photopic ERG: Under light-adapted conditions, present a series of light flashes to elicit cone-driven responses.
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves of the ERG recordings. In a degenerated retina, the expectation is a diminished or absent a- and b-wave at baseline, with potential restoration of some light-evoked response from the inner retina after this compound treatment.
Data Presentation
Summary of Expected Quantitative Outcomes
| Parameter | Expected Outcome with this compound | Notes |
| Visual Acuity | Mean improvement of ~0.30 logMAR in high dose group (p=NS in initial studies) | As measured by Berkeley Rudimentary Vision Test. |
| Kinetic Visual Field | Significant increase from baseline at days 7 and 14 post-treatment (p < 0.05) | Measured by Goldmann perimetry. |
| Functional Vision (Ora-MLOM™) | Trend toward improvement in successful navigation | From 24.7% at baseline to 60.0% at day 28 (p=NS in initial studies). |
| Quality of Life (NEI VFQ-25) | Increase of 3.3 points | An increase of 2-4 points is considered clinically meaningful. |
| Visual Cortex Activity (fMRI) | Statistically significant increase in mean voxels | Observed at all timepoints assessed post-injection. |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Vision Restoration.
Caption: Experimental Workflow for MEA Recordings with this compound.
References
KIO-301 Technical Support Center: Strategies to Minimize Off-Target Effects
Welcome to the KIO-301 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you anticipate and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, referred to as a "molecular photoswitch," designed to restore vision in patients with inherited retinal diseases like retinitis pigmentosa (RP).[1][2] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate.[1] this compound is designed to selectively enter the surviving retinal ganglion cells (RGCs), which are downstream of the degenerated photoreceptors.[3][4]
When exposed to light, this compound changes its conformation from a linear "off" position to a bent "on" position. This change in shape allows it to interact with and modulate voltage-gated ion channels on the RGCs, causing them to send signals to the brain, thereby restoring light sensitivity. In the absence of light, it reverts to its inactive form.
References
- 1. Kiora's Investigational Treatment for Retinitis Pigmentosa, this compound, Demonstrates Visual Function Restoration in Patients Who Are Blind :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 2. kiorapharma.com [kiorapharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
Validation & Comparative
KIO-301 vs. Gene Therapy for Retinitis Pigmentosa: A Comparative Guide for Researchers
A detailed analysis of two promising therapeutic strategies for retinitis pigmentosa, comparing the novel photoswitch KIO-301 with the established and emerging gene therapies. This guide provides a comprehensive overview of their mechanisms, clinical data, and experimental protocols to inform researchers, scientists, and drug development professionals.
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and often blindness. The therapeutic landscape for RP is evolving, with two distinct approaches showing significant promise: the small molecule photoswitch this compound and various gene therapies. This guide offers an in-depth comparison of these modalities, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and gene therapy lies in their approach to restoring vision. This compound is a gene-agnostic therapy, meaning it has the potential to treat RP regardless of the specific underlying genetic mutation.[1][2][3] In contrast, most gene therapies are designed to correct a specific genetic defect and are therefore only effective for patients with that particular mutation.[4][5]
This compound: A Molecular Photoswitch
This compound is a small, light-sensitive molecule that acts as a "molecular photoswitch." In a healthy eye, photoreceptors (rods and cones) convert light into electrical signals that are then transmitted to the brain via retinal ganglion cells (RGCs). In RP, the degeneration of photoreceptors disrupts this process. This compound is designed to bypass these damaged photoreceptors by selectively entering the surviving RGCs and making them light-sensitive.
When exposed to light, this compound changes its conformation to an "on" state, which in turn modulates ion channels in the RGCs, causing them to fire and send visual signals to the brain. In the absence of light, it reverts to its "off" state. This allows the RGCs to function as replacement light-sensing cells.
Gene Therapy: Correcting the Genetic Blueprint
Gene therapy for RP aims to deliver a functional copy of a mutated gene to the retinal cells. The most common approach utilizes a modified, non-pathogenic adeno-associated virus (AAV) as a vector to carry the correct gene into the target cells.
The only FDA-approved gene therapy for an inherited retinal disease is Luxturna® (voretigene neparvovec-rzyl), which is specifically for patients with biallelic RPE65 mutation-associated retinal dystrophy. The RPE65 gene provides instructions for making an enzyme essential for the function of the retinal pigment epithelium (RPE), which supports the photoreceptors. By delivering a correct copy of the RPE65 gene, Luxturna helps restore the normal function of these cells and, consequently, improves vision.
Other gene therapies in development target different genes associated with RP, such as RPGR for X-linked retinitis pigmentosa (XLRP). A newer, gene-agnostic approach within gene therapy is optogenetics. Similar to this compound, optogenetics aims to make other retinal cells light-sensitive, but it does so by delivering a gene that codes for a light-sensitive protein (opsin). MCO-010 is an example of an optogenetic therapy in clinical trials.
Clinical Trial Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data from clinical trials for this compound and key gene therapies for retinitis pigmentosa.
This compound Clinical Trial Data
Table 1: ABACUS-1 (Phase 1/2) Trial Results for this compound
| Efficacy Endpoint | Result | Timepoint | Patient Population |
| Visual Cortex Activity (fMRI) | Statistically significant increase in voxels from baseline (p<0.05) | Day 2, 14, and 28 | 12 patients with late-stage RP |
| Kinetic Visual Field (Goldmann Perimetry) | Significant increase from baseline (p < 0.05) | Day 7 and 14 | 6 patients with late-stage RP |
| Visual Acuity (Berkeley Rudimentary Vision Test) | Mean improvement of 0.30 logMAR in the high dose group (not statistically significant) | Not specified | Patients with hand motion or counting fingers vision |
| Functional Vision (Mobility and Orientation Test) | Increase from 25% success at baseline to 65% success | Day 14 | 10 eyes (6 participants) |
| Quality of Life (NEI VFQ-25) | Increase of 6 points (clinically meaningful) in a case study | Not specified | 1 patient with no light perception |
Safety: this compound was reported to be safe and tolerable. The only possibly drug-related adverse event was mild ocular hypertension in one participant. No intraocular inflammation was observed.
Gene Therapy Clinical Trial Data
Table 2: Luxturna (voretigene neparvovec) Phase 3 Trial Results
| Efficacy Endpoint | Result | Timepoint | Patient Population |
| Multi-Luminance Mobility Test (MLMT) Score Change | Mean difference of 1.6 between treatment and control groups (p=0.0013) | 1 year | 31 patients with biallelic RPE65 mutation |
| Full-Field Light Sensitivity Threshold (FST) | Statistically significant improvement of >2 log units in the treatment group vs. no change in control group (p < 0.001) | 1 year | 31 patients with biallelic RPE65 mutation |
| Best-Corrected Visual Acuity (BCVA) | No statistically significant difference between treatment and control groups | 1 year | 31 patients with biallelic RPE65 mutation |
Safety: Common adverse events included transient elevated intraocular pressure, cataracts, and retinal tears. No deleterious immune responses were reported.
Table 3: MCO-010 (Optogenetic Therapy) Phase 2b/3 Trial Results
| Efficacy Endpoint | Result | Timepoint | Patient Population |
| Best-Corrected Visual Acuity (BCVA) | Statistically significant improvement in high-dose (0.337 LogMAR; p=0.021) and low-dose (0.382 LogMAR; p=0.029) groups compared to sham (0.050 LogMAR) | 52 weeks | 27 patients with severe vision loss from RP |
Safety: No significant side effects were reported.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key clinical trials cited.
This compound: ABACUS-1 Phase 1/2 Trial
-
Study Design: A Phase 1/2, open-label, multi-site, single dose-escalating clinical trial.
-
Participants: 6 patients with late-stage retinitis pigmentosa, with vision ranging from no light perception to hand motion/counting fingers.
-
Intervention: A single intravitreal injection of this compound. The trial evaluated multiple dose levels.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints:
-
Visual Cortex Activity: Assessed by functional Magnetic Resonance Imaging (fMRI) in response to visual stimuli.
-
Kinetic Visual Field: Measured using Goldmann perimetry.
-
Visual Acuity: Evaluated with the Berkeley Rudimentary Vision Test.
-
Functional Vision: Assessed through a mobility and orientation test.
-
Quality of Life: Measured using the National Eye Institute's Visual Functioning Questionnaire (NEI VFQ-25).
-
-
Follow-up: Patients were followed for safety and efficacy assessments at various time points, including day 2, 7, 14, and 28.
Luxturna (voretigene neparvovec): Phase 3 Trial
-
Study Design: An open-label, randomized, controlled Phase 3 trial.
-
Participants: 31 patients aged 4 years and older with confirmed biallelic RPE65 mutations and sufficient viable retinal cells.
-
Intervention: Patients were randomized 2:1 to receive a subretinal injection of voretigene neparvovec in each eye or to a control group that received no treatment for one year, after which they were eligible for the treatment.
-
Primary Endpoint: Change in bilateral multi-luminance mobility test (MLMT) performance at one year.
-
Secondary Endpoints:
-
Change in full-field light sensitivity threshold (FST).
-
Change in best-corrected visual acuity (BCVA).
-
-
Follow-up: Patients were followed for at least one year, with longer-term follow-up planned for up to 15 years.
Concluding Remarks
This compound and gene therapy represent two distinct and promising avenues for the treatment of retinitis pigmentosa. This compound's gene-agnostic approach offers the potential for a broader patient population to be treated with a single therapy. Its administration via intravitreal injection is also a relatively straightforward procedure.
Gene therapy, exemplified by the approved Luxturna, has demonstrated the profound impact of correcting the underlying genetic cause of the disease, leading to durable improvements in visual function for patients with specific mutations. The field of gene therapy is also expanding to include gene-agnostic strategies like optogenetics, which may broaden its applicability.
For researchers and drug developers, the choice of which therapeutic strategy to pursue will depend on a variety of factors, including the target patient population, the desired mechanism of action, and the developmental and commercialization landscape. The ongoing clinical trials for both this compound and various gene therapies will continue to provide valuable data to inform these decisions and shape the future of treatment for retinitis pigmentosa.
References
- 1. Drug to improve vision in people with advanced retinal disease authorized for phase 2 clinical trial | Helen Wills Neuroscience Institute [hwni.berkeley.edu]
- 2. Kiora Pharmaceuticals Receives Investigational New Drug Approval to Initiate ABACUS-2, a Phase 2 Clinical Trial of this compound for the Treatment of Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 3. Kiora - Let There Be Light: A Spotlight on Kiora’s Flagship Product, this compound, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease [kiorapharma.reportablenews.com]
- 4. aao.org [aao.org]
- 5. 8 Emerging Gene Therapies for Retinitis Pigmentosa Treatment [delveinsight.com]
Independent Validation of KIO-301's Mechanism of Action: A Comparative Guide for Vision Restoration Therapies
A deep dive into the experimental data and methodologies behind KIO-301 and its alternatives in the landscape of vision restoration for inherited retinal diseases.
Introduction
This compound, a promising new molecular entity developed by Kiora Pharmaceuticals, is currently under investigation for the treatment of inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP). Its proposed mechanism of action centers on the concept of "molecular photoswitches," which aim to restore light sensitivity to the retina after the degeneration of photoreceptor cells. This guide provides a comprehensive comparison of this compound with other vision restoration therapies, supported by available experimental data and detailed methodologies from independent and company-sponsored studies.
This compound: A Molecular Photoswitch Approach
This compound is a small, light-sensitive molecule, chemically identified as an azobenzene photoswitch. Its mechanism is designed to be mutation-agnostic, offering a potential treatment for a wide range of genetic mutations that lead to photoreceptor loss.[1]
The core of this compound's function lies in its ability to selectively enter retinal ganglion cells (RGCs), the neurons that form the optic nerve and transmit visual information from the eye to the brain.[2][3][4] In a healthy retina, RGCs receive signals from photoreceptors (rods and cones). In late-stage IRDs, while photoreceptors degenerate, a significant portion of RGCs remain viable but are no longer responsive to light.[2]
This compound is designed to act as an artificial photoreceptor within these surviving RGCs. When exposed to light, the molecule undergoes a conformational change, reversibly blocking voltage-gated ion channels in the RGC membrane. This blockage alters the flow of ions, leading to the generation of a neural signal that is then transmitted to the brain, effectively "switching on" the visual pathway in the presence of light.
Independent Validation of the Underlying Mechanism
The mechanism of action for this compound is built upon a foundation of preclinical research on a similar azobenzene photoswitch molecule known as BENAQ. Independent academic research has explored the concept of using such photoswitches to restore vision. These studies have validated several key aspects of the proposed mechanism:
-
Selective Entry into RGCs: Research has shown that in animal models of retinal degeneration, azobenzene photoswitches preferentially enter RGCs. This selectivity is attributed to the upregulation of P2X receptors on the surface of RGCs in the diseased state, which act as a gateway for the photoswitch molecules.
-
Light-Dependent Modulation of Neuronal Activity: Electrophysiological studies on retinal tissues from blind mice have demonstrated that photoswitch compounds like BENAQ and its predecessor, DENAQ, can confer light sensitivity to RGCs, causing them to fire action potentials in response to light stimuli.
-
Restoration of Visual Behavior: Preclinical studies in blind mice have shown that intravitreal injection of photoswitches can restore light-dependent behaviors, such as light avoidance, as demonstrated in the dark-light shuttle box test.
Comparative Analysis of Vision Restoration Therapies
This compound enters a field of innovative therapies aimed at restoring vision in patients with IRDs. Here, we compare its performance and mechanism with two other leading approaches: gene therapy and optogenetics.
| Feature | This compound (Photoswitch) | Luxturna® (Gene Therapy) | Optogenetic Therapies (e.g., GenSight, Bionic Sight) |
| Mechanism of Action | A small molecule confers light sensitivity to existing retinal ganglion cells. | A functional copy of a mutated gene (RPE65) is delivered to retinal cells to restore the visual cycle. | A viral vector delivers a gene encoding a light-sensitive protein (opsin) to retinal cells, making them responsive to light. |
| Target Population | Mutation-agnostic; potentially applicable to a broad range of IRDs with photoreceptor loss. | Specific to patients with biallelic RPE65 mutation-associated retinal dystrophy. | Generally mutation-agnostic, targeting remaining retinal cells in late-stage IRDs. |
| Administration | Intravitreal injection, with an anticipated monthly dosing. | One-time subretinal injection. | One-time intravitreal or subretinal injection. |
| Reversibility | Reversible; the effect diminishes over time. | Considered a long-term or permanent effect. | Considered a long-term or permanent effect. |
Quantitative Performance Data
| Therapy | Study | Key Efficacy Endpoints | Results |
| This compound | ABACUS-1 (Phase 1/2) | Visual Acuity (Berkeley Rudimentary Vision Test), Visual Field (Goldmann Perimetry), Mobility and Orientation Test | Mean improvement in visual acuity of 0.30 logMAR in the high dose group; Significant increase in kinetic visual field from baseline at days 7 and 14 (p < 0.05); Increase in mobility test success from 25% at baseline to 65% at day 14. |
| Luxturna® | Phase 3 | Multi-Luminance Mobility Test (MLMT) Score Change | Mean change of 1.8 light levels in the treated group versus 0.2 in the control group at 1 year; 65% of treated participants passed the MLMT at the lowest light level (1 lux). |
| Optogenetics (GenSight) | PIONEER (Phase 1/2a) | Object Location and Touching | A patient with light perception was able to locate and reach for objects on a table after treatment. |
| Optogenetics (Bionic Sight) | Phase 1/2 | Light and Motion Detection, Shape/Object Recognition | All 12 patients showed significant vision improvements; top responders could recognize shapes and objects with 80-100% success. |
| BENAQ (preclinical) | Mouse models | Retinal Photosensitization (EC50) | EC50 of 9.5 µM for retinal photosensitization. |
| DENAQ (preclinical) | Mouse models | Retinal Photosensitization (EC50), In vivo half-life | EC50 of 177 µM; Half-life of 2.1 days in the mouse eye. |
| AAQ (preclinical) | Mouse models | In vivo half-life | Half-life of 3.6 hours in the mouse eye. |
| Ziapin2 (preclinical) | Mouse and Rat models | Restoration of ON/OFF responses in RGCs | Reinstated brisk and sluggish ON, OFF, and ON-OFF responses in RGCs. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of these therapies. Below are summaries of key experimental protocols cited in the research.
Multielectrode Array (MEA) Electrophysiology for Photoswitch Efficacy
Objective: To assess the ability of photoswitch compounds to confer light sensitivity to retinal ganglion cells.
Methodology:
-
Retinal Explant Preparation: Retinas are isolated from animal models of retinal degeneration (e.g., rd1 mice) and mounted on a multielectrode array, with the ganglion cell layer facing the electrodes.
-
Perfusion: The retinal tissue is continuously perfused with a physiological saline solution.
-
Drug Application: The photoswitch compound (e.g., BENAQ, DENAQ) is added to the perfusion solution at a known concentration.
-
Light Stimulation: The retina is stimulated with flashes of light of varying intensity and wavelength.
-
Data Recording and Analysis: The MEA records the electrical activity (action potentials) of multiple RGCs simultaneously. The firing rate of the RGCs in response to light is analyzed to determine the extent of photosensitization. The Light Response Index (LRI) is often calculated to quantify the change in firing rate.
Dark-Light Shuttle Box Test for Behavioral Vision Restoration
Objective: To evaluate the restoration of light-dependent behavior in animal models.
Methodology:
-
Apparatus: A box divided into two compartments: one dark and one brightly illuminated. A small opening allows the animal to move freely between the two compartments.
-
Acclimation: The animal (typically a mouse) is placed in the apparatus and allowed to explore both compartments freely for a set period.
-
Testing: The animal is placed in one of the compartments (often the dark one), and the time it spends in each compartment and the number of transitions between them are recorded over a defined period (e.g., 10-20 minutes).
-
Data Analysis: Anxiolytic-like behavior is inferred from increased time spent in the light compartment and more frequent transitions. In the context of vision restoration, a greater preference for the dark compartment after treatment with a photoswitch, compared to untreated blind animals, indicates restored light perception and innate light avoidance behavior.
Functional Magnetic Resonance Imaging (fMRI) for Visual Cortex Activity
Objective: To measure changes in brain activity in the visual cortex in response to light stimulation after treatment.
Methodology:
-
Patient Preparation: The patient is positioned in the MRI scanner.
-
Visual Stimuli: While in the scanner, the patient is presented with visual stimuli, such as flickering checkerboard patterns or flashes of light.
-
Image Acquisition: fMRI scans are acquired to measure the blood-oxygen-level-dependent (BOLD) signal, which is an indirect measure of neural activity.
-
Data Analysis: The fMRI data is analyzed to identify brain regions with a significant increase in the BOLD signal in response to the visual stimuli. This increase in activity in the visual cortex suggests that the visual pathway is being activated by the treatment. In the ABACUS-1 trial, fMRI was performed at baseline and at several time points post-injection to track changes in visual cortex activation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound enters retinal ganglion cells and, upon light activation, blocks ion channels to generate a neural signal.
Experimental Workflow for Preclinical Photoswitch Evaluation
Caption: Workflow for evaluating photoswitch efficacy using ex vivo electrophysiology and in vivo behavioral tests.
Comparison of Vision Restoration Strategies
Caption: Comparison of the cellular targets and mechanisms of different vision restoration therapies.
Conclusion
Independent research has provided a solid foundation for the mechanism of action proposed for this compound, primarily through preclinical studies on the photoswitch molecule BENAQ. The ability of these molecules to selectively enter retinal ganglion cells in degenerated retinas and confer light sensitivity has been demonstrated through electrophysiological and behavioral studies. Clinical data from the ABACUS-1 trial of this compound, while still early, shows promise and aligns with the preclinical findings.
When compared to other vision restoration strategies, such as the gene-specific approach of Luxturna® and the gene-agnostic but virally delivered optogenetic therapies, this compound offers the potential advantages of being mutation-agnostic and reversible. However, it will likely require repeated administration. Each of these innovative therapies has shown a degree of success in restoring some measure of visual function to patients with profound vision loss. The continued development and rigorous clinical testing of this compound and its alternatives will be crucial in determining their respective roles in the future treatment of inherited retinal diseases. Further publication of detailed experimental protocols from ongoing and future studies will be essential for the scientific community to fully evaluate and build upon these promising advancements.
References
- 1. A membrane-targeted photoswitch restores physiological ON/OFF responses to light in the degenerate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gensight-biologics.com [gensight-biologics.com]
- 4. A membrane-targeted photoswitch restores physiological retinal processing in the degenerate retina | Institut de la vision [institut-vision.org]
A Comparative Analysis of KIO-301 and Other Molecular Photoswitches for Vision Restoration
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of KIO-301 against other leading molecular photoswitches, supported by experimental data and detailed methodologies.
Molecular photoswitches are at the forefront of innovative therapies for vision restoration in patients with inherited retinal diseases like retinitis pigmentosa (RP). These synthetic small molecules are designed to confer light sensitivity to retinal neurons that survive after the degeneration of photoreceptor cells (rods and cones). This guide provides a detailed comparative analysis of this compound, a promising candidate currently in clinical trials, and other notable molecular photoswitches, including its direct predecessor BENAQ, the earlier generation DENAQ, and the functionally distinct DAD.
Mechanism of Action: A Tale of Two Targets
The primary goal of molecular photoswitches in vision restoration is to bypass the defunct photoreceptors and directly activate downstream retinal neurons, thereby re-establishing a light-responsive pathway to the brain. The photoswitches discussed here achieve this through a common principle: they are azobenzene-based molecules that undergo a conformational change upon exposure to light. This change in shape allows them to modulate the activity of ion channels in the target neurons, converting a light signal into an electrical signal.
However, a key distinction lies in their cellular targets within the retinal circuitry.
This compound (BENAQ) and DENAQ: Targeting Retinal Ganglion Cells
This compound, the clinical-grade formulation of BENAQ, and its precursor DENAQ, are designed to primarily act on retinal ganglion cells (RGCs) .[1][2] These are the output neurons of the retina, whose axons form the optic nerve and transmit visual information to the brain. In the dark, the trans-isomer of these molecules blocks voltage-gated ion channels, such as potassium and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3][4] Upon illumination, the molecule isomerizes to the cis form, which is less effective at blocking these channels. This change in ion flow leads to the depolarization of the RGC and the generation of an action potential, signaling to the brain that light has been detected.[2]
DAD: A Shift to Bipolar Cells
In contrast, the third-generation photoswitch, DAD (diethylamino-azo-diethylamino) , represents a strategic shift in targeting. DAD is designed to primarily confer light sensitivity to bipolar cells , which are interneurons that transmit signals from photoreceptors to RGCs. By acting upstream of the RGCs, DAD has the potential to engage more of the remaining retinal circuitry, which could lead to more sophisticated visual signal processing, including the generation of both ON and OFF responses that are crucial for perceiving contrast and motion.
dot
Caption: Signaling pathways in normal vision, degenerated retina, and with photoswitch intervention.
Quantitative Performance Comparison
The efficacy of a molecular photoswitch can be evaluated based on several key quantitative parameters. The following table summarizes the available data for this compound/BENAQ, DENAQ, and DAD.
| Parameter | This compound (BENAQ) | DENAQ | DAD |
| Primary Cellular Target | Retinal Ganglion Cells (RGCs) | Retinal Ganglion Cells (RGCs) | Bipolar Cells |
| Potency (EC50) | 9.5 µM | 177 µM | Data not available |
| Activation Wavelength | Visible Light (Blue-Green) | Visible Light (~455 nm) | Visible Light (400-480 nm) |
| Duration of Action | ~1 month (single injection) | Several days (single injection) | Data not available |
| Quantum Yield | Data not available | Data not available | Computationally suggested to be improved by amino derivation, non-protonation, and water solvation |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of these molecular photoswitches.
Multi-Electrode Array (MEA) Recordings of Retinal Explants
This ex vivo technique is crucial for assessing the ability of a photoswitch to confer light sensitivity to retinal neurons.
Objective: To record light-evoked action potentials from retinal ganglion cells after application of a molecular photoswitch.
Protocol:
-
Retinal Dissection:
-
Euthanize a model animal (e.g., rd1 mouse, a model for retinal degeneration) via an approved protocol.
-
Enucleate the eyes and dissect the retinas in carboxygenated (95% O2 / 5% CO2) Ames' medium.
-
Carefully remove the vitreous humor and isolate a piece of the retina.
-
-
MEA Mounting:
-
Place the retinal piece, ganglion cell layer down, onto a multi-electrode array (e.g., 60-electrode MEA).
-
Gently press the retina onto the electrodes to ensure good contact. A perfusion system can be used to maintain tissue viability.
-
-
Baseline Recording:
-
Record spontaneous neuronal activity in the dark for a baseline measurement.
-
Expose the retina to light pulses of varying intensity and duration to confirm the absence of a light response in the degenerated tissue.
-
-
Photoswitch Application:
-
Perfuse the MEA chamber with a solution containing the molecular photoswitch (e.g., 100 µM this compound) for a specified incubation period.
-
-
Post-Application Recording:
-
Wash out the photoswitch solution with fresh Ames' medium.
-
Repeat the light stimulation protocol from step 3.
-
Record any light-evoked spiking activity from the RGCs. Data is typically displayed as raster plots and peristimulus time histograms.
-
dot
Caption: Workflow for Multi-Electrode Array (MEA) recordings.
Synthesis of Azobenzene-Based Photoswitches
The synthesis of these molecules is a multi-step process. While specific, detailed protocols are often proprietary, the general approach for a molecule like DENAQ is outlined below, based on published information.
Objective: To synthesize a quaternary ammonium-azobenzene photoswitch.
General Protocol:
-
Diazotization: Aniline or a substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as N,N-diethylaniline, to form the azobenzene core structure.
-
Quaternization: The tertiary amine on the diethylaniline moiety is then quaternized by reacting it with an alkyl halide (e.g., ethyl bromide) to introduce the permanent positive charge, which is crucial for its interaction with ion channels.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.
dot
Caption: General synthesis workflow for azobenzene photoswitches.
In Vivo Efficacy Assessment
Objective: To evaluate the ability of a photoswitch to restore light-dependent behavior in a blind animal model.
Protocol:
-
Animal Model: Utilize a blind animal model, such as the rd1 mouse.
-
Intravitreal Injection: Under anesthesia, inject a sterile solution of the photoswitch (e.g., this compound) into the vitreous cavity of one or both eyes. A control group should receive a vehicle injection.
-
Behavioral Testing: At various time points post-injection, assess light-dependent behaviors. This can include:
-
Pupillary Light Reflex (PLR): Measure the constriction of the pupil in response to a light stimulus.
-
Light Avoidance Test: Place the animal in a chamber with both a lit and a dark area and measure the time spent in each.
-
Optomotor Response: Place the animal on a platform surrounded by rotating vertical stripes and observe for head and neck movements that track the stripes.
-
-
Data Analysis: Compare the performance of the photoswitch-treated group to the control group to determine if there is a statistically significant restoration of light-dependent behavior.
Clinical Development of this compound
This compound is the only photoswitch in this comparison that has advanced to human clinical trials. The ABACUS and ABACUS-2 trials are evaluating its safety, tolerability, and efficacy in patients with late-stage retinitis pigmentosa.
-
ABACUS (Phase 1/2): This trial has reported promising preliminary data, suggesting that this compound is well-tolerated and can lead to improvements in light perception, visual acuity, and functional vision in patients with severe vision loss.
-
ABACUS-2 (Phase 2): This is a larger, randomized, controlled trial designed to further evaluate the efficacy and safety of this compound.
Conclusion
The field of molecular photoswitches for vision restoration is rapidly evolving. This compound (BENAQ) has demonstrated significant promise with its high potency and advancement into clinical trials. Its predecessor, DENAQ, provided crucial proof-of-concept but was limited by lower potency and shorter duration of action. DAD offers an intriguing alternative by targeting bipolar cells, which could potentially lead to more refined visual perception.
The choice of a particular photoswitch for further research or clinical development will depend on a variety of factors, including the specific type and stage of retinal degeneration being targeted, as well as considerations of potency, duration of action, and the desired level of visual processing to be restored. The ongoing clinical evaluation of this compound will be a critical determinant of the future of this therapeutic modality.
References
KIO-301: A Comparative Analysis of a Novel Photoswitch for Vision Restoration in Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KIO-301, an investigational small molecule photoswitch, with other therapeutic alternatives for the treatment of retinitis pigmentosa (RP). The information is based on publicly available data from clinical trials and aims to offer an objective overview of the long-term safety and efficacy of these treatments.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical trials of this compound and selected alternative treatments for retinitis pigmentosa.
Table 1: this compound (ABACUS-1 Trial) - Efficacy Data [1][2][3][4][5]
| Efficacy Endpoint | Dosing Cohorts | Results | Follow-up Duration |
| Visual Acuity | High Dose Group | Mean improvement of 0.30 logMAR (equivalent to 3 lines on an eye chart) as measured by the Berkeley Rudimentary Vision Test (p=NS). | 28 days |
| Visual Field | All Doses (7.5 µg, 25 µg, 50 µg) | Statistically significant increase from baseline in kinetic visual field as measured by Goldmann perimetry at Day 7 and Day 14 (p < 0.05). | 28 days |
| Functional Vision | All Doses | Trend toward improvement in the Ora-MLOM™ High Contrast Room Exit test, from 24.7% success at baseline to 60.0% at Day 28 (p=NS). | 28 days |
| Neural Activity | All Doses | Statistically significant increase in visual cortex activity from baseline at all assessed timepoints (Day 2, 14, and 28; p<0.05) as measured by fMRI. | 28 days |
Note: NS = Not Statistically Significant. The ABACUS-1 trial was a small, open-label study not powered for statistical significance on all secondary endpoints.
Table 2: this compound (ABACUS-1 Trial) - Safety Data
| Adverse Event Profile | Details |
| Serious Adverse Events (SAEs) | No ocular or non-ocular SAEs reported. |
| Ocular Adverse Events | No signs of retinal inflammation. One patient experienced a bilateral increase in intraocular pressure (21 to 27 mmHg), which responded to pharmacological intervention. |
| Systemic Adverse Events | No systemic safety concerns identified. |
Table 3: Comparative Data of Alternative RP Therapies
| Therapy (Trial Name) | Mechanism of Action | Efficacy Highlights | Long-term Safety/Tolerability |
| Voretigene Neparvovec (Luxturna®) | Gene therapy delivering a functional copy of the RPE65 gene. | Statistically significant improvement in Multi-Luminance Mobility Test (MLMT) score at 1 year (p=0.001). Long-term data (up to 9 years) shows maintained improvements in mobility and visual function. | Generally well-tolerated. Ocular adverse events include conjunctival hyperemia, cataract, and increased intraocular pressure. Chorioretinal atrophy has been observed in post-marketing surveillance. |
| OCU400 | Gene-agnostic modifier gene therapy delivering the NR2E3 gene. | At 2 years, 100% of treated subjects (9/9) showed improvement or preservation in visual function compared to untreated eyes (p=0.01). Meaningful improvement of 2-line gain in low-luminance visual acuity (LLVA). | Favorable long-term safety profile with no serious adverse events related to OCU400 reported in the Phase 1/2 trial. |
| jCell (Famzeretcel) | Allogeneic retinal progenitor cells that release neurotrophic factors. | In a Phase 2b trial, the 6 million cell dose group showed a mean BCVA improvement of +16.27 letters vs +1.85 letters for sham at 12 months in a target subgroup (p=0.003). 50% of this subgroup gained at least 15 letters. | Generally well-tolerated. Most adverse events were mild and transient. No serious safety problems or cell rejection reported in the Phase 1/2a study. |
| N-acetylcysteine (NAC) | Antioxidant that reduces oxidative stress on cone photoreceptors. | A Phase 3 trial (NAC Attack) is ongoing. The primary outcome is the cumulative loss of ellipsoid zone (EZ) width over 45 months. | A Phase 1 trial showed oral NAC to be safe and well-tolerated in patients with moderately advanced RP. |
Experimental Protocols
This compound (ABACUS-1 Trial)
-
Study Design: A Phase 1/2, open-label, single ascending dose, first-in-human trial conducted at two sites in Australia.
-
Participants: Six patients with late-stage retinitis pigmentosa. Cohort 1 had no light perception or bare light perception, while Cohort 2 could detect hand motion or count fingers.
-
Intervention: Single intravitreal injection of this compound. Doses administered were 7.5 µg, 25 µg, and 50 µg.
-
Key Efficacy Assessments:
-
Visual Acuity: Assessed using the Berkeley Rudimentary Vision Test (BRVT) , designed for patients with severe vision impairment. The test determines a logMAR score based on the ability to identify the orientation of large black and white gratings.
-
Visual Field: Measured using Goldmann kinetic perimetry , where a moving light stimulus of a specific size and intensity is brought from the periphery towards the center of vision to map the visual field boundaries.
-
Functional Vision: Evaluated using the Ora-MLOM™ (Multiluminance Orientation & Mobility) High Contrast Room Exit test . This test assesses a patient's ability to navigate a standardized course with obstacles under controlled lighting conditions to simulate real-world mobility challenges.
-
Neural Activity: Functional Magnetic Resonance Imaging (fMRI) was used to measure changes in blood-oxygen-level-dependent (BOLD) signals in the visual cortex in response to light stimulation.
-
Luxturna (Phase 3 Trial)
-
Study Design: An open-label, randomized, controlled Phase 3 trial.
-
Participants: Patients with confirmed biallelic RPE65 mutation-associated retinal dystrophy.
-
Intervention: Subretinal injection of Voretigene Neparvovec.
-
Key Efficacy Assessment:
-
Multi-Luminance Mobility Test (MLMT): The primary endpoint, this test evaluates a patient's ability to navigate a standardized course with obstacles at seven different levels of illumination, ranging from 400 lux (brightly lit office) to 1 lux (moonless night). The score is determined by the lowest light level at which the patient can successfully navigate the course.
-
jCell (Phase 2b Trial)
-
Study Design: A multicenter, randomized, sham-controlled trial.
-
Participants: Adult patients with retinitis pigmentosa with a best-corrected visual acuity (BCVA) between 20/80 and 20/800.
-
Intervention: A single intravitreal injection of either 3 or 6 million human retinal progenitor cells (hRPC).
-
Key Efficacy Assessment:
-
Best-Corrected Visual Acuity (BCVA): The primary endpoint, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. The change in the number of letters read correctly from baseline to 12 months was assessed.
-
OCU400 (Phase 1/2 Trial)
-
Study Design: A multicenter, open-label, dose-ranging study.
-
Participants: Patients with retinitis pigmentosa associated with NR2E3 and Rhodopsin (RHO) mutations.
-
Intervention: A single unilateral subretinal injection of OCU400 at low, medium, or high doses.
-
Key Efficacy Assessments:
-
Best-Corrected Visual Acuity (BCVA): Measured using standard ETDRS charts.
-
Low-Luminance Visual Acuity (LLVA): Assesses visual acuity under reduced lighting conditions.
-
Multi-Luminance Mobility Test (MLMT): Used to evaluate functional vision across different light levels.
-
N-acetylcysteine (NAC Attack Trial)
-
Study Design: A Phase 3, multicenter, randomized, double-masked, placebo-controlled trial.
-
Participants: Patients with retinitis pigmentosa with a BCVA of 20/63 or better and a specific range of ellipsoid zone (EZ) width.
-
Intervention: Oral administration of 1800 mg of NAC twice daily or a placebo for 45 months.
-
Key Efficacy Assessment:
-
Ellipsoid Zone (EZ) Width: The primary outcome, measured using spectral-domain optical coherence tomography (SD-OCT). The EZ represents the integrity of photoreceptor outer segments, and its width is a quantitative measure of surviving cones.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a "photoswitch" molecule that aims to restore light sensitivity to the retina in patients who have lost their photoreceptor cells (rods and cones). It selectively enters the remaining retinal ganglion cells (RGCs). In the presence of light, this compound changes its conformation, leading to the modulation of ion channels in the RGCs. This change in ion flow generates a neural signal that is transmitted to the brain, creating the perception of light.
References
- 1. Kiora Reports Vision Restoration in Phase 1/2 Clinical Trial for Photoswitch Therapy — Foundation Fighting Blindness [fightingblindness.org]
- 2. Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP — Foundation Fighting Blindness [fightingblindness.org]
- 3. vistacenter.org [vistacenter.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
KIO-301's benefits over existing treatments for retinal degeneration
A Comparative Analysis of a Novel Photoswitch Against Existing Therapies
For researchers, scientists, and drug development professionals vested in the fight against retinal degeneration, the landscape of potential treatments is a dynamic and closely watched field. The emergence of KIO-301, a novel molecular photoswitch, presents a compelling new approach to vision restoration in patients with advanced retinal diseases like Retinitis Pigmentosa (RP) and Choroideremia. This guide provides an objective comparison of this compound with existing and emerging treatments, supported by available experimental data, to illuminate its potential benefits and place in the therapeutic armamentarium.
At a Glance: this compound vs. The Field
The primary advantage of this compound lies in its unique, gene-agnostic mechanism of action. Unlike gene therapies that target specific mutations, this compound is designed to work regardless of the underlying genetic cause of photoreceptor death. It achieves this by selectively entering retinal ganglion cells (RGCs), which often survive after rods and cones have degenerated, and bestowing upon them a new light-sensing capability. This approach could offer hope to a broader patient population with varied genetic forms of retinal degeneration.
| Feature | This compound | Luxturna® (voretigene neparvovec) | Argus® II Retinal Prosthesis | MCO-010 |
| Mechanism of Action | Molecular Photoswitch (Small Molecule) | Gene Therapy (AAV2 Vector) | Epiretinal Prosthesis (Medical Device) | Optogenetic Therapy (AAV2 Vector) |
| Target Cells | Retinal Ganglion Cells | Retinal Pigment Epithelium (RPE) Cells | Retinal Ganglion Cells (via electrical stimulation) | Bipolar Cells |
| Gene Specificity | Gene-Agnostic | RPE65 Gene Mutations Only | Gene-Agnostic | Gene-Agnostic |
| Administration | Intravitreal Injection | Subretinal Injection | Surgical Implantation | Intravitreal Injection |
Deep Dive: Mechanism of Action
This compound is an azobenzene photoswitch compound that, when introduced into the eye, is selectively taken up by viable RGCs. In the absence of light, the molecule remains in a linear, inactive state. Upon exposure to light, it isomerizes to a bent, active configuration. This change in shape allows it to interact with and modulate voltage-gated ion channels on the RGCs, effectively converting these cells into novel photoreceptors that can transmit visual signals to the brain.[1][2][3]
Figure 1: this compound Mechanism of Action.
Performance Data: A Comparative Overview
Quantitative data from clinical trials provides a crucial lens through which to evaluate the potential of this compound against established and emerging therapies. The following tables summarize key efficacy and safety findings.
Table 1: Visual Acuity Outcomes
| Treatment | Trial | Baseline Visual Acuity | Mean Change in Visual Acuity |
| This compound | ABACUS-1 (Phase 1/2) | Count Fingers / Hand Motion | 0.30 logMAR improvement (high dose group, not statistically significant)[4] |
| Luxturna® | Phase 3 | 20/60 or worse | -0.16 LogMAR (8-letter improvement, not statistically significant vs. control)[5] |
| Argus® II | 5-Year Study | Bare or No Light Perception | Grating Visual Acuity better than 2.9 logMAR in 47% of patients at 1 year (system on) |
| MCO-010 | RESTORE (Phase 2b) | ~2.2 LogMAR | -0.337 to -0.539 LogMAR improvement vs. sham at 52 and 76 weeks |
Table 2: Visual Field and Functional Vision Outcomes
| Treatment | Trial | Key Visual Field/Functional Vision Outcome |
| This compound | ABACUS-1 (Phase 1/2) | Statistically significant increase in kinetic visual field (Goldmann perimetry) at day 7 and 14. 24.7% to 60.0% improvement in success on Ora-MLOM™ High Contrast Room Exit test. |
| Luxturna® | Phase 3 | Statistically significant improvement in Multi-Luminance Mobility Test (MLMT) score. Statistically significant increase in Goldmann visual field (sum total degrees). |
| Argus® II | 5-Year Study | 81% of patients better at locating an object (system on vs. off). |
| MCO-010 | RESTORE (Phase 2b) | 88.9% of treated patients showed a clinically meaningful improvement in the Multi-Luminance Y-Mobility Test (MLYMT) or Multi-Luminance Shape Discrimination Test (MLSDT). |
Table 3: Safety and Tolerability
| Treatment | Key Adverse Events |
| This compound | Well-tolerated; one case of mild, transient ocular hypertension reported. |
| Luxturna® | Retinal tears, cataracts, elevated intraocular pressure. |
| Argus® II | Conjunctival erosion, retinal detachment. |
| MCO-010 | Anterior chamber cell, ocular hypertension (generally managed with topical medication). |
Experimental Protocols: A Closer Look
A detailed understanding of the methodologies employed in clinical trials is essential for a nuanced interpretation of the results.
This compound: ABACUS-1 Trial
The ABACUS-1 study was a Phase 1/2, open-label, single ascending-dose trial that enrolled 6 patients with late-stage retinitis pigmentosa. Participants were divided into two cohorts based on baseline vision: Cohort 1 with no light perception or bare light perception, and Cohort 2 with hand motion or counting fingers vision. Each eye received a single intravitreal injection of this compound at one of three dose levels (7.5 µg, 25 µg, or 50 µg).
Key Assessments:
-
Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)
-
Visual Field: Goldmann Kinetic Perimetry
-
Functional Vision: Ora-Multiluminance Orientation & Mobility (Ora-MLOM™) High Contrast Room Exit test
-
Neural Activity: Functional Magnetic Resonance Imaging (fMRI) of the visual cortex
Figure 2: ABACUS-1 Experimental Workflow.
Luxturna®: Phase 3 Trial
This was a randomized, controlled, open-label trial that enrolled 31 patients with biallelic RPE65 mutation-associated retinal dystrophy. Patients were randomized 2:1 to receive bilateral subretinal injections of Luxturna or to a control group that received no treatment for one year, after which they could cross over to receive the treatment.
Key Assessments:
-
Primary Endpoint: Multi-Luminance Mobility Test (MLMT)
-
Secondary Endpoints: Full-field light sensitivity threshold (FST) testing, Goldmann visual field, and visual acuity
Argus® II: Feasibility and 5-Year Study
The initial feasibility study was a prospective, multicenter, single-arm clinical trial in 30 patients with bare or no light perception due to end-stage RP. The worse-seeing eye was implanted with the Argus II system. The primary outcome measures were safety and visual function, assessed by computer-based, objective tests.
Key Assessments:
-
Visual Function: Square Localization, Direction of Motion, and Grating Visual Acuity
-
Functional Vision: Orientation and Mobility tasks (e.g., locating a door, following a line)
MCO-010: RESTORE Trial
The RESTORE study was a Phase 2b randomized, double-masked, sham-controlled trial that enrolled 27 patients with advanced RP. Patients were randomized to receive a single intravitreal injection of one of two doses of MCO-010 or a sham injection.
Key Assessments:
-
Primary Endpoint: Change from baseline in the Multi-Luminance Y-Mobility Test (MLYMT) score at 52 weeks
-
Secondary Endpoints: Multi-Luminance Shape Discrimination Test (MLSDT) and Best-Corrected Visual Acuity (BCVA)
Conclusion: The Promise and Path Forward for this compound
This compound represents a significant innovation in the quest to treat retinal degeneration. Its gene-agnostic approach and promising early clinical data on safety and efficacy position it as a potentially transformative therapy. The improvements observed in visual field and the objective evidence of increased brain activity in the visual cortex are particularly encouraging.
While direct, head-to-head comparisons with other treatments are not yet available, the data summarized here provides a framework for understanding the potential advantages of this compound. Its less invasive administration via intravitreal injection, compared to the surgical implantation of the Argus II or the subretinal injection of Luxturna, is a notable benefit. Furthermore, its applicability to a broad range of genetic mutations contrasts with the targeted nature of gene therapies like Luxturna.
The upcoming ABACUS-2 Phase 2 trial will be critical in further elucidating the efficacy and safety profile of this compound and solidifying its place in the evolving landscape of treatments for retinal degeneration. For the scientific and drug development community, this compound is undoubtedly a molecule to watch, with the potential to bring light to a wider spectrum of patients living with the profound challenge of vision loss.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Kiora's Investigational Treatment for Retinitis Pigmentosa, this compound, Demonstrates Visual Function Restoration in Patients Who Are Blind :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 3. kiorapharma.com [kiorapharma.com]
- 4. modernretina.com [modernretina.com]
- 5. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
A Comparative Analysis of KIO-301 and Other Therapeutic Approaches for Inherited Retinal Diseases
For Immediate Release
This guide provides a detailed comparison of KIO-301, an investigational therapy, with other available treatments for inherited retinal diseases (IRDs), including retinitis pigmentosa (RP), Stargardt disease, and choroideremia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current therapeutic landscape.
Introduction to this compound
This compound is a novel, small-molecule photoswitch designed to restore vision in patients with advanced vision loss due to IRDs.[1][2] Unlike gene therapies that target specific genetic mutations, this compound is mutation-agnostic.[3] Its mechanism of action involves entering retinal ganglion cells (RGCs), which typically survive after the degeneration of photoreceptor cells (rods and cones) in these diseases.[1][4] When activated by light, this compound alters ion flow across the RGC membrane, converting these cells into light-sensing cells capable of transmitting signals to the brain.
Comparative Efficacy and Cost-Effectiveness
A direct cost-effectiveness comparison of this compound with other therapies is premature, as this compound is still in clinical development and its market price has not been established. However, a comparison of the available efficacy data and the cost of existing therapies can provide valuable context for its potential positioning in the market.
The following tables summarize the available data for this compound and its primary comparators for retinitis pigmentosa: Luxturna™ (voretigene neparvovec), a gene therapy, and the Argus® II Retinal Prosthesis System, a medical device. Data for therapies addressing Stargardt disease and choroideremia are also included to provide a broader perspective on the IRD treatment landscape.
Table 1: Comparison of Therapies for Retinitis Pigmentosa
| Feature | This compound | Luxturna™ (voretigene neparvovec) | Argus® II Retinal Prosthesis System |
| Mechanism of Action | Photoswitch; confers light sensitivity to retinal ganglion cells. | Gene therapy; delivers a functional copy of the RPE65 gene. | Retinal prosthesis; electrically stimulates retinal cells. |
| Indications | Retinitis Pigmentosa, Stargardt Disease, Choroideremia. | Biallelic RPE65 mutation-associated retinal dystrophy. | Severe to profound retinitis pigmentosa. |
| Administration | Intravitreal injection. | Subretinal injection. | Surgical implant. |
| Reported Efficacy | Phase 1/2 (ABACUS-1): Trended improvements in visual field, visual acuity, and functional vision. Increased brain activity in the visual cortex observed via fMRI. | Phase 3: Statistically significant improvement in multi-luminance mobility test (MLMT) scores at 1 year. | Post-approval studies: Improved performance on visual function tests (square localization, direction of motion) with the system on versus off. |
| Cost | Not yet established. | $850,000 for a one-time treatment for both eyes. | Device and implantation costs are significant; cost-effectiveness analyses have been conducted. |
| Cost-Effectiveness | Not yet established. | ICER of $103,075 per QALY in a Canadian analysis. Considered cost-effective over a lifetime in some analyses. | ICER of €14,603/QALY in a 2014 European analysis. |
Table 2: Therapies for Stargardt Disease and Choroideremia
| Therapy | Indication | Mechanism of Action | Reported Efficacy | Cost & Cost-Effectiveness |
| Emerging Therapies (e.g., ALK-001, Tinlarebant) | Stargardt Disease | Various (e.g., slowing toxic buildup) | Phase 2/3 trials ongoing; some show slowing of lesion growth. | Not yet established. Annual direct healthcare cost for Stargardt disease is estimated to be higher than for other sensory impairments. |
| Gene Therapy (e.g., AAV.REP1) | Choroideremia | Gene replacement for the CHM gene. | Phase 1/2 trials showed some improvement in visual acuity in a subset of patients. | Not yet established, but gene therapies for rare diseases are generally high-cost. AAV.REP1 was found to be cost-effective in a lifetime model for early and mid-stage patients at a hypothetical price of $1 million. |
Experimental Protocols
This compound (ABACUS-1 and ABACUS-2 Trials)
-
ABACUS-1 (Phase 1/2): This first-in-human, open-label, dose-escalation study enrolled 6 participants with advanced RP. Participants received a single intravitreal injection of this compound in escalating doses (7.5 µg to 50 µg). The primary endpoint was safety and tolerability. Secondary endpoints included assessments of visual acuity (Berkeley Rudimentary Vision Test), visual field (Goldmann perimetry), functional vision (e.g., mobility testing), and changes in brain activity (fMRI).
-
ABACUS-2 (Phase 2): This is a randomized, controlled, double-masked, multiple-dose study. It is expected to enroll approximately 36 patients with late-stage RP who will receive intravitreal injections of this compound or a placebo. Efficacy will be measured through functional vision assessments.
Luxturna™ (Voretigene Neparvovec) (Phase 3 Trial)
The pivotal Phase 3 trial was an open-label, randomized, controlled study that enrolled 31 participants with biallelic RPE65 mutation-associated retinal dystrophy. The intervention group (n=21) received bilateral subretinal injections of Luxturna. The primary efficacy endpoint was the change in the bilateral multi-luminance mobility test (MLMT) score from baseline to one year. Secondary endpoints included full-field light sensitivity threshold (FST) testing and visual acuity.
Argus® II Retinal Prosthesis System (Feasibility and Post-Approval Studies)
The Argus II feasibility study was a single-group study where the pre-operative status of the implanted eye served as the control. Post-approval studies were multicenter trials that collected safety and visual function data. Visual function was assessed using tests such as square localization (SL) and direction-of-motion (DoM), comparing performance with the device turned on and off. Grating visual acuity was also measured.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Clinical Trial Workflow.
Conclusion
This compound represents a promising, mutation-agnostic approach to vision restoration for a broad range of patients with inherited retinal diseases. While early clinical data are encouraging, further results from the ongoing Phase 2 trial are needed to fully assess its efficacy and safety profile. A comprehensive cost-effectiveness analysis will only be possible once the treatment cost is determined. In contrast, Luxturna and the Argus II prosthesis have established efficacy and cost profiles for specific patient populations within the retinitis pigmentosa spectrum. The development of new therapies for Stargardt disease and choroideremia is also advancing, with gene therapies showing potential. This guide provides a snapshot of the current landscape to aid in the ongoing evaluation of these innovative treatments.
References
Comparative Guide to KIO-301 for the Treatment of Retinitis Pigmentosa
This guide provides a comparative meta-analysis of KIO-301, a novel small molecule photoswitch, against other therapeutic modalities for Retinitis Pigmentosa (RP). The information is intended for researchers, scientists, and drug development professionals, based on publicly available clinical trial data and publications.
Introduction to this compound
Retinitis Pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells (rods and cones), leading to severe vision loss and eventual blindness.[1] A significant challenge in developing treatments for RP is its genetic heterogeneity, with over 150 gene mutations identified.[2]
This compound, developed by Kiora Pharmaceuticals, is a first-in-class, mutation-agnostic therapy designed to restore vision in late-stage RP patients who have lost their photoreceptors.[2][3] It is a synthetic, light-responsive small molecule, specifically an azobenzene photoswitch, that selectively enters retinal ganglion cells (RGCs).[4] When activated by light, this compound alters its conformation to block ion channels, effectively turning the RGCs into light-sensing cells capable of transmitting signals to the brain.
Mechanism of Action of this compound
In a healthy eye, photoreceptors capture light and transmit signals to RGCs, which then relay this information to the brain. In late-stage RP, the photoreceptors are lost, but RGCs often survive. This compound is designed to function as a "molecular photoswitch" to make these surviving RGCs light-sensitive.
The process is as follows:
-
Administration : this compound is delivered via an intravitreal injection.
-
Cellular Uptake : The molecule selectively enters RGCs.
-
Photoswitching : In the absence of light, this compound remains in a linear "off" position. When exposed to visible light, it reversibly changes shape to an "on" position.
-
Signal Transduction : In the "on" position, this compound blocks voltage-gated ion channels on the RGCs. This change in ion flow activates the RGCs, causing them to send a neural signal to the visual cortex, which the brain can interpret as light.
Comparative Landscape of RP Therapies
This compound represents a novel approach among several strategies being investigated for RP. The primary alternatives include gene replacement therapy, optogenetics, and other small molecule drugs.
| Feature | This compound (Photoswitch) | Gene Replacement Therapy (e.g., Luxturna) | Optogenetics (e.g., MCO-010) |
| Mechanism | A small molecule makes endogenous RGCs light-sensitive. | Delivers a correct copy of a mutated gene to restore protein function in retinal cells. | Uses a viral vector to introduce a gene encoding a light-sensitive protein (opsin) into retinal cells. |
| Target Population | Mutation-Agnostic : Potentially applicable to all RP patients with surviving RGCs, regardless of the underlying genetic mutation. | Mutation-Specific : Limited to patients with mutations in a specific gene (e.g., RPE65 for Luxturna). | Mutation-Agnostic : Bypasses the dead photoreceptors to make other retinal cells light-sensitive. |
| Administration | Intravitreal Injection. | Subretinal Injection (requires vitrectomy). | Intravitreal or Subretinal Injection. |
| Reversibility | Reversible; effects diminish over time, requiring repeat dosing (estimated monthly). | Potentially permanent or long-lasting effect from a single treatment. | Potentially permanent or long-lasting effect from a single treatment. |
| Key Advantage | Non-viral, reversible, small molecule approach applicable to a broad patient population. | Addresses the root genetic cause of the disease. | Broad applicability for late-stage disease regardless of the causative mutation. |
| Key Limitation | Requires periodic re-administration. | Applicable only to a small subset of patients with a specific mutation. | Involves genetic modification via a viral vector, which may carry long-term risks. |
Clinical Trial Data Summary
Direct meta-analysis is challenging due to the early stage of this compound's development and the heterogeneity of trial designs across different therapeutic modalities. The following table summarizes available data from this compound's initial first-in-human study.
| Parameter | This compound (ABACUS-1 Trial) | Alternative Example: Optogenetics (RESTORE Trial for MCO-010) |
| Official Title | An Intravitreal 'Photoswitch' Molecule (this compound) for Reanimation in Retinitis Pigmentosa. | A Landmark Phase 3 Study to Evaluate the Efficacy and Safety of MCO-010 in Patients with Retinitis Pigmentosa (RESTORE). |
| Phase | Phase 1/2. | Phase 3. |
| # of Participants | 6 participants (12 eyes). | 27 participants. |
| Patient Population | Late-stage RP with vision from "count fingers" to no light perception (NLP). | Advanced RP. |
| Primary Endpoint | Safety and Tolerability. | Change from baseline in visual acuity. |
| Key Efficacy Findings | - Concordant trend of improvement in light perception, visual acuity, and field of vision.- Mobility and orientation test success increased from 25% at baseline to 65% at day 14.- Increased visual cortex activity observed via fMRI. | - Statistically significant improvement in best-corrected visual acuity (BCVA) compared to control. |
| Safety & Tolerability | Excellent safety profile; one case of mild, transient ocular hypertension deemed possibly drug-related. No intraocular inflammation reported. | Generally well-tolerated. Ocular inflammation and increased intraocular pressure were the most common adverse events. |
Note: Data for the alternative is generalized from publicly reported outcomes for MCO-010. Detailed side-by-side comparison is for illustrative purposes only.
Experimental Protocols
This compound ABACUS-1 Trial Protocol The ABACUS-1 study (NCT05282953) was a first-in-human, open-label, single ascending dose trial.
-
Objective : To evaluate the safety, tolerability, and preliminary efficacy of this compound.
-
Inclusion Criteria : Patients with advanced non-syndromic RP with visual acuity ranging from counting fingers to no light perception.
-
Intervention : Participants received a single intravitreal injection of this compound sequentially in each eye, with doses ranging from 7.5 µg to 50 µg.
-
Follow-up : Patients were monitored at 4 hours, 1 day, and 1, 2, and 4 weeks post-injection.
-
Assessments :
-
Primary : Safety and tolerability (adverse events, ocular examination, lab values).
-
Secondary : Visual function (visual acuity, visual field), functional vision (mobility testing), fMRI to measure brain activity, and patient-reported outcomes (NEI VFQ-25).
-
Generalized Clinical Trial Workflow for RP Therapies The clinical trial process for a novel RP therapy typically follows a structured pathway from patient identification to long-term follow-up.
Logical Comparison of Therapeutic Strategies
The development of RP therapies is branching into distinct strategies, each with a unique profile. This compound's approach as a reversible small molecule contrasts sharply with the permanence of genetic treatments.
Conclusion and Future Outlook
This compound has demonstrated a promising safety profile and preliminary signals of efficacy in its first-in-human trial. Its key differentiators—being mutation-agnostic, non-viral, and reversible—position it as a potentially transformative option for a broad population of late-stage RP patients who currently have no effective treatments.
The upcoming Phase 2 ABACUS-2 trial, a larger, randomized, and controlled study, will be critical in confirming these initial findings and establishing a dose-response relationship. Success in this next phase could validate the photoswitch platform as a viable strategy for vision restoration, complementing gene-specific therapies and offering hope to patients irrespective of their underlying genetic mutation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Kiora - Let There Be Light: A Spotlight on Kiora’s Flagship Product, this compound, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease [kiorapharma.reportablenews.com]
- 3. Kiora Pharmaceuticals Reports Additional Clinical Data for this compound Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 4. kiorapharma.com [kiorapharma.com]
KIO-301 in Retinitis Pigmentosa: A Comparative Analysis of its Real-World Impact on Quality of Life
For Immediate Release
A detailed comparison of KIO-301 against alternative treatments for retinitis pigmentosa (RP), focusing on patient quality of life, experimental data, and treatment protocols.
This guide offers a comprehensive analysis of this compound, an investigational therapy for retinitis pigmentosa (RP), and compares its performance with other therapeutic alternatives. The focus is on real-world evidence and clinical trial data related to the quality of life of patients. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Retinitis Pigmentosa
Retinitis pigmentosa is a group of inherited retinal diseases that cause progressive vision loss due to the degeneration of photoreceptor cells (rods and cones). This ultimately leads to legal blindness and a significant reduction in the quality of life. This compound is a novel, light-sensitive small molecule designed to restore vision in patients with advanced RP. It acts as a "molecular photoswitch," conferring light-sensing capabilities to retinal ganglion cells (RGCs), which remain viable even after photoreceptors have degenerated.
Comparative Analysis of Quality of Life Outcomes
The following table summarizes the quantitative data on the impact of this compound and its alternatives on the quality of life of patients with retinitis pigmentosa. The data is sourced from various clinical trials and real-world studies.
| Treatment | Key Quality of Life Metric | Quantitative Improvement | Study/Source |
| This compound | National Eye Institute Visual Function Questionnaire-25 (NEI VFQ-25) | Clinically meaningful improvement reported.[1] | ABACUS-1 Phase 1/2 Trial |
| Patient-Reported Outcomes | Subjective improvements in light perception, visual acuity, and field of vision.[1] | ABACUS-1 Phase 1/2 Trial | |
| Argus II Retinal Prosthesis | Vision and Quality of Life Index (VisQoL) | Significant improvement in dimensions of injury, life, and roles for patients with baseline deficits.[2] | Prospective 30-patient single-arm clinical study |
| Patient-Reported Outcomes | Improved ability to perceive light, movement, and shapes. | Clinical Trial Data | |
| Voretigene Neparvovec (Luxturna®) | Visual Function Questionnaire | Improvements in activities of daily living. | Phase 3 Clinical Trial[3][4] |
| Multi-Luminance Mobility Test (MLMT) | Statistically significant improvement in navigating in low-to-moderate light. | Phase 3 Clinical Trial | |
| Vitamin A Palmitate | Retinal Function (Electroretinogram - ERG) | ~20% slower annual decline of remaining retinal function. | Randomized Clinical Trial |
| Patient-Reported Outcomes | Potential to retain useful vision for a longer period. | Randomized Clinical Trial | |
| Lutein Supplementation | Visual Field (Humphrey Field Analyzer 60-4) | Slowed loss of mid-peripheral visual field in patients also taking Vitamin A. | Randomized, controlled, double-masked trial |
Experimental Protocols
A detailed understanding of the methodologies used in clinical trials is crucial for interpreting the results. Below are the experimental protocols for the key studies cited.
This compound: ABACUS-1 Phase 1/2 Trial (NCT05282953)
-
Study Design: A first-in-human, open-label, single-dose escalating clinical trial.
-
Participants: 6 participants (12 eyes) with advanced retinitis pigmentosa, with visual acuity ranging from "count fingers" to no light perception.
-
Intervention: A single intravitreal injection of this compound, with doses ranging from 7.5 μg to 50 μg.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints:
-
Functional visual assessments.
-
Mobility testing.
-
Functional magnetic resonance imaging (fMRI).
-
Participant-reported outcomes, including the NEI VFQ-25.
-
-
Follow-up: 4 weeks after injection in each eye.
Argus II Retinal Prosthesis: Prospective Single-Arm Clinical Study
-
Study Design: A prospective, single-arm clinical study.
-
Participants: 30 patients with end-stage retinitis pigmentosa.
-
Intervention: Implantation of the Argus II Epiretinal Prosthesis.
-
Quality of Life Assessment: The Vision and Quality of Life Index (VisQoL) was used to assess changes in six dimensions: injury, life, roles, assistance, activity, and friendship.
-
Data Analysis: Outcomes were compared between baseline and combined follow-up periods using the Friedman test.
Voretigene Neparvovec (Luxturna®): Phase 3 Randomized Controlled Trial
-
Study Design: A randomized, controlled, open-label, phase 3 trial.
-
Participants: Patients with RPE65-mediated inherited retinal dystrophy.
-
Intervention: Subretinal injection of voretigene neparvovec.
-
Primary Efficacy Endpoint: Change in bilateral multi-luminance mobility testing (MLMT) performance at year 1 relative to baseline.
-
Secondary Efficacy Endpoints:
-
Full-field light sensitivity threshold (FST) testing.
-
Visual acuity testing.
-
-
Additional Endpoints: A visual function questionnaire to assess activities of daily living.
Vitamin A Palmitate: Randomized, Controlled, Double-Masked Trial
-
Study Design: A randomized, controlled, double-masked trial with a 2x2 factorial design.
-
Participants: 601 patients aged 18 through 49 years with retinitis pigmentosa.
-
Intervention: Patients were assigned to one of four treatment groups receiving: 15,000 IU/day of vitamin A, 15,000 IU/day of vitamin A plus 400 IU/day of vitamin E, trace amounts of both vitamins, or 400 IU/d of vitamin E.
-
Main Outcome Measure: Cone electroretinogram (ERG) amplitude.
-
Follow-up: 4 to 6 years.
Lutein Supplementation: Randomized, Controlled, Double-Masked Trial (NCT00346333)
-
Study Design: A randomized, controlled, double-masked trial.
-
Participants: 225 non-smoking patients, aged 18 to 60 years, with retinitis pigmentosa.
-
Intervention: Patients received 12 mg of lutein or a control tablet daily. All participants were also given 15,000 IU/day of vitamin A palmitate.
-
Primary Outcome Measure: Total point score for the Humphrey Field Analyzer (HFA) 30-2 program.
-
Follow-up: 4 years.
Visualizing the Mechanisms and Processes
To better understand the scientific basis of this compound and the structure of its clinical evaluation, the following diagrams are provided.
Caption: Signaling pathway of this compound in a retina affected by retinitis pigmentosa.
Caption: Experimental workflow of the ABACUS-1 clinical trial for this compound.
Conclusion
This compound represents a promising, gene-agnostic approach to vision restoration in patients with late-stage retinitis pigmentosa. Early clinical data suggests a positive impact on patient-reported quality of life and functional vision. When compared to existing alternatives such as the Argus II retinal prosthesis and voretigene neparvovec gene therapy, this compound offers a distinct mechanism of action as a small molecule photoswitch administered via intravitreal injection. While nutritional supplements like Vitamin A and Lutein may offer modest benefits in slowing disease progression, they do not aim to restore lost vision. Further investigation, including the ongoing ABACUS-2 trial, will be crucial in establishing the long-term efficacy and real-world impact of this compound on the quality of life of individuals with retinitis pigmentosa.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for KIO-301
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of KIO-301, a photoswitchable HCN channel blocker. Adherence to these procedures is critical to protect laboratory personnel and the environment.
This compound presents specific hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Hazard and Safety Information
A summary of the key safety information for this compound is provided in the table below. This data is extracted from the Safety Data Sheet (SDS) and is crucial for understanding the risks associated with this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] |
| Acute aquatic toxicity (Category 1) |
| H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) |
| H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Storage Conditions: Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste, including contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and empty containers.
-
Place all solid waste into a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or solvent rinses.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste. The label should include "Hazardous Waste," "this compound," the solvent(s) used, and the appropriate hazard symbols.
-
Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
3. Spill Management:
-
In case of a spill, avoid dust and aerosol formation.
-
For small spills, carefully collect the spilled material using an absorbent material (e.g., spill pads, vermiculite) and place it in the designated solid hazardous waste container.
-
Wash the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
4. Final Disposal:
-
All containers of this compound waste must be disposed of through an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a completed hazardous waste manifest, accurately describing the contents of the waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling KIO-301
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling KIO-301. The following procedural guidance is derived from the material safety data sheet (MSDS) to ensure safe operational use and disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Appropriate chemical-resistant gloves | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation | Avoids inhalation of dust or aerosols.[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Engineering Controls and Preparation:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust and aerosols.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
2. Donning Personal Protective Equipment (PPE):
-
Wear a laboratory coat.
-
Put on safety glasses with side-shields or goggles.
-
Wear appropriate chemical-resistant gloves.
3. Handling this compound Powder:
-
Keep the container tightly sealed when not in use.[1]
-
Avoid creating dust. If weighing, do so carefully within the fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
4. Storage:
-
Store in a cool, well-ventilated area.
-
Keep the container tightly sealed.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
5. Spill and Emergency Procedures:
-
Spill: Collect spillage to prevent release to the environment.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.
6. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Avoid release to the environment.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
